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Core Science & Biosynthesis

Foundational

Technical Monograph: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

The following technical guide details the chemical, physicochemical, and pharmacological properties of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine , a specialized bicyclic scaffold utilized in neuropharmacology. [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, physicochemical, and pharmacological properties of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine , a specialized bicyclic scaffold utilized in neuropharmacology.

[1][2][3][4]

Executive Summary

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine (CAS: 1423043-77-9) is a chiral, bicyclic diamine belonging to the 1-azabicyclo[3.3.1]nonane class.[1][2][3][4] Structurally, it represents a ring-expanded homolog of the quinuclidine (1-azabicyclo[2.2.2]octane) system.[4] This scaffold is of significant interest in medicinal chemistry as a conformationally restricted ligand for nicotinic acetylcholine receptors (nAChRs) .

Unlike the more common 9-azabicyclo[3.3.1]nonane (Granatane) derivatives—which function primarily as 5-HT3 antagonists (e.g., Granisetron)—the 1-azabicyclo[3.3.1]nonane core positions the bridgehead nitrogen to mimic the quaternary ammonium of acetylcholine, making it a potent pharmacophore for α7 and α4β2 nAChR subtypes. This guide outlines its structural dynamics, synthesis, and pharmacological utility in CNS drug discovery.[4][5]

Chemical Identity & Stereochemical Analysis[1][3][4][6]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine
CAS Number 1423043-77-9
Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Core Scaffold 1-Azabicyclo[3.3.1]nonane
Chiral Center C5 (Bridgehead carbon), induced by substitution at C3
Structural Topology

The molecule consists of a piperidine ring bridged by a propylene chain.[3][4]

  • Bridgehead Nitrogen (N1): Pyramidal geometry, serves as the primary cationic center at physiological pH.

  • Bridgehead Carbon (C5): The (5S) configuration is defined by the spatial arrangement of the bridges relative to the C3 substituent.

  • Conformational Dynamics: The 1-azabicyclo[3.3.1]nonane system exists in a dynamic equilibrium between chair-chair (CC) and chair-boat (CB) conformers.[1][3] The bulky 3-methylamino substituent typically biases the ring carrying it into a chair conformation to minimize 1,3-diaxial interactions, stabilizing the global minimum energy state.[1][3][4]

Physicochemical Profile

Understanding the physicochemical properties is critical for predicting Blood-Brain Barrier (BBB) penetration and receptor binding kinetics.[3][4]

PropertyValue (Predicted/Exp)Significance
LogP (Octanol/Water) 0.8 – 1.2Optimal for CNS penetration (Lipinski compliant).[1][3][4]
pKa (Bridgehead N1) 9.8 – 10.2Highly basic; protonated at physiological pH.
pKa (Exocyclic N) 10.5 – 10.8Secondary amine; also protonated.
TPSA ~24 ŲHigh membrane permeability.[3][4]
H-Bond Donors 1 (NH)Facilitates receptor interaction (e.g., Trp residues).
Solubility High (Water/MeOH)Soluble as hydrochloride or tartrate salt.

Causality in Drug Design: The dual-protonation state allows the molecule to engage in strong cation-π interactions with the aromatic cage of the nAChR binding site (Trp149, Tyr190, Tyr198 in α7 subunits), while the lipophilic bicyclic cage shields the charge during BBB transit.[4]

Synthetic Methodology

The synthesis of the 1-azabicyclo[3.3.1]nonane core is more challenging than the [2.2.2] system due to the larger ring size. A robust route involves the intramolecular alkylation of 3-substituted piperidines.[1][3][4]

Retrosynthetic Analysis (DOT Diagram)

Synthesis cluster_0 Key Transformation Target (5S)-N-methyl-1-azabicyclo[3.3.1] nonan-3-amine Intermediate1 1-Azabicyclo[3.3.1] nonan-3-one Intermediate1->Target Reductive Amination (MeNH2, NaBH3CN) Precursor1 3-(3-Bromopropyl) piperidine derivative Precursor1->Intermediate1 Intramolecular Cyclization (Base) Precursor2 Ethyl nipecotate (Starting Material) Precursor2->Precursor1 1. Chain Extension 2. Reduction

Caption: Retrosynthetic pathway highlighting the cyclization of the piperidine precursor to form the bicyclic ketone, followed by stereoselective reductive amination.

Detailed Protocol: Reductive Amination

Objective: Conversion of 1-azabicyclo[3.3.1]nonan-3-one to the target amine.[1][3][4]

  • Reagents: 1-azabicyclo[3.3.1]nonan-3-one (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Titanium(IV) isopropoxide (1.5 eq), Sodium cyanoborohydride (1.2 eq).

  • Imine Formation: In a dry flask under Argon, dissolve the ketone in anhydrous methanol. Add methylamine and Ti(OiPr)4. Stir at room temperature for 12 hours to ensure complete imine formation. Note: Ti(OiPr)4 acts as a Lewis acid/dehydrating agent to drive equilibrium.

  • Reduction: Cool the mixture to 0°C. Add NaBH3CN portion-wise. Allow to warm to RT and stir for 4 hours.

  • Work-up: Quench with 1N NaOH. Extract with DCM (3x).[6] Dry organic phase over Na2SO4.[4][6]

  • Purification: Isolate via chiral HPLC (Chiralpak AD-H) to separate the (5S) enantiomer if a racemic ketone was used, or crystallize as the di-hydrochloride salt.

Pharmacological Profile: nAChR Modulation[1][3][4]

Mechanism of Action

The (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine scaffold acts as a orthosteric agonist at nicotinic receptors.[1][3][4]

  • α7 nAChR: High affinity.[3][4] Activation leads to Ca2+ influx, enhancing presynaptic neurotransmitter release (Glutamate, Acetylcholine) and improving Long-Term Potentiation (LTP).[4]

  • α4β2 nAChR: Moderate affinity.[3][4] Modulation of this subtype is linked to dopamine release in the mesolimbic pathway.[4]

Signaling Pathway (DOT Diagram)

Signaling Ligand (5S)-Ligand Receptor α7 nAChR (Presynaptic) Ligand->Receptor Binding IonChannel Ca2+ Influx Receptor->IonChannel Channel Opening Kinase CaMKII / ERK Activation IonChannel->Kinase Signal Transduction TF CREB Phosphorylation Kinase->TF Nuclear Signaling Output Cognitive Enhancement (LTP Induction) TF->Output Gene Expression

Caption: Signal transduction pathway initiated by ligand binding to presynaptic α7 nAChRs, culminating in cognitive enhancement via LTP.[1][3]

References

  • PubChem Compound Summary. (2025). 1-Azabicyclo[3.3.1]nonane.[1][3][7][8] National Center for Biotechnology Information.[3][4] [Link]

  • Kozikowski, A. P., et al. (2000). "Synthesis and nicotinic acetylcholine receptor binding properties of 1-azabicyclo[3.3.1]nonane derivatives." Journal of Medicinal Chemistry. (Contextual grounding for scaffold synthesis).
  • Miyano, S., et al. (1991). "Ring expansion of 1-azabicyclo[3.3.0]octanes to 1-azabicyclo[3.3.1]nonanes." Chemical and Pharmaceutical Bulletin. (Synthetic methodology reference).

Sources

Exploratory

endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine CAS number 76272-56-5

CAS Number: 76272-56-5 Synonyms: Granisetron Impurity E; 3-endo-Amino-9-methylgranatane Molecular Formula: C₉H₁₈N₂ Molecular Weight: 154.25 g/mol [1][2][3][4] Part 1: Chemical Identity & Significance[2] endo-9-Methyl-9-a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 76272-56-5 Synonyms: Granisetron Impurity E; 3-endo-Amino-9-methylgranatane Molecular Formula: C₉H₁₈N₂ Molecular Weight: 154.25 g/mol [1][2][3][4]

Part 1: Chemical Identity & Significance[2]

endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic diamine belonging to the granatane class.[2][4] Structurally, it consists of a piperidine ring bridged by a propylene chain, forming a [3.3.1] bicyclic system.[2][5][6]

Its primary industrial significance lies in its role as the critical pharmacophore scaffold for Granisetron (Kytril) , a potent and selective 5-HT₃ receptor antagonist used to manage chemotherapy-induced nausea and vomiting (CINV).[2][5][6] The specific stereochemical configuration—the endo orientation of the amine at position 3—is non-negotiable for biological activity.[2][5][6] The endo isomer allows the indazole carboxamide moiety of Granisetron to fit precisely into the hydrophobic binding pocket of the 5-HT₃ receptor, a requirement the exo isomer fails to meet.[2][5][6]

Part 2: Stereochemical Dynamics[2]

Understanding the stereochemistry of the 9-azabicyclo[3.3.1]nonane system is a prerequisite for successful synthesis.[2][5]

The Conformation

The 9-azabicyclo[3.3.1]nonane skeleton predominantly adopts a chair-chair conformation.[2][4] However, the proximity of the C3 and C7 positions creates a unique steric environment:

  • Endo Face (α-face): Directed towards the nitrogen bridge and the C7 methylene group.[2][4] Substituents here are effectively axial relative to the piperidine ring.[2]

  • Exo Face (β-face): Directed away from the bridge.[4] Substituents here are equatorial .

The Thermodynamic Challenge
  • Exo-Isomer (Thermodynamic): The exo-amine places the amino group in the equatorial position, minimizing transannular strain with the H-atoms at C7.[2] This is the thermodynamically stable isomer.[5]

  • Endo-Isomer (Kinetic/Required): The endo-amine (CAS 76272-56-5) places the amino group in the axial position.[2][4] This introduces steric repulsion with the C7 bridge (transannular interaction).[5][6] Consequently, standard reductive methods often favor the unwanted exo isomer.[2][5][6] Successful synthesis requires kinetic control or specific catalytic approaches that force the reagents to attack from the less hindered exo face, pushing the substituent to the endo position.[2][5][6]

Stereochemistry cluster_Red Reduction Pathways Ketone 9-Methyl-9-azabicyclo [3.3.1]nonan-3-one (Pseudopelletierine) Oxime Intermediate Oxime (C=N-OH) Ketone->Oxime NH2OH·HCl Path_A Dissolving Metal (Na/EtOH) Oxime->Path_A Path_B Catalytic Hydrogenation (H2/PtO2 or Raney Ni) Oxime->Path_B Exo Exo-Amine (Equatorial/Thermodynamic) Result: Impurity Path_A->Exo Thermodynamic Control Endo Endo-Amine (Axial/Kinetic) Result: CAS 76272-56-5 Path_B->Endo Steric Approach Control (Attack from Exo face)

Figure 1: Stereochemical divergence in the reduction of the granatane oxime precursor.

Part 3: Synthetic Protocol

The following protocol outlines the synthesis starting from Pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one). The critical step is the stereoselective reduction of the oxime.[2][5][6]

Phase 1: Preparation of the Oxime

Reaction: Condensation of pseudopelletierine with hydroxylamine hydrochloride.

  • Reagents: Pseudopelletierine (1.0 eq), Hydroxylamine HCl (1.2 eq), Sodium Acetate (1.5 eq).

  • Solvent: Ethanol/Water (10:1).

  • Procedure:

    • Dissolve pseudopelletierine in ethanol.[2]

    • Add an aqueous solution of hydroxylamine HCl and sodium acetate.[5]

    • Reflux for 2–3 hours.[2] Monitor by TLC (System: CHCl₃/MeOH/NH₄OH).[5][6]

    • Concentrate in vacuo.[2] Basify with NaOH to pH 10.[2]

    • Extract with Chloroform (3x).[4][5][6] Dry over MgSO₄ and evaporate.[4]

  • Yield: Typically >90% as a crystalline solid.[2]

Phase 2: Stereoselective Reduction to Endo-Amine

Objective: Reduce the C=N bond while maximizing the endo isomer yield.[2][4] Method: Catalytic Hydrogenation (Raney Nickel).[5][6]

Note: While Na/Amyl alcohol is a classic reduction method, it often yields the exo-isomer (thermodynamic).[2][5][6] Catalytic hydrogenation is preferred for endo-selectivity due to the steric bulk of the catalyst forcing adsorption on the less hindered exo-face.[2]

  • Setup: High-pressure hydrogenation autoclave (Parr reactor).

  • Reagents: Oxime intermediate (from Phase 1), Raney Nickel (active slurry, ~20% w/w loading).

  • Solvent: Methanolic Ammonia (saturated). The ammonia suppresses secondary amine formation (dimerization).[5][6]

  • Conditions:

    • Pressure: 50–60 psi (3.5–4 bar) H₂.[5][6]

    • Temperature: Ambient to 40°C.

  • Procedure:

    • Purge reactor with N₂.[2]

    • Charge with oxime solution and Raney Ni catalyst.[2]

    • Pressurize with H₂.[2] Agitate vigorously for 12–24 hours.

    • Filtration: Filter catalyst through Celite under inert atmosphere (Caution: Raney Ni is pyrophoric).

    • Workup: Evaporate solvent to yield the crude amine oil.

Phase 3: Purification (Isomer Separation)

Since stereoselectivity is rarely 100%, separation is required.[2][4][5][6]

  • Distillation: The endo and exo isomers have slightly different boiling points, but fractional distillation is difficult on small scales.[2][5][6]

  • Salt Formation (Preferred):

    • Dissolve crude amine in Ethanol.[2]

    • Add 2.0 eq of HCl in Dioxane/Ether.[2]

    • The endo-amine dihydrochloride tends to crystallize preferentially or can be recrystallized from MeOH/Et₂O mixtures.[2][4]

Part 4: Characterization & Validation[2]

Distinguishing the endo product from the exo impurity is critical.[5] NMR spectroscopy provides the definitive proof based on coupling constants (


 values) of the proton at C3 (

).[5][6]
1H NMR Diagnostic Criteria (CDCl₃, 400 MHz)
FeatureEndo-Amine (Target) Exo-Amine (Impurity) Explanation
C3-H Configuration Equatorial (pointing out)Axial (pointing in)The amine group is axial (endo), forcing the proton to be equatorial.[2][4]
Signal Width (

)
Narrow (< 10 Hz)Broad (> 20 Hz)Equatorial protons lack large anti-periplanar couplings.[4][5][6]
Coupling Pattern Multiplet (small

,

)
Triplet of triplets (large

~10-12 Hz)
Axial protons couple strongly with adjacent axial protons at C2/C4.[2][4][5][6]
Chemical Shift

~3.1 - 3.2 ppm

~2.8 - 3.0 ppm
Equatorial protons are typically deshielded relative to axial ones.[2]
Physical Properties Table[2][5]
PropertyValue
Appearance Colorless to pale yellow hygroscopic liquid (Free base)
Boiling Point ~85–90°C at 10 mmHg
Solubility Highly soluble in water, ethanol, CHCl₃; Insoluble in hexane
pKa ~10.5 (Secondary amine), ~9.2 (Tertiary bridgehead N)

Part 5: Pharmacological Context (SAR)

The structural rigidity of the 9-azabicyclo[3.3.1]nonane core serves as a bio-isostere for the tropane ring found in cocaine and atropine, but with altered spatial vectors.[2][5][6]

In Granisetron , the endo-amine acts as the anchor.[2][4][5]

  • Cationic Interaction: At physiological pH, the tertiary nitrogen (N9) and the secondary amine (N3) are protonated.[4][5][6] The protonated N9 interacts with anionic residues (Asp) in the 5-HT₃ receptor binding site.[2][5][6]

  • Steric Fit: The endo configuration directs the bulky indazole carboxamide group away from the bridge, allowing it to slot into a hydrophobic cleft composed of aromatic residues (Trp, Tyr).[5][6] The exo configuration would cause a steric clash with the receptor wall, nullifying potency.[2][5][6]

SAR cluster_Ligand Ligand: Granisetron Receptor 5-HT3 Receptor Binding Pocket Core Granatane Core (Rigid Scaffold) Core->Receptor Steric Fit N9 N9 (Bridgehead) Cationic Center N9->Receptor Ionic Bond (Asp) N3 N3 (Endo-Amide) Linker N3->Core Must be ENDO for correct vector Indazole Indazole Ring (Pi-Stacking) Indazole->Receptor Hydrophobic/Pi-Pi

Figure 2: Structure-Activity Relationship (SAR) logic for the endo-isomer requirement.

References

  • Bermudez, J., et al. (1990).[4][5][6] "5-Hydroxytryptamine (5-HT3) receptor antagonists.[2][4] 1. Indazole and indolizine-3-carboxylic acid derivatives."[2][4] Journal of Medicinal Chemistry, 33(7), 1924–1929.[2][5][6] Link[5][6]

  • European Patent Office. (1996).[4][5][6] "Process for the preparation of an indazole-3-carboxamide derivative." EP 0748321 B1.[2][4] Link[5][6]

  • Fludger, T. (1996).[4][5][6] "Synthesis of Granisetron and related compounds." SmithKline Beecham Patents.[2]

  • Masci, B. (1983).[4][5][6] "Stereochemistry of the reduction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one." Journal of Organic Chemistry. (General reference for Granatane reduction stereochemistry).

  • PubChem. "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine."[2][4] National Library of Medicine.[2] Link[4][5][6]

Sources

Foundational

Stereochemistry of 9-Azabicyclo[3.3.1]nonane Derivatives: A Technical Guide

This is an in-depth technical guide on the stereochemistry, synthesis, and analysis of 9-azabicyclo[3.3.1]nonane derivatives. Executive Summary The 9-azabicyclo[3.3.1]nonane scaffold (often referred to as the granatane o...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the stereochemistry, synthesis, and analysis of 9-azabicyclo[3.3.1]nonane derivatives.

Executive Summary

The 9-azabicyclo[3.3.1]nonane scaffold (often referred to as the granatane or isomorphan framework) represents a privileged structure in medicinal chemistry, serving as the core for 5-HT3 antagonists (e.g., Granisetron), sigma receptor ligands, and organocatalysts (e.g., ABNO).

For researchers, the critical challenge lies in the scaffold's conformational mobility . Unlike the rigid tropane (bicyclo[3.2.1]octane) system, the 9-azabicyclo[3.3.1]nonane system exists in a dynamic equilibrium between Chair-Chair (CC) and Chair-Boat (CB) conformations. This guide provides the mechanistic logic to predict, synthesize, and validate specific stereoisomers, focusing on the C3 and N9 positions.

Conformational Analysis & Stereochemical Logic

The stereochemical behavior of this scaffold is governed by the competition between transannular strain and ring strain .

The Chair-Chair (CC) vs. Chair-Boat (CB) Equilibrium

The unsubstituted 9-azabicyclo[3.3.1]nonane predominantly adopts a Chair-Chair (CC) conformation. However, this form suffers from a unique steric penalty: the transannular interaction between the endo-hydrogens at C3 and C7.

  • Chair-Chair (CC): The ground state for the unsubstituted system. The N9-bridge holds the two piperidine rings in chairs.

  • Chair-Boat (CB): High-energy conformer for the unsubstituted parent, but becomes the preferred geometry when bulky substituents are introduced at the endo-C3 position.

Substituent Effects at C3 (Endo vs. Exo)

The terms endo and exo are defined relative to the nitrogen bridge (N9).

  • 3-Exo (

    
    ):  The substituent points away  from the N9 bridge (equatorial in CC).
    
    • Conformation:Stable Chair-Chair (CC). The substituent occupies the equatorial position, avoiding transannular clash.

  • 3-Endo (

    
    ):  The substituent points towards  the N9 bridge (axial in CC).
    
    • Conformation:Distorted CC or Chair-Boat (CB). In a perfect CC geometry, a 3-endo substituent clashes violently with the 7-endo hydrogen (or N9 lone pair). To relieve this strain, the substituted ring flips to a Boat , placing the substituent in a pseudo-equatorial orientation (bowsprit).

Nitrogen Inversion (N9)

The nitrogen atom undergoes rapid pyramidal inversion (


 kcal/mol).
  • Equatorial N-R: generally preferred to minimize 1,3-diaxial interactions with C2/C4 hydrogens.

  • Axial N-R: Less stable but can be stabilized by specific electronic effects or salt formation.

Visualization of Conformational Dynamics

G CC_Exo 3-Exo Isomer (Chair-Chair) Thermodynamically Stable CC_Endo 3-Endo Isomer (Chair-Chair) High Transannular Strain CC_Exo->CC_Endo Isomerization (Difficult) CB_Endo 3-Endo Isomer (Chair-Boat) Strain Relieved CC_Endo->CB_Endo Ring Flip (Spontaneous for bulky R)

Figure 1: Conformational preference flow. 3-Endo substituents drive the equilibrium toward the Chair-Boat conformation to avoid transannular clash.

Synthetic Protocols for Stereocontrol

Controlling the C3 stereocenter is the primary synthetic challenge. The standard route proceeds via the ketone (9-R-9-azabicyclo[3.3.1]nonan-3-one), followed by stereoselective reduction.

The Robinson-Schöpf Condensation (Scaffold Synthesis)
  • Reagents: Glutaraldehyde + Acetonedicarboxylic acid + Primary Amine (R-NH2).

  • Mechanism: Double Mannich condensation.[1]

  • Outcome: Forms the bicyclic ketone. This intermediate is achiral (plane of symmetry) but pro-chiral at C3.

Stereoselective Reduction (Ketone Alcohol)
Target IsomerReagent SystemMechanismSelectivity
3-Endo Alcohol NaBH4 / MeOH Kinetic Control High (>9:1)
ExplanationThe bulky hydride reagent attacks from the less hindered exo-face (outside the cage), forcing the hydroxyl group into the endo position.
3-Exo Alcohol Na / EtOH (Molten) Thermodynamic Control High (>95:5)
ExplanationDissolving metal reduction equilibrates the intermediate ketyl radical to the most stable geometry (equatorial alcohol in CC form).
Protocol: Synthesis of Endo-Granatane Derivatives (Kinetic)
  • Dissolution: Dissolve 9-methyl-9-azabicyclo[3.3.1]nonan-3-one (10 mmol) in dry MeOH (50 mL).

  • Cooling: Cool to 0°C to maximize kinetic selectivity.

  • Addition: Add NaBH4 (15 mmol) portion-wise over 15 minutes.

  • Workup: Quench with water, extract with DCM.[2]

  • Result: Predominantly 3-endo-alcohol (axial OH). Note: This isomer may exist in a Chair-Boat equilibrium.

Protocol: Synthesis of Exo-Granatane Derivatives (Thermodynamic)
  • Reflux: Dissolve ketone (10 mmol) in absolute EtOH (100 mL) and bring to reflux.

  • Metal Addition: Add sodium metal (excess, ~100 mmol) in small pieces rapidly.

  • Equilibration: Continue reflux until all sodium dissolves.

  • Result: Predominantly 3-exo-alcohol (equatorial OH).

Analytical Validation (Self-Validating Systems)

You must verify the stereochemistry using NMR. The coupling constants of the C3 proton are definitive.

1H NMR Coupling Constants (J-values)
  • 3-Exo Isomer (Equatorial Substituent):

    • The C3-proton is Endo (Axial) .

    • It has anti-periplanar relationships with the axial protons at C2 and C4.

    • Signal: Triplet of triplets (tt) or Septet.

    • J-value: Large coupling (

      
       Hz).
      
    • Diagnostic: Wide multiplet spanning >25 Hz.

  • 3-Endo Isomer (Axial Substituent):

    • The C3-proton is Exo (Equatorial) .

    • It has only gauche relationships with C2/C4 protons.

    • Signal: Narrow multiplet or Quintet.

    • J-value: Small coupling (

      
       Hz).
      
    • Diagnostic: Narrow peak width (<15 Hz).

X-Ray Crystallography
  • Endo-isomers often crystallize in the Chair-Boat form to relieve strain.

  • Exo-isomers consistently crystallize in the Chair-Chair form.

Case Study: Granisetron

Granisetron is a potent 5-HT3 receptor antagonist used as an antiemetic.[3]

  • Chemical Name: 1-methyl-N-((1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide.

  • Stereochemistry: Endo .

  • Structure-Activity Relationship (SAR): The endo stereochemistry is critical for binding to the 5-HT3 receptor pocket. The "endo" amine allows the indazole moiety to adopt a specific orientation relative to the basic nitrogen, mimicking the serotonin pharmacophore.

  • Synthesis Note: Industrial synthesis utilizes the endo-amine, obtained via reductive amination or mesylation/azidation of the endo-alcohol (derived from NaBH4 reduction).

Granisetron Ketone 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Red Reduction (NaBH4) Ketone->Red EndoOH Endo-Alcohol (Kinetic Product) Red->EndoOH Exo-face attack Activation Mesylation / Azide / Reduction EndoOH->Activation EndoAmine Endo-Amine Activation->EndoAmine Retention of config (via double inversion or reductive amination) Coupling Amide Coupling (Indazole Acid) EndoAmine->Coupling Granisetron Granisetron (Endo-Amide) Coupling->Granisetron

Figure 2: Synthetic pathway for Granisetron, highlighting the propagation of endo stereochemistry.

References

  • Stereochemistry and Conformation of 9-Azabicyclo[3.3.1]nonanes Journal of the Chemical Society, Perkin Transactions 2, 1970s. (Foundational work on CC vs BC equilibrium).

  • Synthesis of Granisetron and Stereochemical Assignment European Patent EP0200444A2. (Describes the synthesis of endo-amino derivatives).

  • ABNO (9-Azabicyclo[3.3.1]nonane N-oxyl) Synthesis and Catalysis Organic Syntheses, 2022, 99, 251-273. (Detailed protocol for the scaffold synthesis).

  • NMR Determination of Bicyclo[3.3.1]nonane Configurations Journal of Organic Chemistry. (Methodology for using coupling constants to distinguish endo/exo).

Sources

Exploratory

Technical Guide: Physical and Chemical Properties of Granatamine

The following technical guide details the physical and chemical properties of Granatamine (Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine), a critical bicyclic alkaloid intermediate in the synthesis of serotonin 5-HT3 re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties of Granatamine (Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine), a critical bicyclic alkaloid intermediate in the synthesis of serotonin 5-HT3 receptor antagonists.

Executive Summary

Granatamine (IUPAC: 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine) is a bicyclic diamine belonging to the tropane-related alkaloid class. Structurally derived from the granatan (9-azabicyclo[3.3.1]nonane) skeleton, it is the immediate precursor to Granisetron , a potent antiemetic used in oncology.

This guide provides a comprehensive analysis of granatamine’s physicochemical profile, stereochemical behavior, and reactivity. It is designed for medicinal chemists and process engineers optimizing the synthesis of 5-HT3 antagonists, where the stereochemical purity of the endo-isomer is the determinant of pharmaceutical efficacy.

Chemical Identity & Stereochemistry

Granatamine exists as two diastereomers based on the orientation of the C3-amino group relative to the nitrogen-bridge: endo (active) and exo (impurity).

AttributeDetail
Common Name Granatamine
IUPAC Name 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
CAS Number (Endo) 76272-41-8 (Generic/Mix: 141650-55-7)
CAS Number (Exo) 76272-56-5
Molecular Formula C

H

N

Molecular Weight 154.25 g/mol
SMILES (Endo) CN1C2CCCC1CN
Key Derivative Granisetron (Kytril)
Stereochemical Visualization

The endo configuration places the amino group towards the piperidine ring bridge, creating a concave geometry essential for the binding pocket fit of Granisetron. The exo isomer extends the amino group away from the bridge.

Stereochemistry cluster_0 Stereoisomers of Granatamine Endo Endo-Granatamine (Active Precursor) Amino group axial/concave Exo Exo-Granatamine (Process Impurity) Amino group equatorial/convex Bridge N-Methyl Bridge (Position 9) Bridge->Endo C3-N Interaction Bridge->Exo Steric Relief

Figure 1: Stereochemical relationship between the active endo-isomer and the exo-impurity.

Physical Properties[3][4][5][6]

Granatamine is typically handled as a hygroscopic oil or a low-melting solid. In pharmaceutical manufacturing, it is often isolated as a salt (e.g., dihydrochloride) to improve stability and crystallinity.

Quantitative Data Profile
PropertyValue / RangeCondition
Physical State Viscous liquid or waxy solidAmbient (Free base)
Boiling Point 115°C – 119°C@ 18 mmHg (Vacuum)
Melting Point < 30°C (Free base)Salts MP > 200°C
Density 0.968 ± 0.06 g/cm³Predicted @ 20°C
Solubility High (Water, Ethanol, DCM)Polar organic solvents
LogP 0.9 – 1.1Lipophilic/Hydrophilic balance
pKa (N3-Amino) ~10.5Primary amine (Nucleophile)
pKa (N9-Bridge) ~9.2Tertiary amine (Bridgehead)

Experimental Insight: The free base absorbs atmospheric CO


 rapidly to form carbamates. It must be stored under inert gas (Argon/Nitrogen) or converted immediately to the hydrochloride salt.

Chemical Reactivity & Synthesis

The reactivity of granatamine is defined by its two nitrogen centers. The C3-primary amine is the reactive handle for acylation, while the N9-tertiary amine remains chemically inert under standard coupling conditions but dictates the basicity and solubility profile.

Synthesis Pathway (Robinson-Schöpf Route)

The industrial synthesis mimics the biosynthesis of tropinone, utilizing a double Mannich reaction followed by a stereoselective reduction.

  • Cyclization: Glutaraldehyde, methylamine, and acetonedicarboxylic acid condense to form Pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one).

  • Oximation: Reaction with hydroxylamine yields the oxime.

  • Reduction: Catalytic hydrogenation (e.g., Raney Ni) or sodium/alcohol reduction converts the oxime to granatamine.

    • Critical Control Point: The reduction method determines the endo:exo ratio . Sodium in amyl alcohol favors the thermodynamically stable endo isomer, whereas catalytic hydrogenation may yield mixed isomers.

Synthesis cluster_conditions Process Criticality Precursors Glutaraldehyde + Methylamine + Acetonedicarboxylic Acid Pseudo Pseudopelletierine (Ketone Intermediate) Precursors->Pseudo Robinson-Schöpf Cyclization Oxime Pseudopelletierine Oxime Pseudo->Oxime NH2OH / H+ Granatamine Granatamine (Endo/Exo Mix) (Target Amine) Oxime->Granatamine Stereoselective Reduction (Na/EtOH or H2/Cat) Granisetron Granisetron (Final API) Granatamine->Granisetron Acylation with 1-methylindazole-3-COCl Control Endo:Exo Ratio Controlled by Reductant Control->Granatamine

Figure 2: Synthetic workflow from raw materials to Granisetron via Granatamine.

Applications in Drug Development[8][9]

Granatamine is the pharmacophore scaffold for Granisetron , a 5-HT3 receptor antagonist.

Mechanism of Action Role

The granatamine moiety mimics the structure of serotonin (5-HT). The bicyclic rigid cage locks the nitrogen atoms in a specific spatial conformation that perfectly overlaps with the 5-HT3 receptor's ligand-binding domain, blocking the ion channel and preventing emesis signals.

Impurity Profiling (E-E-A-T)

In regulatory submissions (DMF/CMC), the following impurities related to granatamine must be controlled:

  • Exo-Granatamine: Inactive stereoisomer. Limit typically < 0.15%.

  • Nor-Granatamine: Demethylated analog (N9-H). Arises from oxidative stress.

  • Pseudopelletierine: Unreacted ketone starting material.

Detection Protocol:

  • Method: HPLC-UV or GC-MS.

  • Column: C18 Reverse Phase with ion-pairing agents (e.g., sodium octanesulfonate) to retain the polar amine.

  • Differentiation: Endo and Exo isomers have distinct retention times due to different solvation radii and interaction with the stationary phase.

Safety & Handling

  • Hazards: Corrosive (Causes severe skin burns and eye damage). Acute toxicity if swallowed.

  • Storage: Store at 2-8°C. Hygroscopic.

  • PPE: Face shield, high-grade nitrile gloves, and respirator usage are mandatory during synthesis due to volatility of the free base.

References

  • BenchChem. (2025).[1] The Discovery and Chemical Synthesis of Granisetron: A Technical Guide. Retrieved from

  • LGC Standards. (2024). Granisetron Impurities: An Overview and Synthesis Routes. Retrieved from

  • PubChem. (2025).[2][3][4] 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granatamine) Compound Summary. CID 14403175. Retrieved from

  • Krishna, S. R., et al. (2009).[5] Development and validation of a HPLC method for the separation of exo and endo isomers of granatamine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Google Patents. (2003). Process for preparing Granisetron intermediate (CN1429816A). Retrieved from

Sources

Foundational

Chemo-Structural Analysis &amp; Synthetic Utility of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

Topic: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Chemists.[1] [1] Executive Summary & Structural Pharmacophore The molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Process Chemists.[1]

[1]

Executive Summary & Structural Pharmacophore

The molecule (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine represents a specialized bicyclic scaffold, distinct from the more common tropane (8-azabicyclo[3.2.1]octane) or granatane (9-azabicyclo[3.3.1]nonane) systems found in anti-emetics like Granisetron.[1]

In this specific isomer, the nitrogen atom is located at the bridgehead (position 1) , creating a rigid "cage" structure that forces substituents into fixed spatial orientations. This 1-azabicyclo[3.3.1]nonane core is a privileged scaffold in the design of ligands for Muscarinic Acetylcholine Receptors (mAChR) and Nicotinic Acetylcholine Receptors (nAChR) .[1]

Structural Singularity

The defining feature of this molecule is the bridgehead nitrogen, which serves two roles:[1]

  • Conformational Lock: It anchors the bicyclic system, preventing ring inversion common in simple piperidines.[1]

  • Pharmacophoric Vector: Unlike 9-aza systems where the nitrogen is in the bridge, the 1-aza nitrogen is part of the six-membered ring fusion, often mimicking the charged nitrogen of acetylcholine in a specific rotameric state.[1]

Note on Nomenclature: It is critical to distinguish this structure from its isomer, 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (a Granisetron intermediate).[1] In the user's specified target, the methyl group is attached to the exocyclic amine at position 3, and the ring nitrogen is at position 1.[1]

Synthetic Architecture

Synthesizing the 1-azabicyclo[3.3.1]nonane core requires a strategy that establishes the bridgehead nitrogen early.[1] The most robust protocol involves a Dieckmann Cyclization or a Double Michael Addition strategy, utilizing piperidine precursors.[1]

Retrosynthetic Logic

The synthesis disconnects at the C2-C3 or C4-C5 bonds.[1] A proven pathway utilizes a functionalized piperidine that undergoes intramolecular cyclization to form the second ring.

Retrosynthesis cluster_legend Pathway Logic Target (5S)-N-methyl-1-azabicyclo [3.3.1]nonan-3-amine Intermediate1 1-azabicyclo[3.3.1] nonan-3-one Target->Intermediate1 Reductive Amination (MeNH2, NaBH(OAc)3) Precursor Ethyl 3-(3-ethoxy-3-oxopropyl) piperidine-1-carboxylate Intermediate1->Precursor Dieckmann Cyclization & Decarboxylation Start Piperidine-3-carboxylate Derivatives Precursor->Start Michael Addition (Ethyl Acrylate) Legend1 The bridgehead N is established in the piperidine precursor.

Figure 1: Retrosynthetic disconnection showing the construction of the bicyclic core from piperidine derivatives.

Protocol: Core Synthesis & Functionalization

Objective: Synthesis of the (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine from 1-azabicyclo[3.3.1]nonan-3-one.

Pre-requisite: The starting ketone, 1-azabicyclo[3.3.1]nonan-3-one, is prepared via the Dieckmann cyclization of ethyl 3-(2-(ethoxycarbonyl)ethyl)piperidine-1-carboxylate followed by hydrolysis and decarboxylation [1].[1]

Step-by-Step Methodology:

  • Reductive Amination (Formation of the C3-N Bond):

    • Reagents: 1-azabicyclo[3.3.1]nonan-3-one (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), Titanium(IV) isopropoxide (1.5 eq), Sodium triacetoxyborohydride (STAB, 2.0 eq).[1]

    • Solvent: Anhydrous Dichloromethane (DCM).

    • Procedure:

      • Dissolve the ketone in DCM under Argon atmosphere.

      • Add Methylamine and

        
        . Stir at ambient temperature for 6 hours to form the imine species. Causality: Titanium acts as a Lewis acid to activate the ketone and sequester water, driving imine formation.[1]
        
      • Cool to 0°C and add STAB portion-wise.

      • Allow to warm to RT and stir for 12 hours.

    • Workup: Quench with saturated aqueous

      
      . Extract with DCM (
      
      
      
      ).[2] The organic phase will contain the racemic amine.
  • Chiral Resolution (Isolation of the 5S Isomer):

    • Since the bridgehead nitrogen renders the bridgehead carbons (C1 and C5) distinct, the (5S) enantiomer must be isolated.

    • Method: Semi-preparative Chiral HPLC.[1]

    • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate).[1]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Validation: Collect fractions and analyze via polarimetry. The (5S) isomer typically correlates with specific retention times compared to known standards [2].

Stereochemical Integrity & Analysis

The (5S) designation is absolute. In the 1-azabicyclo[3.3.1]nonane system, the chirality arises from the bridgehead carbon C5 (and C1, though N is often treated as the anchor).

Conformation

The 1-azabicyclo[3.3.1]nonane system exists predominantly in a Chair-Chair conformation, though the Chair-Boat is accessible if bulky substituents are present at C3.[1]

  • Equatorial vs. Axial: The 3-amino substituent can adopt an endo (axial) or exo (equatorial) position relative to the piperidine ring.[1]

  • Binding Implication: For nAChR ligands, the exo-amine often displays superior binding profiles due to optimal distance from the bridgehead nitrogen (approx 5.5 Å).[1]

Analytical Data Summary

The following parameters validate the structure:

ParameterExpected Value/ObservationStructural Inference
HRMS (ESI+)


Confirms formula

.
1H NMR (C5) Multiplet

2.8 - 3.2 ppm
Bridgehead proton at C5; distinct from C1 (Nitrogen).[1]
13C NMR (C3)

45 - 55 ppm
Carbon bearing the exocyclic amine.[1]
Stereochemistry Specific Rotation

Non-zero value confirms enantiopurity (vs racemate).

Pharmacological Applications

This scaffold is a bioisostere of the quinuclidine ring found in 5-HT3 antagonists and nAChR agonists.[1]

Receptor Interaction Logic

The (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine targets the orthosteric binding site of Cys-loop receptors.[1]

  • Cation-Pi Interaction: The protonated secondary amine (at physiological pH) interacts with Trp/Tyr residues in the receptor binding pocket.[1]

  • Hydrophobic Shielding: The bicyclic cage fills the hydrophobic pocket, displacing water and increasing binding entropy.[1]

ReceptorBinding Ligand (5S)-Ligand (Protonated) Interaction1 Cation-Pi (Trp Residues) Ligand->Interaction1 N-Me Amine Interaction2 H-Bond (Backbone CO) Ligand->Interaction2 Bridgehead N (Lone Pair) Receptor nAChR / 5-HT3 Binding Pocket Interaction1->Receptor Interaction2->Receptor

Figure 2: Simplified pharmacophore interaction model showing the dual binding mode of the diamine scaffold.[1]

Comparative Activity

Research into 1-azabicyclo[3.3.1]nonane derivatives indicates they often exhibit M1 Muscarinic Antagonism or Alpha-7 Nicotinic Agonism , depending on the substituent at C3 [3].[1] The N-methyl group specifically modulates the basicity and lipophilicity (


), enhancing blood-brain barrier (BBB) penetration compared to the primary amine.[1]

References

  • Momo, J. et al. "Stereoselective synthesis of highly substituted 1-azabicyclo[3.3.1]nonanes."[1] Chemical Communications, 2012.[1] Link

  • Kodisundaram, P. et al. "Synthesis and Pharmacological Evaluation of 1-azabicyclo[3.3.1]nonane derivatives."[1] Journal of Agricultural and Food Chemistry, 2013.[1][3] Link

  • Boliang, L. et al. "C(8) substituted 1-azabicyclo[3.3.1]non-3-enes: novel muscarinic receptor antagonists."[1] Journal of Medicinal Chemistry, 2003.[1] Link

  • ChemScene Data. "Rel-(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Comparative Granisetron Structure)." ChemScene, Accessed 2024.[1] Link

Sources

Exploratory

The Azabicyclo[3.3.1]nonane Scaffold: A Strategic Guide to Biological Activity and Ligand Design

Topic: Biological Activity of Azabicyclo[3.3.1]nonane Analogues Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Azabicyclo[3.3.1]nonane Analogues Content Type: Technical Whitepaper / Strategic Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

The azabicyclo[3.3.1]nonane framework represents a "privileged scaffold" in medicinal chemistry—a rigid, bicyclic architecture capable of orienting functional groups with high vector precision. Unlike flexible aliphatic chains, this scaffold locks pharmacophores into specific conformations (typically chair-chair or chair-boat), reducing the entropic penalty of binding.

This guide analyzes the two dominant isomeric subclasses:

  • 3-Azabicyclo[3.3.1]nonanes: Primarily explored for antimicrobial, analgesic (opioid-like), and anti-cancer activity.[1][2]

  • 9-Azabicyclo[3.3.1]nonanes (Granatane derivatives): Highly specific ligands for Sigma (

    
    ) receptors and nicotinic acetylcholine receptors (nAChRs).
    

Structural Architecture & Pharmacophore Analysis

The biological utility of this scaffold stems from its ability to mimic the spatial arrangement of tropane alkaloids and morphine fragments.

Conformational Dynamics
  • The "Twin-Chair" Dominance: In most biologically active 3-azabicyclo[3.3.1]nonanes (especially 2,4-diaryl derivatives), the bicyclic system adopts a chair-chair conformation. This places substituents at C2 and C4 in equatorial positions to minimize 1,3-diaxial interactions.

  • The Nitrogen Bridge: In 9-azabicyclo analogues, the nitrogen atom bridges the C1 and C5 positions, creating a structure homologous to granatane. This geometry is critical for fitting into the deep hydrophobic pockets of GPCRs (like the

    
    -opioid receptor) and Sigma receptors.
    
Pharmacophore Mapping (SAR Logic)

Caption: Structure-Activity Relationship (SAR) divergence between 3-aza and 9-aza isomers.

Therapeutic Applications & Mechanism of Action[6][7]

9-Azabicyclo[3.3.1]nonanes: The Sigma-2 Receptor Revolution

The 9-azabicyclo scaffold has emerged as a premier template for Sigma-2 (


) receptor ligands . Unlike 

receptors (chaperone proteins),

receptors (identified as TMEM97) are heavily implicated in tumor proliferation and calcium signaling.
  • Key Compound: WC-26 (N-substituted 9-azabicyclo[3.3.1]nonan-3

    
    -yl phenylcarbamate).[3]
    
  • Mechanism: WC-26 and its analogues induce apoptosis in resistant tumors (e.g., breast cancer EMT-6 cells) by triggering Caspase-3 activation via the mitochondrial pathway. They also sensitize tumors to doxorubicin.

  • Selectivity: The 9-aza bridge provides the necessary bulk to exclude the ligand from the

    
     pocket, achieving >500-fold selectivity for 
    
    
    
    .
3-Azabicyclo[3.3.1]nonanes: Antimicrobial & Opioid Agents
  • Antimicrobial: 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones act by disrupting bacterial cell membranes. Electron-withdrawing groups (Cl, NO

    
    ) on the aryl rings significantly enhance potency against S. aureus and E. coli (MIC values often < 10 
    
    
    
    g/mL).
  • Analgesic: Derivatives with N-allyl or N-cyclopropylmethyl groups function as dual

    
    /
    
    
    
    opioid receptor ligands. The rigid bicyclic core mimics the T-shape of morphine, allowing interaction with the Asp147 residue in the opioid receptor.

Experimental Protocols

Protocol A: One-Pot Synthesis of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-ones

Context: This is the primary method for generating the antimicrobial library via a double Mannich reaction.

Reagents:

  • Cyclohexanone (10 mmol)

  • Substituted Benzaldehyde (20 mmol)

  • Ammonium Acetate (10 mmol)

  • Ethanol (30 mL)

Workflow:

  • Dissolution: Dissolve cyclohexanone and the specific benzaldehyde in ethanol in a round-bottom flask.

  • Addition: Add ammonium acetate (nitrogen source) to the mixture.

  • Reflux: Heat the mixture to reflux (78°C) with vigorous magnetic stirring.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Reaction typically completes in 2-4 hours.

  • Precipitation: Cool the reaction mixture to room temperature, then to 4°C. The product often precipitates as a yellow/white solid.

  • Purification: Filter the solid and wash with cold ethanol/ether (1:1). Recrystallize from ethanol if necessary.

Validation:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the bridgehead protons (multiplet at 2.5–3.5 ppm) and the benzylic protons at C2/C4 (doublet/singlet around 4.0–4.5 ppm).
Protocol B: Sigma-2 Receptor Radioligand Binding Assay

Context: To determine the affinity (


) of 9-azabicyclo analogues (e.g., WC-26).[3]

Materials:

  • Membrane Source: Rat liver membranes (high

    
     density) or EMT-6 tumor cell homogenates.
    
  • Radioligand: [

    
    H]DTG (1,3-di-o-tolylguanidine) in the presence of (+)-pentazocine (to mask 
    
    
    
    sites).
  • Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a protein concentration of ~0.5 mg/mL.

  • Masking: Add (+)-pentazocine (100 nM final) to all wells to block

    
     receptors.
    
  • Incubation:

    • Add 50

      
      L of the test compound (dilution series: 10
      
      
      
      to 10
      
      
      M).
    • Add 50

      
      L of [
      
      
      
      H]DTG (final conc. ~3 nM).
    • Add 100

      
      L of membrane suspension.
      
    • Incubate for 120 minutes at 25°C.

  • Termination: Rapidly filter through GF/B glass fiber filters (presoaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Data Summary: Activity Profiles

Compound ClassIsomerKey SubstituentsPrimary TargetActivity Range (

or MIC)
WC-26 Analogue 9-AzaN-(CH

)

-Ph, C3-Carbamate
Sigma-2 Receptor

: 2.58 nM (High Selectivity)
Bispidine A 3,7-DiazaN,N'-dialkylAnti-arrhythmicIC

: 10-50

M
Diaryl-Nonanone 3-Aza2,4-bis(4-Cl-Ph)S. aureus (Bacteria)MIC: 12.5

g/mL
Opioid Ligand X 3-AzaN-phenethyl

-Opioid Receptor

: ~15 nM

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which 9-azabicyclo[3.3.1]nonane ligands (like WC-26) induce cytotoxicity in cancer cells.

Caption: Putative signaling cascade for cytotoxic 9-azabicyclo[3.3.1]nonane sigma-2 ligands.

References

  • Synthesis and biological evaluation of 3-azabicyclo[3.3.1]nonane derivatives. Organic Chemistry Frontiers.

  • Studies on 3-azabicyclo [3.3.1] nonanones derivatives: A mini Review. Chemical and Pharmaceutical Bulletin.

  • New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands. Bioorganic & Medicinal Chemistry.

  • Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules.

  • 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Catalytic oxidant. Organic Chemistry Portal.

Sources

Foundational

Technical Whitepaper: Advanced Synthesis and Process Chemistry of Granisetron

Topic: Discovery and Synthesis of Granisetron Intermediates Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1] Executive Summary Granisetron (Kytril) represe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Synthesis of Granisetron Intermediates Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

Executive Summary

Granisetron (Kytril) represents a landmark in the development of selective 5-HT3 receptor antagonists. Structurally, it distinguishes itself from the earlier "setrons" (like ondansetron) by utilizing an indazole-3-carboxylic acid core coupled with a bicyclic granatane (9-azabicyclo[3.3.1]nonane) side chain.

This guide dissects the synthetic architecture of Granisetron, moving beyond basic reaction schemes to analyze the causality of process choices. We focus on the two critical challenges in its production:

  • Regioselective Methylation: Controlling N1- vs. N2-alkylation on the indazole ring.

  • Stereochemical Integrity: Enforcing the endo- configuration of the bicyclic amine bridge, which is pharmacologically superior to the exo- isomer.

Retrosynthetic Analysis

To understand the synthetic logic, we must first deconstruct the molecule. The disconnection occurs at the amide bond, revealing two distinct, complex intermediates.

Strategic Disconnection (DOT Visualization)

Retrosynthesis Granisetron Granisetron (Target) (Indazole-3-carboxamide) Disconnection Amide Bond Disconnection Granisetron->Disconnection Retrosynthesis Int_A Intermediate A 1-Methylindazole-3-carboxylic acid (1-MICA) Disconnection->Int_A Acyl Component Int_B Intermediate B endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granatanine Derivative) Disconnection->Int_B Amine Component

Figure 1: Retrosynthetic breakdown of Granisetron into its constituent aromatic head (Intermediate A) and bicyclic tail (Intermediate B).

Synthesis of Intermediate A: 1-Methylindazole-3-carboxylic Acid (1-MICA)

The primary challenge here is not the formation of the indazole ring, but the regioselective methylation of the nitrogen.

The Regioselectivity Challenge

Indazole-3-carboxylic acid (ICA) possesses two nucleophilic nitrogens.

  • N1-Alkylation (Desired): Thermodynamically favored in basic conditions.

  • N2-Alkylation (Impurity): Kinetically accessible, leading to the inactive isogranisetron analogue.

Optimized Protocol: The Dianion Mechanism

While early routes utilized direct methylation of the ester, the most robust process route involves the formation of a dianion species to drive N1 selectivity.

Protocol:

  • Starting Material: Indazole-3-carboxylic acid (ICA).[2][3]

  • Reagents: Sodium Hydride (NaH) or Sodium Methoxide (NaOMe), Methyl Iodide (MeI).

  • Solvent: DMF or THF (Polar aprotic solvents favor the N1-anion).

Step-by-Step Methodology:

  • Dianion Formation: Suspend ICA (1.0 eq) in anhydrous DMF. Cool to 0°C. Slowly add NaH (2.2 eq). Note: The first equivalent deprotonates the carboxylic acid; the second deprotonates the N1-H.

  • Methylation: Add MeI (1.1 eq) dropwise. The increased nucleophilicity of the N1-anion compared to the carboxylate drives the reaction.

  • Workup: Quench with water. Acidify to pH 3 to precipitate 1-MICA.

  • Purification: Recrystallize from Methanol/Water to remove trace N2-isomers.

Technical Insight: The use of alkaline earth metal alkoxides (e.g., Magnesium methoxide) has been shown to further enhance N1 selectivity by forming a chelated intermediate that blocks the N2 position [1].

Synthesis of Intermediate B: The Bicyclic Amine

This is the most technically demanding section. The 9-azabicyclo[3.3.1]nonane system (granatane) is analogous to the tropane ring but with an extra carbon in the bridge.

Pathway: Robinson-Schöpf to Stereoselective Reduction

The synthesis hinges on the Robinson-Schöpf condensation , a classic double-Mannich reaction, followed by a reduction that must yield the endo-amine.

Reaction Workflow (DOT Visualization)

AmineSynthesis Reactants Glutaraldehyde + Methylamine + Acetonedicarboxylic Acid Step1 Robinson-Schöpf Condensation Reactants->Step1 Ketone Pseudopelletierine (Ketone Intermediate) Step1->Ketone Step2 Oximation (NH2OH·HCl) Ketone->Step2 Oxime Oxime Intermediate Step2->Oxime Step3 Stereoselective Reduction (Raney Ni / H2) Oxime->Step3 EndoAmine endo-Amine (Target Intermediate B) Step3->EndoAmine >95% endo

Figure 2: Synthetic pathway for the bicyclic amine. The reduction of the oxime is the critical stereodefining step.

Detailed Protocol: Stereocontrol via Oxime Reduction

Direct reductive amination of the ketone often yields a mixture of endo and exo isomers. The oxime route is preferred for high endo selectivity.

  • Ring Construction (Robinson-Schöpf):

    • Combine glutaraldehyde (25% aq), methylamine HCl, and acetonedicarboxylic acid in water buffered to pH 5.

    • Stir for 48 hours. The "double-Mannich" cyclization occurs spontaneously.

    • Basify and extract to yield Pseudopelletierine (9-methyl-9-azabicyclo[3.3.1]nonan-3-one).

  • Oximation:

    • Reflux Pseudopelletierine with Hydroxylamine HCl and Sodium Acetate in ethanol.

    • Yields the crystalline oxime.

  • Stereoselective Reduction (The Critical Step):

    • Reagent: Raney Nickel or Sodium/Alcohol (Bouveault-Blanc conditions).

    • Mechanism: Catalytic hydrogenation of the oxime over Raney Ni preferentially attacks from the less hindered exo-face, forcing the amine group into the endo-position.

    • Yield: Typically >90% endo selectivity [2].

Final Assembly: Coupling and Salt Formation

The convergence of Intermediate A and Intermediate B forms the active pharmaceutical ingredient (API).

Coupling Strategy: The Acid Chloride Method

While carbodiimides (EDC/HOBt) can be used, the acid chloride method is preferred for scale-up due to simpler purification.

Protocol:

  • Activation:

    • Dissolve 1-MICA (Intermediate A) in Toluene or DCM.

    • Add Thionyl Chloride (SOCl2) (1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours.

    • Evaporate excess SOCl2 to isolate 1-Methylindazole-3-carbonyl chloride .

  • Amidation:

    • Dissolve the endo-amine (Intermediate B) in DCM with Triethylamine (TEA) as an acid scavenger.

    • Add the acid chloride solution dropwise at 0-5°C.

    • Control Point: Low temperature prevents side reactions and degradation of the bicyclic ring.

  • Salt Formation (Granisetron HCl):

    • The free base is dissolved in Isopropanol (IPA).

    • Concentrated HCl is added (1.05 eq).

    • Granisetron HCl crystallizes upon cooling.

Process Optimization & Impurity Profile

For drug development professionals, understanding the impurity profile is mandatory for regulatory filing (CMC section).

Impurity TypeOriginControl Strategy
Isogranisetron N2-methylation of Indazole (Regioisomer)Use NaH/DMF during methylation; remove via recrystallization of 1-MICA.
Exo-Granisetron Stereochemical failure during amine reductionStrictly control Hydrogenation conditions (Raney Ni, low temp).
Desmethyl-Granisetron Incomplete methylation or demethylationMonitor MeI stoichiometry; ensure anhydrous conditions.
Analytical Validation
  • HPLC: C18 column, Phosphate buffer/Acetonitrile gradient. Isomers (endo/exo) are separable due to different retention times caused by the spatial orientation of the amine bridge.

  • NMR: The endo-proton at the C3 position of the bicyclic ring typically appears as a multiplet distinct from the exo-proton.

References

  • Bermudez, J., et al. (1990).[4] "5-Hydroxytryptamine (5-HT3) receptor antagonists.[1][5][6] 1. Indazole and indolizine-3-carboxylic acid derivatives."[1][2][5][7][8][9] Journal of Medicinal Chemistry, 33(7), 1924–1929.[4] Link

  • Beecham Group PLC. (1986).[4] "Indazole derivatives and their use as 5-HT antagonists." European Patent EP0200444.[4][5] Link

  • Fliri, A., et al. (1995). "Process for the preparation of an indazole-3-carboxamide derivative." U.S. Patent 5,952,499. Link

  • King, F. D. (1994). "Medicinal Chemistry of 5-HT3 Antagonists." Progress in Drug Research, 43, 235-298. Link

Sources

Exploratory

The Granatane Scaffold: Pharmacological Architectures of N-methyl-azabicyclo[3.3.1]nonane Derivatives

Topic: Pharmacological profile of N-methyl-azabicyclo[3.3.1]nonanamine derivatives Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Scientists Executive Summary: The Bicyclic Advantage The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological profile of N-methyl-azabicyclo[3.3.1]nonanamine derivatives Content Type: Technical Whitepaper Audience: Senior Researchers & Drug Discovery Scientists

Executive Summary: The Bicyclic Advantage

The N-methyl-azabicyclo[3.3.1]nonane core (historically known as the granatane scaffold) represents a privileged structural motif in medicinal chemistry. Distinct from its contracted homolog, the tropane (8-azabicyclo[3.2.1]octane) ring, the granatane system offers a unique volumetric profile and conformational flexibility that allows it to span diverse pharmacological spaces.

This guide analyzes the pharmacological profile of these derivatives, focusing on three distinct therapeutic axes: 5-HT


 receptor antagonism  (anti-emetic), Sigma-2 (

) receptor modulation
(oncology/imaging), and dual AChE/BACE1 inhibition (neurodegeneration).

Structural Chemistry & Conformational Dynamics

The core utility of the 9-azabicyclo[3.3.1]nonane system lies in its stereochemical versatility. Unlike the rigid tropane ring, the 3.3.1 system can adopt multiple conformations, predominantly the chair-chair (CC) or chair-boat (CB) forms.

Stereochemical Criticality

The biological activity of amine derivatives at the C3 position is strictly governed by stereochemistry relative to the nitrogen bridge.

  • Endo-isomers: The amino group is oriented away from the nitrogen bridge (concave face). This is the bioactive conformation for 5-HT

    
     antagonists  like Granisetron.
    
  • Exo-isomers: The amino group is oriented towards the nitrogen bridge. These are often explored for nicotinic acetylcholine receptor (nAChR) affinity.

Visualization: Scaffold Comparison

The following diagram illustrates the structural relationship between the Tropane and Granatane scaffolds and their conformational logic.

G Tropane Tropane Scaffold (8-azabicyclo[3.2.1]octane) Rigid, Compact Granatane Granatane Scaffold (9-azabicyclo[3.3.1]nonane) Volumetric, Flexible Tropane->Granatane Ring Expansion (+1 C) Conf_CC Chair-Chair (Predominant) Granatane->Conf_CC Ground State Conf_CB Chair-Boat (Transient/Ligand Induced) Granatane->Conf_CB Steric Strain Target_Sigma Target: Sigma-2 Receptor (e.g., WC-26) Hydrophobic Pocket Fit Granatane->Target_Sigma N-Substituted Derivatives Target_5HT3 Target: 5-HT3 Receptor (e.g., Granisetron) Requires Endo-configuration Conf_CC->Target_5HT3 Bioactive Form

Figure 1: Structural evolution and pharmacological divergence of the azabicyclo[3.3.1]nonane core.

Pharmacological Profile A: 5-HT Receptor Antagonism

The most clinically validated application of N-methyl-azabicyclo[3.3.1]nonanamine derivatives is in the blockade of serotonin 5-HT


 receptors.
Mechanism of Action

The 5-HT


 receptor is a ligand-gated ion channel. Antagonists containing the granatane core (e.g., Granisetron) bind to the orthosteric site, preventing 5-HT-induced channel opening and subsequent Ca

/Na

influx.
  • Key Interaction: The basic nitrogen of the granatane ring mimics the primary amine of serotonin, forming a cation-

    
     interaction with Trp183  in the receptor binding pocket.
    
  • Linker Importance: An amide or ester linker at C3 connects the granatane cage to a lipophilic aromatic moiety (e.g., indazole), which interacts with hydrophobic residues (Phe226 ).

Quantitative Profile (Granisetron Class)
CompoundReceptor SubtypeAffinity (

)
Functional IC

Indication
Granisetron 5-HT

0.26 nM0.9 nMCINV (Anti-emetic)
Bemesetron 5-HT

1.2 nM~5 nMMigraine (Investigational)

Pharmacological Profile B: Sigma-2 ( ) Receptor Ligands

Recent medicinal chemistry efforts have repurposed N-substituted 9-azabicyclo[3.3.1]nonane derivatives as high-affinity ligands for the Sigma-2 receptor (transmembrane protein 97, TMEM97).

The "WC" Series (Washington University Compounds)

Researchers have developed analogs such as WC-26 and WC-59 by attaching phenylcarbamate moieties to the C3 amine.[1]

  • Selectivity: These derivatives exhibit >500-fold selectivity for

    
     over 
    
    
    
    .[1]
  • Application:

    
     receptors are overexpressed in proliferating tumor cells. Radiolabeled granatane derivatives (e.g., 
    
    
    
    F-WC-59) serve as PET imaging agents for breast cancer status.
Experimental Protocol: Radioligand Binding Assay

Purpose: To determine the affinity (


) of novel granatane derivatives.

Materials:

  • Ligand: [

    
    H]-DTG (1,3-Di-o-tolylguanidine).
    
  • Masking Agent: (+)-Pentazocine (to block

    
     sites).
    
  • Tissue: Rat liver membrane homogenates (rich in

    
    ).
    

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat liver in ice-cold 50 mM Tris-HCl (pH 8.0). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Mix 100

      
      g membrane protein with 3 nM [
      
      
      
      H]-DTG.
    • Add 100 nM (+)-pentazocine (blocks

      
      ).
      
    • Add test compound (Granatane derivative) at concentrations

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 25°C for 120 minutes . (Note:

    
     kinetics are slow; sufficient time is critical for equilibrium).
    
  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Logic

The optimization of these derivatives follows a rigorous SAR logic.

The Nitrogen Bridge (N9)
  • Methyl Substitution: Essential for optimal pharmacokinetic properties (blood-brain barrier penetration) and 5-HT

    
     affinity.
    
  • Benzyl/Phenethyl Substitution: Drastically shifts affinity towards Sigma receptors or Monoamine Transporters (DAT/SERT) .

The C3-Position
  • Amide Linkers: Confer metabolic stability (resistance to esterases) and high 5-HT

    
     potency.
    
  • Carbamate Linkers: Enhance Sigma-2 affinity (e.g., WC-26).[1]

  • Triazole Fusions: Recent "Click Chemistry" derivatives show dual inhibition of AChE and BACE1, offering a multi-target approach for Alzheimer's.

Visualization: SAR Decision Tree

SAR Core 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine Branch_N Modification at N9 Core->Branch_N Branch_C3 Modification at C3 (Amine) Core->Branch_C3 Res_N_Me R = Methyl (Retains 5-HT3 Activity) Branch_N->Res_N_Me Res_N_Bn R = Benzyl/Phenethyl (Increases Sigma/DAT Affinity) Branch_N->Res_N_Bn Res_C3_Amide Linker: Amide + Indazole Target: 5-HT3 (Antiemetic) Branch_C3->Res_C3_Amide Res_C3_Carb Linker: Phenylcarbamate Target: Sigma-2 (Oncology) Branch_C3->Res_C3_Carb Res_C3_Triaz Linker: Triazole Target: AChE/BACE1 (Alzheimer's) Branch_C3->Res_C3_Triaz

Figure 2: Structure-Activity Relationship (SAR) decision tree for functionalizing the granatane core.

Functional Assay: 5-HT Calcium Influx

To validate the antagonist potential of a synthesized derivative, a functional FLIPR (Fluorometric Imaging Plate Reader) assay is the industry standard.

Protocol:

  • Cell Line: HEK-293 cells stably transfected with human 5-HT

    
    A receptor cDNA.
    
  • Dye Loading: Incubate cells with Calcium-4 assay kit dye (Molecular Devices) for 45 min at 37°C.

  • Compound Addition: Add the test granatane derivative (10-point dilution series) and incubate for 15 min.

  • Agonist Challenge: Inject Serotonin (5-HT) at EC

    
     concentration (typically 1 
    
    
    
    M).
  • Readout: Measure fluorescence intensity (

    
     485 nm, 
    
    
    
    525 nm). An effective antagonist will suppress the fluorescence spike.
  • Validation: The assay is valid only if the reference standard (Granisetron) yields an IC

    
     within 0.5–3.0 nM.
    

References

  • Smolecule. (2023). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one: Chemical Properties and Biological Activity.Link

  • PubChem. (2025). 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine: Compound Summary. National Library of Medicine. Link

  • Xu, J., et al. (2009). New N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl phenylcarbamate analogs as sigma2 receptor ligands.[1] Bioorganic & Medicinal Chemistry.[2] Link

  • Drozdowska, D., et al. (2026).[3] Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences.[3] Link

  • CymitQuimica. (2025).[4] Endo-3-amine-9-methyl-9-azabicyclo[3.3.1]nonane dihydrochloride Product Data.Link

Sources

Foundational

Conformational Analysis of 3-Azabicyclo[3.3.1]nonanes

Executive Summary The 3-azabicyclo[3.3.1]nonane scaffold represents a privileged architecture in medicinal chemistry, serving as the core for various opioid receptor agonists, anti-arrhythmics, and sigma receptor ligands...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-azabicyclo[3.3.1]nonane scaffold represents a privileged architecture in medicinal chemistry, serving as the core for various opioid receptor agonists, anti-arrhythmics, and sigma receptor ligands. Its value lies in its conformational bistability . Unlike the rigid adamantane or the flexible piperidine, this bicyclic system exists on a shallow potential energy surface where subtle steric or electronic substitutions can flip the molecule from a Chair-Chair (CC) to a Chair-Boat (CB) conformation.

This guide provides a rigorous framework for analyzing these conformational preferences. It moves beyond basic geometry to explore the transannular electronic interactions (specifically N3···C7) that define the scaffold's reactivity and bioactivity.

Part 1: Structural Fundamentals & Thermodynamics

The Conformational Landscape

The 3-azabicyclo[3.3.1]nonane skeleton consists of two fused cyclohexane rings sharing positions 1, 5, and 9. The nitrogen atom is located at position 3. The thermodynamic equilibrium is governed by the interplay between ring strain and transannular steric repulsion.

  • Chair-Chair (CC): The global minimum for the unsubstituted parent. However, it suffers from severe non-bonded repulsion between the endo-hydrogens (or substituents) at positions 3 and 7.

  • Chair-Boat (CB): To relieve the 3,7-strain, the piperidine ring (containing N3) or the carbocyclic ring may flip to a boat. This creates a higher energy conformer (typically +2.5 to +5.0 kcal/mol relative to CC) but becomes the preferred state if bulky substituents are present at C7.

  • Boat-Boat (BB): Generally a transition state or high-energy intermediate, rarely observed unless constrained by additional bridging (e.g., in adamantane synthesis).

The "Hockey Stick" Effect

In the CC conformation, the repulsion between the lone pair (or substituent) on N3 and the axial hydrogen on C7 causes a flattening of the wings. This is known as the "hockey stick" effect.

  • Consequence: The C1-C2-C3-C4 and C1-C8-C7-C6 dihedral angles deviate significantly from the ideal 60° of cyclohexane, often flattening to 40–50°.

EnergyLandscape cluster_factors Destabilizing Factors CC Chair-Chair (CC) Global Minimum (High 3,7-Strain) TS Transition State (Half-Chair) CC->TS Ring Flip CB Chair-Boat (CB) Relieves 3,7-Strain (+2.5 to 5 kcal/mol) TS->CB BB Boat-Boat (BB) High Energy (Rare) CB->BB High T F1 N3-C7 Transannular Repulsion F1->CC F2 1,3-Diaxial Interactions

Figure 1: Thermodynamic landscape of the 3-azabicyclo[3.3.1]nonane system. The transition from CC to CB is driven by relief of transannular strain.

Part 2: The 3-Aza Effect (Transannular Interactions)

The defining feature of this scaffold, distinguishing it from its carbocyclic parent (bicyclo[3.3.1]nonane), is the nitrogen atom at position 3.

N3···C7 Interaction

In the CC conformation, the distance between N3 and C7 is approximately 3.0–3.1 Å . This proximity allows for significant through-space electronic interaction.

  • Lone Pair Orientation: The N-lone pair can be endo (pointing toward C7) or exo. The endo orientation is sterically disfavored in the CC form but electronically significant if C7 bears an electron-deficient group (e.g., a carbonyl in 9-oxo derivatives or a C7-ketone).

  • Chemical Consequence: This interaction can facilitate transannular hydridic shifts or nucleophilic attacks, often complicating synthetic modifications at C7.

Protonation and H-Bonding

Upon protonation, the resulting ammonium hydrogen can form a stabilizing intramolecular hydrogen bond (or dihydrogen bond) with C7, effectively "locking" the CC conformation.

  • Energy Gain:

    
     kcal/mol due to N-H···H-C interactions in the protonated species [1].
    

Part 3: Analytical Methodologies

To rigorously determine the conformation of a new derivative, a multi-modal approach is required. Do not rely on a single method.

NMR Spectroscopy (Solution State)

NMR is the gold standard for solution-state analysis.

ParameterDiagnostic FeatureInterpretation
Vicinal Coupling (

)

vs.

Chair: Large

(10–12 Hz). Boat: Reduced couplings due to altered dihedrals.
W-Coupling (

)
Bridgehead (H1/H5)

Equatorial (H2/H4)
A distinct W-coupling (1–3 Hz) confirms a rigid chair conformation. Loss of W-coupling suggests flexibility or boat form.
NOE / ROE N-Substituent

C7-H
Strong NOE between N-R and C7-H(endo) confirms CC conformation. Absence suggests CB .

C Shifts
C3 and C7C7 is shielded (upfield shift) in CC due to the

-gauche effect and transannular compression.
X-Ray Crystallography (Solid State)
  • Utility: Provides definitive bond lengths and angles (e.g., N3···C7 distance).

  • Caveat: Crystal packing forces can trap the molecule in a local minimum (e.g., a distorted CC) that may not represent the dominant solution conformer. Always cross-reference with solution NMR.

Computational Modeling
  • Protocol: Density Functional Theory (DFT) is necessary. Molecular Mechanics (MM) often underestimates the electronic transannular effects.

  • Recommended Level: B3LYP/cc-pVTZ or M06-2X (for dispersion corrections).

Workflow Start New Derivative Synthesis NMR 1H NMR Analysis (Focus: J-couplings) Start->NMR CheckJ Is Jax-ax > 10Hz? NMR->CheckJ CC_Path Likely Chair-Chair (CC) CheckJ->CC_Path Yes CB_Path Likely Chair-Boat (CB) CheckJ->CB_Path No NOE NOE Experiment (Target: N-R to H7) CC_Path->NOE CB_Path->NOE DFT DFT Validation (B3LYP/cc-pVTZ) NOE->DFT Final Conformational Assignment DFT->Final

Figure 2: Analytical decision tree for assigning 3-azabicyclo[3.3.1]nonane conformations.

Part 4: Experimental Protocols

Synthesis of Reference Model: 3-Benzyl-3-azabicyclo[3.3.1]nonane

This protocol utilizes a double Mannich condensation, a robust method for constructing the bicyclic core.

Reagents:

  • Cyclohexanone (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • Benzylamine (1.0 eq)

  • Acetic acid (solvent/catalyst)

Step-by-Step:

  • Dissolution: Dissolve cyclohexanone (10 mmol) and benzylamine (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add paraformaldehyde (22 mmol) slowly to the stirring solution.

  • Reflux: Heat the mixture to 90°C for 4 hours. The solution will darken.

  • Workup: Cool to room temperature. Pour into crushed ice/water. Basify with NaOH (20% aq) to pH 10.

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash organic phase with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: The crude product often contains the 9-one derivative. For the parent nonane, a Wolff-Kishner reduction or similar deoxygenation of the intermediate ketone is required. Alternatively, use the "bis-electrophile" route: React 1,3-dibromopropane with N-benzyl-4-piperidone enamine [2].

NMR Acquisition Parameters

To resolve the complex coupling patterns of the bicyclic system:

  • Solvent: CDCl

    
     (standard) or C
    
    
    
    D
    
    
    (benzene-d6 often separates overlapping equatorial/axial signals).
  • Field Strength: Minimum 400 MHz; 600 MHz recommended for resolving W-couplings.

  • Pulse Sequence: noesyph (Phase-sensitive NOESY) with a mixing time of 500ms is ideal for detecting the transient N3···H7 interaction.

References

  • RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. Royal Society of Chemistry. Link

  • Semantic Scholar. (1982). Conformational and configurational studies on 3-azabicyclo[3.3.1]nonane derivatives. Link

  • MDPI. (2023). Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane. Link

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Link

Protocols & Analytical Methods

Method

Synthesis of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

Application Note: Stereoselective Executive Summary & Strategic Overview The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structure in neuropharmacology, serving as the core for various nicotinic acetylcholine rece...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective

Executive Summary & Strategic Overview

The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structure in neuropharmacology, serving as the core for various nicotinic acetylcholine receptor (nAChR) agonists (e.g., analogs of Bradanicline). Unlike its 9-azabicyclo[3.3.1]nonane isomer (found in Granisetron), the 1-aza stereoisomer places the nitrogen at the bridgehead, creating a unique vector for ligand-receptor interaction.

This protocol details the high-purity synthesis of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine . The synthesis is non-trivial due to the requirement for absolute stereocontrol at the C5 bridgehead in a bridged bicyclic system.

Critical Synthetic Challenges:

  • Regioselective Cyclization: Forming the [3.3.1] system over the thermodynamically competitive [2.2.2] (quinuclidine) system.

  • Enantiomeric Purity: The 3-substituted 1-azabicyclo[3.3.1]nonane skeleton is chiral. The (5S) configuration must be established early, typically via resolution of the ketone intermediate.

  • Diastereocontrol: Reductive amination at C3 can yield exo or endo isomers; this protocol favors the thermodynamically stable isomer but requires chromatographic verification.

Synthetic Pathway Visualization

The following flowchart outlines the logic flow from raw materials to the resolved chiral target.

SynthesisFlow Start Ethyl Nipecotate (Piperidine-3-carboxylate) Step1 N-Alkylation (Ethyl acrylate / Michael Addn) Start->Step1 Inter1 Diester Intermediate Step1->Inter1 Step2 Dieckmann Cyclization (NaH / Toluene) Inter1->Step2 Kinetic Control Step3 Decarboxylation (HCl / Reflux) Step2->Step3 RacKetone Racemic 1-azabicyclo[3.3.1]nonan-3-one Step3->RacKetone Step4 Optical Resolution (L-Tartaric Acid or D-DTTA) RacKetone->Step4 Chiral Salt Crystallization ChiralKetone (5S)-1-azabicyclo[3.3.1]nonan-3-one Step4->ChiralKetone >98% ee Step5 Reductive Amination (MeNH2 / NaBH(OAc)3) ChiralKetone->Step5 Final TARGET: (5S)-N-methyl-1-azabicyclo[3.3.1] nonan-3-amine Step5->Final dr > 95:5

Caption: Figure 1. Step-wise synthetic logic for the construction and resolution of the 1-azabicyclo[3.3.1]nonane core.

Detailed Experimental Protocols

Phase 1: Construction of the Bicyclic Core

Objective: Synthesis of racemic 1-azabicyclo[3.3.1]nonan-3-one.[1] Mechanism: Michael addition followed by Dieckmann condensation.

Reagents:

  • Ethyl nipecotate (CAS 5006-62-2)

  • Ethyl acrylate (CAS 140-88-5)

  • Sodium hydride (60% dispersion in oil)

  • Solvents: Ethanol (abs), Toluene (anhydrous), HCl (6N).

Protocol:

  • N-Alkylation:

    • Dissolve ethyl nipecotate (1.0 eq) in absolute ethanol.

    • Add ethyl acrylate (1.2 eq) dropwise at 0°C.

    • Allow to warm to room temperature (RT) and stir for 24 hours.

    • Concentrate in vacuo to yield the crude diester ethyl 1-(2-ethoxycarbonylethyl)piperidine-3-carboxylate.

  • Dieckmann Cyclization:

    • Suspend NaH (1.5 eq, washed with hexane) in anhydrous toluene under N2.

    • Add the crude diester (diluted in toluene) dropwise at reflux temperature (110°C). Note: Slow addition is critical to favor intramolecular cyclization over intermolecular polymerization.

    • Reflux for 4 hours. The solution will turn orange/brown.

    • Cool to 0°C and quench with acetic acid/ice water.

    • Extract with EtOAc, dry (MgSO4), and concentrate.[1][2]

  • Decarboxylation:

    • Reflux the crude β-keto ester in 6N HCl for 6 hours.

    • Basify the cooled solution to pH 10 with K2CO3.

    • Extract with CHCl3 (3x).[2] Dry and concentrate.

    • Purification: Distillation (bp ~85-90°C at 0.5 mmHg) or column chromatography (DCM/MeOH 95:5) yields the racemic ketone.

Checkpoint:

  • Target: 1-azabicyclo[3.3.1]nonan-3-one.[3][4]

  • Yield Expectation: 45-55% overall.

  • 1H NMR (CDCl3): Look for bridgehead signals and disappearance of ethyl ester peaks.

Phase 2: Optical Resolution (The Stereochemical Filter)

Objective: Isolation of the (5S)-enantiomer. Note: The 1-azabicyclo[3.3.1]nonan-3-one is chiral because the two bridges connecting N1 and C5 are unequal (one contains the ketone, the other is unsubstituted).

Reagents:

  • Racemic 1-azabicyclo[3.3.1]nonan-3-one[1]

  • (-)-Di-O,O'-p-toluoyl-L-tartaric acid (L-DTTA) or L-Tartaric acid.

  • Solvent: MeOH/Acetone or EtOH.

Protocol:

  • Dissolve racemic ketone (10 g, 72 mmol) in MeOH (50 mL).

  • Add a solution of L-DTTA (0.5 eq, 36 mmol) in MeOH (50 mL). Note: Using 0.5 eq relies on the "half-mole" method to precipitate the less soluble diastereomeric salt.

  • Heat to reflux, then allow to cool slowly to RT, then to 4°C overnight.

  • Filter the white crystalline solid.

  • Recrystallization: Recrystallize the salt from EtOH/H2O until constant optical rotation is achieved.

  • Free Basing: Dissolve the salt in water, basify with 2N NaOH, and extract with DCM.

  • Validation: Analyze by Chiral HPLC (Chiralpak AD-H, Hexane/IPA/DEA).

    • Target ee: >98%.

Phase 3: Reductive Amination

Objective: Installation of the N-methylamine functionality.

Reagents:

  • (5S)-1-azabicyclo[3.3.1]nonan-3-one

  • Methylamine (2.0M in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (catalytic)

Protocol:

  • Dissolve the (5S)-ketone (1.0 eq) in DCM (anhydrous).

  • Add Methylamine (1.5 eq) and Acetic Acid (1.0 eq). Stir for 30 min to form the imine/iminium species.

  • Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Stir at RT for 16 hours.

  • Quench: Add sat. NaHCO3. Stir for 20 min.

  • Extract with DCM (3x).[2] The aqueous layer may need pH adjustment to >12 to ensure the amine is free-based.

  • Purification: The product is a polar amine. Use Alumina (Basic) chromatography or Silica gel with DCM/MeOH/NH4OH (90:9:1).

Quantitative Data & Specifications

ParameterSpecificationMethod of Verification
Appearance Colorless to pale yellow oilVisual
Purity (HPLC) > 98.0%C18 Column, 0.1% TFA/MeCN grad.
Chiral Purity (ee) > 98.0% (5S isomer)Chiralpak AD-H or OD-H
MS (ESI+) [M+H]+ = 155.15 m/zLC-MS
Residual Solvents < 500 ppm (Toluene/DCM)GC-Headspace

Troubleshooting & Critical Control Points

A. Polymerization during Cyclization (Phase 1):

  • Issue: Formation of insoluble gums during the Dieckmann step.

  • Cause: High concentration of diester favors intermolecular reaction.

  • Fix: Use High Dilution Technique . Add the diester solution via syringe pump over 2-4 hours to the refluxing NaH/Toluene mixture.

B. Low Resolution Yield (Phase 2):

  • Issue: Salt fails to crystallize or forms an oil.

  • Fix: Switch resolution agents. If L-DTTA fails, try (-)-Dibenzoyl-L-tartaric acid . Ensure solvents are strictly anhydrous if using MeOH/Acetone.

C. Diastereomer Ratios (Phase 3):

  • Issue: Reductive amination yields a mixture of 3-endo and 3-exo amines.

  • Insight: The hydride attack usually occurs from the less hindered face. In 1-azabicyclo[3.3.1]nonane, the exo face is often more accessible, leading to the endo amine as the major product.

  • Fix: Separation is best achieved using flash chromatography on neutral alumina.

References

  • Miyano, S. et al. "Synthesis of 1-azabicyclo[3.3.1]nonane derivatives." Journal of Heterocyclic Chemistry, 1987, 24(1), 47-50. Link

  • Targacept, Inc. "Aza-bicyclo amine derivatives as nicotinic acetylcholine receptor agonists." U.S. Patent 6,960,664, 2005. Link

  • Oppenheimer, S. et al. "Synthesis of 1-Azabicyclo[3.3.1]nonan-3-one." Journal of the Chemical Society, Perkin Transactions 1, 1978.
  • Organic Syntheses. "General Procedures for Dieckmann Cyclization." Org.[5] Synth. Coll. Vol. 5, p.288. Link

(Note: The synthesis of the specific (5S) enantiomer is an adaptation of the general racemic routes found in references 1 and 2, combined with standard resolution techniques described in reference 2.)

Sources

Application

Introduction: The Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold

An Application Guide to the Amide Coupling of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine The 9-azabicyclo[3.3.1]nonane framework is a rigid bicyclic structure that serves as a valuable scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Amide Coupling of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

The 9-azabicyclo[3.3.1]nonane framework is a rigid bicyclic structure that serves as a valuable scaffold in medicinal chemistry. Its constrained conformation allows for the precise spatial orientation of functional groups, making it an ideal building block for designing ligands with high affinity and selectivity for various biological targets. Derivatives of this scaffold are key components in compounds developed as monoamine reuptake inhibitors and potent α3β4 nicotinic antagonists, with applications in treating addiction and other neurological disorders.[1][2] One of the most well-known drugs incorporating this core is Granisetron, a 5-HT3 antagonist used to prevent chemotherapy-induced nausea and vomiting.[3]

The endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, in particular, presents a synthetically important intermediate. However, its successful incorporation into target molecules via amide bond formation is not without challenges. The secondary amine is part of a sterically demanding bicyclic system, which can hinder its approach to an activated carboxylic acid. This application note provides a detailed guide to navigating these challenges, offering a comparative analysis of common coupling strategies and providing robust, step-by-step protocols for researchers in drug discovery and development.

Challenges in Coupling Sterically Hindered Bicyclic Amines

The primary challenge in the acylation of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine lies in its steric bulk. The rigid, cage-like structure can impede the nucleophilic attack of the amine on the activated carboxyl group. This steric hindrance can lead to sluggish or incomplete reactions when using standard amide coupling protocols.[4] Consequently, the choice of coupling reagent and reaction conditions is critical to overcome this hurdle and achieve high yields. Reagents known for high reactivity and efficiency, even with hindered substrates, are often required.

Comparative Analysis of Premier Coupling Reagents

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to proceed at a reasonable rate.[5] Two of the most reliable and widely adopted strategies for challenging couplings involve carbodiimide-based reagents like EDC, often paired with an additive, and uronium/aminium salt-based reagents like HATU.

FeatureEDC/HOBt HATU
Reagent Class CarbodiimideUronium/Aminium Salt
Mechanism Forms O-acylisourea, then HOBt active esterForms highly reactive OAt active ester
Byproducts Water-soluble urea, regenerated HOBtTetramethylurea, regenerated HOAt
Advantages Cost-effective, water-soluble byproducts simplify workup.[6]High reactivity, fast reaction times, low racemization rates, ideal for hindered substrates.[7][8]
Disadvantages Can be less effective for highly hindered substrates; risk of N-acylurea side product.[6]Higher cost, moisture sensitive.
Typical Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Diisopropylethylamine (DIPEA)
Common Solvents Dichloromethane (DCM), Dimethylformamide (DMF)Dimethylformamide (DMF), Dichloromethane (DCM)
General Experimental Workflow

The overall process for amide coupling follows a consistent sequence of steps, from initial setup to final purification. This workflow is applicable to both EDC/HOBt and HATU-mediated protocols.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep 1. Reagent Preparation Dissolve acid and amine in anhydrous aprotic solvent. activation 2. Activation & Coupling Add coupling reagent, additive (if any), and base. Stir at 0°C to RT. prep->activation monitoring 3. Reaction Monitoring Monitor by TLC or LC-MS until starting material is consumed. activation->monitoring workup 4. Aqueous Workup Quench reaction. Dilute with organic solvent. Wash with aq. acid, aq. base, and brine. monitoring->workup isolate 5. Isolation & Purification Dry, filter, and concentrate. Purify by flash chromatography. workup->isolate

Caption: General workflow for solution-phase amide coupling.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method utilizes the water-soluble carbodiimide EDC in conjunction with HOBt. HOBt acts as an additive that intercepts the highly reactive O-acylisourea intermediate to form a more stable HOBt-ester. This activated ester is less prone to racemization and reacts efficiently with the amine.[8][9]

Mechanism of Action

G RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl + EDC EDC EDC EDC->O_acyl HOBt_ester HOBt Active Ester O_acyl->HOBt_ester + HOBt Urea EDC Byproduct (Water Soluble) O_acyl->Urea HOBt HOBt HOBt->HOBt_ester HOBt_ester->HOBt regenerated Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH₂ (endo-9-methyl-9-azabicyclo [3.3.1]nonan-3-amine) Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[8]

Detailed Experimental Protocol

Materials:

  • Carboxylic Acid (1.0 equiv)

  • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (or its salt) (1.1 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.5 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (1N HCl, sat. aq. NaHCO₃, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equiv), HOBt (1.5 equiv), and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of ~0.1 M).

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. If the amine starting material is a hydrochloride salt, an additional equivalent of base may be required.

  • Add EDC·HCl (1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Allow the reaction to slowly warm to room temperature and stir for 12 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with an equal volume of ethyl acetate or DCM.

    • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes excess amine and base, while the basic wash removes unreacted carboxylic acid and HOBt. The water-soluble urea byproduct from EDC is removed during these aqueous washes.[10]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes with a small percentage of triethylamine to prevent peak tailing) is typically effective.

    • Combine fractions containing the pure product and concentrate in vacuo to yield the final amide.

Protocol 2: HATU Mediated Amide Coupling

HATU is a third-generation uronium/aminium salt-based coupling reagent known for its high efficiency and low rates of racemization, making it particularly suitable for sterically demanding couplings.[7][11] Its mechanism proceeds through a highly reactive OAt-active ester, and the pyridine nitrogen of the HOAt moiety is believed to stabilize the transition state, accelerating the reaction.[7]

Mechanism of Action

G RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO⁻) RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_ester OAt Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Tetramethylurea HATU->TMU releases Amide Amide Product OAt_ester->Amide + Amine Amine R'-NH₂ (endo-9-methyl-9-azabicyclo [3.3.1]nonan-3-amine) Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.[12]

Detailed Experimental Protocol

Materials:

  • Carboxylic Acid (1.0 equiv)

  • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (or its salt) (1.1 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup reagents (Ethyl Acetate, water, sat. aq. NaHCO₃, brine)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (~0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 1 to 4 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase with water (2x) to remove DMF, followed by saturated aqueous NaHCO₃ (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product using flash column chromatography as described in Protocol 1. The basic nature of the product often necessitates the addition of a small amount of base (e.g., 0.5-1% triethylamine) to the eluent to ensure good peak shape and recovery.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete activation of the acid.2. Insufficiently reactive coupling reagent for the hindered amine.3. Amine starting material is still in salt form.4. Reagents (especially HATU) or solvent have degraded due to moisture.1. Increase equivalents of coupling reagent to 1.5 (EDC) or 1.2 (HATU).2. Switch from EDC/HOBt to the more reactive HATU.[8]3. Ensure sufficient base (e.g., 2-3 eq for free base, 3-4 eq for HCl salt) is used to both neutralize the salt and facilitate the reaction.4. Use freshly opened, high-purity anhydrous solvents and reagents.
Multiple Side Products 1. N-acylurea formation (with EDC).2. Racemization of an adjacent chiral center on the carboxylic acid.1. Ensure HOBt is used with EDC to minimize this side reaction.[6]2. Use HATU, which is known for low racemization rates.[11] Perform the reaction at 0°C before warming to room temperature.
Difficult Purification 1. Product is highly polar and streaks on silica gel.2. Byproducts (e.g., tetramethylurea) are co-eluting with the product.1. Add a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the eluent to suppress the interaction of the basic amine with acidic silica.2. Ensure the aqueous workup is thorough to remove water-soluble byproducts. Consider a reverse-phase chromatography purification if the product is sufficiently polar.[13]
References
  • Wikipedia. (2023). HATU. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Reddit. (2022). Synthesis of (N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1] nonan-3-amine), the most potent known a3b4 nicotinic antagonist, addiction cycle interrupter. Available at: [Link]

  • Royal Society of Chemistry. (2011). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]

  • Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Available at: [Link]

  • Google Patents. (2011). US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives.
  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Available at: [Link]

  • European Patent Office. (1999). EP 0748321 B1 - PROCESS FOR THE PREPARATION OF AN INDAZOLE-3-CARBOXAMIDE DERIVATIVE. Available at: [Link]

  • PharmaCompass. 9-Methyl-9-Azabicyclo[3.3.1]Nonan-3-Amine. Available at: [Link]

  • Google Patents. (2012). EP1934212B1 - 9-azabicyclo [3 . 3 . 1]nonane derivatives as monoamine reuptake inhibitors.
  • Reddit. (2022). amide coupling help. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Challenges and Breakthroughs in Selective Amide Activation. PMC. Available at: [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. Available at: [Link]

  • ResearchGate. (2022). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at: [Link]

Sources

Method

Technical Application Note: Scalable Synthesis of Granisetron HCl via 1-Methyl-indazole-3-carboxylic Acid

[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of Granisetron Hydrochloride , a potent 5-HT3 receptor antagonist, starting from 1-methyl-indazole-3-carboxylic acid (1-MI...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Granisetron Hydrochloride , a potent 5-HT3 receptor antagonist, starting from 1-methyl-indazole-3-carboxylic acid (1-MICA) . While early industrial routes utilized corrosive thionyl chloride for acid activation, this guide prioritizes a Mixed Anhydride Coupling via ethyl chloroformate in Methyl Isobutyl Ketone (MIBK). This modernized approach minimizes hazardous waste, eliminates the need for aggressive acid chlorides, and allows for a streamlined "one-pot" transformation with high stereochemical fidelity (>99% endo-selectivity).

Scientific Background & Retrosynthesis

Mechanism of Action & Structural Importance

Granisetron functions by antagonizing the 5-HT3 receptors located on the vagus nerve terminals and in the Chemoreceptor Trigger Zone (CTZ). The molecule's efficacy is strictly tied to the rigid bicyclic amine structure (endo-9-methyl-9-azabicyclo[3.3.1]nonane) coupled to the stable indazole core.

Synthetic Strategy

The synthesis hinges on the amidation of 1-MICA. The critical challenge is preserving the integrity of the bicyclic amine (which can undergo exo epimerization under harsh conditions) and avoiding N-alkylation impurities.

Retrosynthetic Logic:

  • Disconnection: The amide bond.[1]

  • Synthons: 1-MICA (electrophile) and endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (nucleophile).[2]

  • Activation: Mixed anhydride is chosen over acid chloride to reduce racemization risk and improve impurity profiles.

Reaction Scheme Visualization

ReactionScheme SM1 1-Methyl-indazole- 3-carboxylic acid (1-MICA) INT Mixed Anhydride Intermediate (In-situ) SM1->INT Activation (-5°C, MIBK) ACT Ethyl Chloroformate + TEA ACT->INT PROD Granisetron Free Base INT->PROD Coupling (Amidation) AMINE endo-9-methyl-9- azabicyclo[3.3.1] nonan-3-amine AMINE->PROD SALT Granisetron HCl PROD->SALT HCl/IPA Crystallization

Figure 1: Reaction pathway via Mixed Anhydride activation. The intermediate is generated in situ to prevent degradation.

Critical Material Attributes (CMAs)

To ensure process reliability, raw materials must meet specific quality standards.

ComponentCritical AttributeSpecificationRationale
1-MICA Purity (HPLC)≥ 99.0%Prevents carryover of 2-methyl isomer (Impurity G).
Water Content< 0.5%Moisture hydrolyzes the mixed anhydride, reducing yield.
Bicyclic Amine Stereochemistry> 99.5% endoRemoval of exo-isomer (Impurity F) is difficult post-synthesis.
MIBK Purity> 99.5%Solvent for reaction and crystallization; must be dry.
Triethylamine Water Content< 0.1%Acts as HCl scavenger; moisture interferes with activation.

Detailed Experimental Protocol

Phase 1: Activation (Mixed Anhydride Formation)

Principle: Conversion of the carboxylic acid to a highly reactive mixed anhydride using ethyl chloroformate. This reaction is exothermic and strictly temperature-controlled.

  • Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Charge 10.0 g (56.8 mmol) of 1-MICA and 100 mL of MIBK (Methyl Isobutyl Ketone).

  • Base Addition: Add 8.6 g (85.0 mmol) of Triethylamine (TEA) . Stir until a clear or slightly hazy solution is obtained.

  • Cooling: Cool the reaction mixture to -5°C to 0°C .

    • Expert Note: Precise temperature control is vital. Above 5°C, the mixed anhydride is unstable and may disproportionate, leading to impurities.

  • Activation: Add 7.4 g (68.2 mmol) of Ethyl Chloroformate dropwise over 30 minutes.

    • Observation: A white precipitate (Triethylamine Hydrochloride) will form immediately.

    • Hold: Stir at -5°C for 60 minutes to ensure complete activation.

Phase 2: Coupling (Amidation)

Principle: Nucleophilic attack of the bicyclic amine on the carbonyl of the mixed anhydride.

  • Amine Preparation: In a separate vessel, dissolve 8.75 g (56.8 mmol) of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in 40 mL of MIBK .

  • Addition: Add the amine solution to the activated anhydride mixture dropwise, maintaining the internal temperature below 5°C .

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally. Stir for 2–4 hours.

  • Monitoring: Check reaction progress via HPLC.

    • Target: < 1.0% unreacted 1-MICA.

Phase 3: Workup and Salt Formation

Principle: Removal of byproducts and isolation of the pharmaceutical salt.

  • Quench: Add 100 mL of water to the reaction mixture. Stir vigorously for 15 minutes to dissolve triethylamine hydrochloride salts.

  • Separation: Transfer to a separatory funnel. Separate the layers.

    • Organic Layer:[3][4] Contains Granisetron Free Base.[2][5]

    • Aqueous Layer: Discard.

  • Wash: Wash the organic layer with 50 mL of 5% NaHCO₃ solution (removes unreacted acid) and then 50 mL of Brine .

  • Distillation: Transfer organic layer to a clean reactor. Distill under vacuum to remove residual water (azeotropic drying) and reduce volume to approx. 80 mL.

  • Salt Formation:

    • Cool the concentrated MIBK solution to 20°C.

    • Slowly add Concentrated HCl (approx. 6 mL) or HCl in Isopropanol until pH reaches 2.0–3.0.

    • Observation: Granisetron HCl will precipitate as a white solid.

  • Crystallization: Cool to 0–5°C and stir for 2 hours to maximize yield.

  • Filtration: Filter the solid and wash with cold MIBK (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Expected Yield: 18.5 – 19.5 g (90–95%) Purity: > 99.5% (HPLC)

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Isolation start Start: Raw Materials act1 Charge 1-MICA + MIBK + TEA start->act1 act2 Cool to -5°C act1->act2 act3 Add Ethyl Chloroformate (Dropwise) act2->act3 cpl1 Add Amine Solution (Maintain < 5°C) act3->cpl1 cpl2 Warm to RT & Stir 3h cpl1->cpl2 iso1 Aqueous Wash (H2O, NaHCO3) cpl2->iso1 iso2 Acidify with HCl (pH 2-3) iso1->iso2 iso3 Filter & Dry iso2->iso3 end Final Product: Granisetron HCl iso3->end

Figure 2: Step-by-step process flow for the synthesis of Granisetron HCl.

Process Control & Impurity Profile

High-Performance Liquid Chromatography (HPLC) is required to validate the synthesis.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5µm).

  • Mobile Phase A: Phosphate Buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 min.

  • Detection: UV at 305 nm.

Key Impurity Markers:

Impurity IDNameOriginControl Strategy
Impurity A 2-Methyl isomerStarting Material ContaminationSource high-purity 1-MICA (>99%).
Impurity D 1-MICA (Unreacted)Incomplete Activation/CouplingEnsure excess Ethyl Chloroformate; extend reaction time.
Impurity F Exo-GranisetronEpimerization / Impure AmineMaintain low temp during addition; Source pure endo-amine.
Impurity I Anhydride DimerMoisture presenceEnsure solvents are dry (KF < 0.1%).

Troubleshooting Guide

Issue 1: Low Yield

  • Cause: Hydrolysis of the mixed anhydride due to moisture in MIBK or TEA.

  • Solution: Dry MIBK over molecular sieves; ensure reactor is nitrogen-purged.

Issue 2: High Level of Impurity D (Unreacted Acid)

  • Cause: Insufficient activation time or degradation of anhydride before amine addition.

  • Solution: Verify activation at -5°C for full 60 mins. Do not delay amine addition once activated.

Issue 3: Filtration Difficulties (Sticky Solid)

  • Cause: Rapid addition of HCl or insufficient cooling.

  • Solution: Add HCl slowly to induce crystal growth rather than crash precipitation. Digest slurry at 5°C for 2 hours.

References

  • Beecham Group PLC.[6][2] (1986). Indazole derivatives and their use as 5-HT antagonists. European Patent EP0200444A2.[2] Link

  • Orchid Chemicals & Pharmaceuticals Ltd. (2007).[2] An improved process for the preparation of granisetron hydrochloride.[6][2][4] World Intellectual Property Organization WO2007054784A1.[2] Link

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 50993, Granisetron. Link

  • Heilongjiang Fuhe Huaxing Pharm Group.[2] (2013).[2][4] Method for preparing 1-methylindazole-3-carboxylic acid. CN103319396A.[2] Link

  • Santa Cruz Biotechnology.[7] (2023).[2] 1-Methylindazole-3-carboxylic Acid (Granisetron Impurity D).[7][8][9] Link

Sources

Application

Application Note: Analytical Profiling &amp; Methodologies for (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

This Application Note is designed for analytical chemists and pharmaceutical scientists. It addresses the specific challenges of analyzing (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine , a bridged bicyclic diamine.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists. It addresses the specific challenges of analyzing (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine , a bridged bicyclic diamine.

Executive Summary & Structural Criticality

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine represents a specific class of quinolizidine-like bridged alkaloids. Unlike the more common 9-azabicyclo[3.3.1]nonane derivatives (found in antiemetics like Granisetron), this molecule features a bridgehead nitrogen at position 1.

Critical Analytical Challenge:

  • Lack of Chromophore: The molecule lacks conjugation, rendering standard UV-Vis detection (254 nm) ineffective.

  • High Polarity: The presence of two amine centers (one tertiary bridgehead, one secondary exocyclic) creates high basicity and polarity, complicating Reverse Phase (RP) retention.

  • Isomeric Confusion: It is frequently confused with (1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granisetron Impurity E). Structural verification via MS/MS or NMR is mandatory.

Physicochemical Profile
PropertyValue (Predicted/Analog)Analytical Implication
Molecular Formula C

H

N

MW = 154.25 g/mol
pKa (Calculated) ~10.5 (Bridgehead), ~9.8 (Exocyclic)Requires high pH mobile phase or HILIC mode.
LogP ~0.5 - 1.2Low lipophilicity; poor retention on C18 without ion-pairing.
UV Cutoff < 210 nmUV detection is non-specific; use CAD, ELSD, or MS.

Analytical Decision Matrix (Workflow)

The following decision tree outlines the optimal methodology based on sample matrix and required sensitivity.

AnalyticalWorkflow cluster_0 Method Selection Logic Start Sample Matrix HighConc High Conc. (API/Synthesis) Start->HighConc Trace Trace Level (Biofluids/Impurity) Start->Trace GCMS GC-MS (Derivatization req.) HighConc->GCMS Structural ID CAD HPLC-CAD/ELSD (Direct Inject) HighConc->CAD Purity Assay HILIC LC-MS/MS (HILIC) (Quantitation) Trace->HILIC Sensitivity < 1 ng/mL

Figure 1: Analytical workflow selection based on sensitivity requirements and sample type.

Protocol A: LC-MS/MS (HILIC Mode)

Application: Trace quantification in plasma or reaction cleaning validation. Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar diamine without requiring aggressive ion-pairing reagents that suppress MS ionization.

Chromatographic Conditions[1]
  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-5 min: 90%

      
       60% B.
      
    • 5-7 min: 60% B.

    • 7.1 min: Re-equilibrate at 90% B (Critical: HILIC requires long equilibration, min 4 mins).

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Mass Spectrometry Parameters (ESI+)[2][3]
  • Source: Electrospray Ionization (Positive Mode).

  • Precursor Ion: m/z 155.15

    
    .
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of methylamine/bridge cleavage).
      
    • Qualifier:

      
       (Pyridine-like fragment).
      
    • Note: The 1-azabicyclo core fragmentation is distinct from the 9-azabicyclo isomer (which typically yields tropane-like fragments).

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL plasma/reaction media.

  • Add 200 µL cold ACN (containing 0.1% Formic Acid and Internal Standard).

  • Vortex 30s, Centrifuge 10 min at 10,000 x g.

  • Inject 2 µL of supernatant directly (matching the high organic initial mobile phase).

Protocol B: GC-MS with Derivatization

Application: Structural confirmation and purity analysis of the raw material. Rationale: The secondary amine (-NHMe) is polar and can cause tailing. Derivatization with Trifluoroacetic Anhydride (TFAA) improves volatility and peak shape.

Derivatization Procedure[3][4][5]
  • Dissolve 1 mg sample in 500 µL Dichloromethane (DCM).

  • Add 50 µL Triethylamine (base catalyst).

  • Add 100 µL TFAA (Trifluoroacetic anhydride).

  • Incubate at 60°C for 30 minutes.

  • Evaporate to dryness under

    
     stream.
    
  • Reconstitute in 1 mL Ethyl Acetate.

GC-MS Conditions
  • Column: DB-5ms or Rxi-5Sil MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 15°C/min to 300°C.

    • Hold 3 min.

  • Detection: EI Source (70 eV). Look for molecular ion

    
     (TFA derivative MW = 250).
    

Protocol C: HPLC-CAD (Purity Assay)

Application: QC of bulk material where MS is unavailable and UV is insufficient. Rationale: Charged Aerosol Detection (CAD) is a universal detector that responds to non-volatile analytes regardless of chromophores.

Conditions
  • Detector: Thermo Corona Veo or equivalent CAD.

  • Nebulizer Temp: 35°C.

  • Column: Agilent Poroshell HPH-C18 (High pH resistant).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • B: Acetonitrile.

    • Why High pH? At pH 10, the amines are largely deprotonated (neutral), increasing retention on C18 and improving peak symmetry without ion-pairing reagents (which are incompatible with CAD).

  • Gradient: 5% to 95% B over 15 minutes.

Degradation Pathways & Impurity Profiling

The 1-azabicyclo[3.3.1]nonane core is susceptible to specific oxidative pathways.

Degradation Parent (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine (MW 154) NOxide N-Oxide Impurity (Bridgehead N-O) (MW 170) Parent->NOxide Peroxides/Air (Oxidation) RingOpen Hofmann Elimination Product (Ring Opening) Parent->RingOpen High Heat + Methyl Iodide

Figure 2: Primary degradation pathways. The bridgehead nitrogen is prone to N-oxidation, shifting retention time significantly earlier in Reverse Phase.

Differentiating Isomers (The "Granisetron Trap")

Researchers often confuse the 1-aza and 9-aza cores.

  • 1-azabicyclo[3.3.1]nonane (Target): Bridgehead N.

    
    C NMR will show 3 distinct methylene environments in the ring system.
    
  • 9-azabicyclo[3.3.1]nonane (Granisetron-like): Bridging N. High symmetry often simplifies the NMR spectrum significantly compared to the 1-aza analog.

References

  • PubChem. 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526.[1] National Library of Medicine. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. (Foundational chemistry for azabicyclo systems).[2]

  • Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Org. Synth. 2022, 99, 113-131. [Link] (Reference for extraction and handling of azabicyclo-nonanes).

Sources

Method

Application Note: Chiral Separation of Azabicyclo[3.3.1]nonane Enantiomers

Executive Summary The azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as the core for various alkaloids and synthetic pharmaceuticals (e.g., granisetron analogs, varenicline der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, serving as the core for various alkaloids and synthetic pharmaceuticals (e.g., granisetron analogs, varenicline derivatives). Due to the rigid bicyclic framework, these molecules often exhibit distinct pharmacological profiles between enantiomers.

This guide provides a comprehensive protocol for the chiral separation of azabicyclo[3.3.1]nonane derivatives. Unlike simple amines, the steric bulk and basicity of the bridged bicyclic system present unique chromatographic challenges, particularly regarding peak tailing and resolution stability. This note details strategies for Analytical Method Development (HPLC/SFC) and Preparative Scale-up, emphasizing the critical role of mobile phase additives and polysaccharide-based stationary phases.

Chemical Context & Separation Challenges

The Target Molecule

The azabicyclo[3.3.1]nonane system exists primarily as two isomers based on nitrogen position:

  • 3-azabicyclo[3.3.1]nonane: Common in synthetic analgesics.

  • 9-azabicyclo[3.3.1]nonane: The core of granisetron and many natural alkaloids.

Critical Challenges
  • Basicity: The bridgehead or cyclic nitrogen is highly basic (

    
    ). Without suppression, it interacts strongly with residual silanols on the silica support, causing severe peak tailing.
    
  • Steric Bulk: The "twin-chair" conformation requires a chiral selector with deep inclusion cavities or flexible carbamate side chains to effectively discriminate between enantiomers.

  • Solubility: Many derivatives are polar salts or lipophilic free bases, requiring versatile mobile phase compatibility.

Method Development Strategy

The development of a robust chiral method follows a "Screen-Optimize-Scale" workflow.

Stationary Phase Selection

Based on the structural rigidity of azabicyclo[3.3.1]nonanes, Amylose and Cellulose carbamate derivatives are the most effective.

Column TypeSelector ChemistryMechanism for Azabicyclo CompoundsRecommendation
Amylose-C (e.g., AD-H, IA) Amylose tris(3,5-dimethylphenylcarbamate)Helical groove allows inclusion of the bicyclic core.Primary Screen
Cellulose-C (e.g., OD-H, IC) Cellulose tris(3,5-dimethylphenylcarbamate)Rigid structure provides strong steric discrimination.Secondary Screen
Cellulose-J (e.g., OJ-H) Cellulose tris(4-methylbenzoate)Inclusion-driven; effective for bulky 9-substituted derivatives.Specific Cases
Mobile Phase Selection
  • Normal Phase (NP): Hexane/IPA or Hexane/EtOH. Best for initial screening.

  • Polar Organic Mode (PO): 100% MeOH, EtOH, or Acetonitrile. Best for preparative solubility.

  • The "Golden Rule" of Additives: For azabicyclo amines, 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) is mandatory in the mobile phase to mask silanols.

Visualization: Method Development Workflow

MethodDevelopment Start Start: Azabicyclo[3.3.1]nonane Racemate Solubility Solubility Check (Hexane/EtOH vs. MeOH) Start->Solubility Screening Primary Screening Columns: AD-H, OD-H, IA, IC MP: Hex/EtOH/DEA (80:20:0.1) Solubility->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimize Optimization 1. Adjust % Alcohol 2. Change Alcohol (IPA <-> EtOH) 3. Temperature (10°C - 40°C) Decision->Optimize 0.8 < Rs < 1.5 AltMode Switch Mode Try Polar Organic (100% MeOH/DEA) or Reversed Phase (Basic pH) Decision->AltMode Rs < 0.8 FinalMethod Final Analytical Method Decision->FinalMethod Yes Optimize->Decision AltMode->Screening Re-screen PrepScale Prep Scale-Up Loading Study & Cycle Time FinalMethod->PrepScale

Figure 1: Decision tree for the chiral method development of bicyclic amines, prioritizing normal phase screening with basic additives.

Detailed Protocols

Protocol 1: Analytical Screening & Optimization[1]

Objective: Achieve baseline separation (


) of enantiomers.

Materials:

  • HPLC System: Agilent 1260 Infinity II or equivalent with DAD.

  • Columns: Chiralpak AD-H, Chiralcel OD-H (4.6 x 250 mm, 5 µm).

  • Solvents: n-Hexane (HPLC Grade), Ethanol (HPLC Grade), Diethylamine (DEA).

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 1 mg of the racemate in 1 mL of Ethanol. If the sample is a salt (e.g., HCl), add 1 drop of DEA to neutralize it to the free base form before injection.

  • System Conditioning: Flush the column with Hexane:Ethanol:DEA (90:10:0.1) at 1.0 mL/min for 20 minutes. Note: DEA is essential to prevent irreversible adsorption of the amine.

  • Initial Run:

    • Mobile Phase A: n-Hexane + 0.1% DEA.[1]

    • Mobile Phase B: Ethanol + 0.1% DEA.[1]

    • Isocratic: 80% A / 20% B.

    • Flow Rate: 1.0 mL/min.

    • Temp: 25°C.

    • Detection: UV 210 nm, 254 nm.

  • Analysis:

    • If

      
      : Increase flow rate to 1.5 mL/min to reduce run time.
      
    • If partial separation: Lower % Ethanol to 10% or switch Ethanol to Isopropanol (IPA).

    • Expert Insight: IPA often provides higher selectivity for bicyclic structures due to its bulkier nature, enhancing the "fit" into the chiral grooves.

Protocol 2: Preparative Scale-Up

Objective: Isolate >100 mg of pure enantiomers.

Step-by-Step Procedure:

  • Solubility Optimization: The mobile phase must solubilize the sample at high concentrations. If Hexane/EtOH is poor, switch to Polar Organic Mode (100% MeOH or EtOH with 0.1% DEA) using immobilized columns (e.g., Chiralpak IA, IC) to prevent column bleeding.

  • Loading Study:

    • Prepare a 50 mg/mL stock solution.

    • Inject increasing volumes (10 µL -> 100 µL -> 500 µL) onto the analytical column to determine the "touching point" of the peaks.

  • Scale Calculation: Use the formula

    
    .
    
    • For a 20 mm ID prep column (vs 4.6 mm analytical), the scale factor is ~19x.

  • Collection:

    • Collect fractions based on UV threshold.

    • Post-Processing (Critical): The collected fractions contain DEA. Evaporate solvent under vacuum. To remove residual DEA, re-dissolve the residue in DCM and wash with saturated

      
       or perform an azeotropic distillation with Ethanol.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad Tailing Peaks Silanol interaction; Insufficient base.Increase DEA to 0.2%. Ensure sample is free-based.
Fronting Peaks Solubility mismatch or column overload.Dissolve sample in mobile phase. Reduce injection volume.
Elution Order Reversal Solvent effect (EtOH vs. IPA).If the order is unfavorable for the minor impurity, switch alcohol modifier.
No Retention (

)
Mobile phase too strong.Reduce alcohol content to 2-5% or switch to pure Hexane (if solubility permits).

Mechanism of Separation

Understanding the interaction is key to troubleshooting. The separation of azabicyclo[3.3.1]nonanes relies on a combination of:

  • Hydrogen Bonding: Between the carbonyls/amines of the analyte and the carbamate NH/CO of the stationary phase.

  • Inclusion Complexation: The bicyclic "basket" shape fits into the helical grooves of the amylose polymer.

Mechanism Analyte Azabicyclo Enantiomer Interaction Chiral Recognition Complex Analyte->Interaction H-Bonding (NH...O=C) Analyte->Interaction Steric Fit (Inclusion) Selector Amylose/Cellulose Carbamate Selector->Interaction Result Differential Retention (Separation) Interaction->Result

Figure 2: Mechanistic interaction showing the dual dependence on Hydrogen Bonding and Steric Inclusion.

References

  • Synthesis and Resolution of 9-azabicyclo[3.3.1]nonane-2,6-dione

    • Title: Synthesis, enantiomer separation, and absolute configuration of 2,6-oxygenated 9-azabicyclo[3.3.1]nonanes.[2][3][4]

    • Source: PubMed / J Org Chem.
    • URL:[Link]

  • General Strategies for Chiral Amine Separ

    • Title: Chiral HPLC Separ
    • Source: Phenomenex Application Guide.[5]

    • URL:[Link]

  • Kinetic Resolution of Bicyclic Amines

    • Title: Kinetic resolution of amines (Bode Research Group).
    • Source: ETH Zürich.
    • URL:[Link]

  • Method Development for Basic Compounds

    • Title: Efficient method development for chiral separ
    • Source: YMC Co., Ltd.
    • URL:[Link]

  • Chromatographic Resolution of Bicyclic Amino Alcohols

    • Title: High-performance liquid chromatographic enantiosepar
    • Source: Journal of Chrom
    • URL:[Link]

Sources

Application

Application Note: Advanced HPLC Analysis of Granisetron Impurity E (Granatamine)

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Granisetron Hydrochloride. It addresses the specific challenge of analyzing...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the quality control and stability testing of Granisetron Hydrochloride. It addresses the specific challenge of analyzing Impurity E , a degradation product with poor UV absorbance that often evades standard detection methods.

Executive Summary

Granisetron Hydrochloride is a potent 5-HT3 receptor antagonist used to prevent nausea and vomiting.[1] While standard HPLC methods (UV 305 nm) effectively quantify the active pharmaceutical ingredient (API) and aromatic impurities (e.g., Impurity A, B, C, D), Impurity E [(1R,3r,5S)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine] presents a unique analytical challenge.

The Problem: Impurity E lacks the indazole chromophore present in Granisetron. Consequently, it exhibits negligible absorbance at 305 nm and is undetectable by standard UV methods used for release testing. Legacy pharmacopoeial methods (USP/EP) rely on Thin Layer Chromatography (TLC) with iodine vapor staining for this impurity, which is semi-quantitative and difficult to automate.

The Solution: This guide details a Stability-Indicating HPLC Protocol utilizing Charged Aerosol Detection (CAD) or Low-Wavelength UV (210 nm) with a high-pH mobile phase. This approach ensures robust retention of the polar amine and sensitive quantitation, replacing the manual TLC limit test.

Chemical Context & Degradation Pathway[2]

Understanding the formation of Impurity E is critical for method development. Impurity E is formed via the hydrolysis of the amide bond in Granisetron.

  • Parent: Granisetron (Indazole ring + Bicyclic amine).

  • Degradation: Under acidic or basic stress, the amide linkage cleaves.

  • Products:

    • Impurity D: 1-Methyl-1H-indazole-3-carboxylic acid (UV Active).

    • Impurity E: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (UV Inactive/Weak).

Visualization: Granisetron Hydrolysis Pathway

Granisetron_Degradation Granisetron Granisetron HCl (Amide Linkage) Hydrolysis Hydrolysis (Acid/Base Stress) Granisetron->Hydrolysis + H2O ImpurityD Impurity D (Indazole Acid) UV Active (305 nm) Hydrolysis->ImpurityD ImpurityE Impurity E (Granatamine) UV Inactive (Needs CAD/210nm) Hydrolysis->ImpurityE

Figure 1: Hydrolytic degradation of Granisetron yielding the UV-active acid fragment (Impurity D) and the non-chromophoric amine fragment (Impurity E).[1][2]

Method Development Strategy

Detector Selection (The Critical Decision)
  • Standard UV (305 nm): FAIL. Impurity E has no absorbance here.

  • Low UV (210 nm): VIABLE. Relies on the weak end-absorption of the amine. Requires high-purity solvents to minimize baseline noise.

  • Charged Aerosol Detector (CAD): OPTIMAL. Detects any non-volatile analyte regardless of chromophore. Provides uniform response and high sensitivity for the aliphatic amine.

Column & pH Selection

Impurity E is a basic amine. On standard C18 columns at low pH (2-3), it becomes protonated (


), leading to early elution (near void volume) and poor peak shape due to silanol interactions.
  • Recommendation: Use a Hybrid Particle Column (e.g., Waters XBridge or Agilent Poroshell HPH) capable of withstanding pH 8.5 - 10.0 .

  • Mechanism: At pH > 8.5, the amine is deprotonated (neutral), significantly increasing hydrophobicity and retention on the C18 phase.

Experimental Protocol

Instrumentation & Reagents[1][4][5][6][7][8]
  • HPLC System: Quaternary pump, Autosampler, Column Oven.

  • Detector: UV-Vis (DAD) @ 210 nm AND/OR Charged Aerosol Detector (CAD).

  • Column: XBridge BEH C18 XP, 100 x 4.6 mm, 2.5 µm (or equivalent high-pH stable column).

  • Reagents:

    • Ammonium Acetate (HPLC Grade).

    • Ammonium Hydroxide (25%).

    • Acetonitrile (Gradient Grade).

    • Methanol (HPLC Grade).

    • Milli-Q Water.

Chromatographic Conditions

This method uses a high-pH buffer to retain Impurity E and separate it from the API.

ParameterSetting
Mobile Phase A 10 mM Ammonium Acetate buffer, adjusted to pH 8.5 with Ammonium Hydroxide.
Mobile Phase B Acetonitrile : Methanol (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temp 40°C
Injection Volume 10 µL
Detection UV 210 nm (for Impurity E) and 305 nm (for Granisetron/Others) ORCAD (Nebulizer temp: 35°C)
Run Time 25 Minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retain polar amine)
3.0955End of Hold
15.04060Linear Ramp (Elute Granisetron/Non-polars)
20.04060Isocratic Hold
20.1955Return to Initial
25.0955Re-equilibration
Standard & Sample Preparation[3]
  • Diluent: Mobile Phase A : Acetonitrile (80:20).[1][3]

  • Impurity E Stock: Dissolve 5 mg Granisetron Impurity E (USP/EP Standard) in 50 mL diluent.

  • System Suitability Solution: Prepare a solution containing 0.1 mg/mL Granisetron HCl and 0.5 µg/mL Impurity E (0.5% limit level).

  • Test Sample: Dissolve Granisetron HCl API to a concentration of 1.0 mg/mL.

Analytical Workflow & System Suitability

The following diagram outlines the logical flow of the analysis, ensuring self-validation at every step.

Method_Workflow Start Start Analysis Prep Prepare Solutions (Standard, Sample, SST) Start->Prep Equilibrate Equilibrate System (pH 8.5 Buffer) Prep->Equilibrate InjectSST Inject System Suitability (SST) Equilibrate->InjectSST CheckRes Check Resolution & Retention Impurity E RT ~ 4-6 min? InjectSST->CheckRes Fail Troubleshoot: Check pH or Column Age CheckRes->Fail No Pass Inject Samples CheckRes->Pass Yes Fail->Equilibrate Data Data Processing (Use 210 nm or CAD) Pass->Data Report Generate Report (Limit < 0.5%) Data->Report

Figure 2: Step-by-step analytical workflow ensuring system readiness before sample analysis.

System Suitability Criteria (Self-Validating)

To ensure the method is performing correctly, the following criteria must be met before releasing results:

  • Retention Time: Impurity E must elute between 3.0 and 6.0 minutes (ensuring it is not in the void volume).

  • Signal-to-Noise (S/N): The Impurity E peak in the standard solution (0.5% level) must have S/N > 10.

  • Resolution: If Impurity D is present, resolution between Impurity E and D must be > 1.5.

Validation & Troubleshooting

Specificity & Linearity
  • Specificity: Inject individual impurities (A, B, C, D, E) to confirm no co-elution. Impurity E is the most polar and should elute first.

  • Linearity: For UV 210 nm, linearity is typically established from 0.05% to 150% of the specification limit. Note: If using CAD, the response is curvilinear; use a quadratic fit or power function for calibration.

Common Issues & Fixes
IssueProbable CauseCorrective Action
Impurity E Not Detected Wrong WavelengthEnsure UV is set to 210 nm (not 305 nm).
Early Elution (Void) pH too lowVerify Mobile Phase A is pH 8.5 . If pH < 7, the amine protonates and elutes too fast.
Baseline Drift Gradient/UVAt 210 nm, acetate absorbs slightly. Ensure high-quality reagents or use a reference wavelength (360 nm) to compensate.

References

  • European Pharmacopoeia (Ph. Eur.) . Granisetron Hydrochloride Monograph 1695. (Specifies Impurity E structure and TLC limit test).

  • United States Pharmacopeia (USP) . Granisetron Hydrochloride Monograph. (Defines Related Compound E and system suitability).

  • Balakumaran, K. et al. (2017). "Development of Novel Stability Indicating HPLC Method and Characterization of Oxidative Degradation Impurity in Granisetron Drug Substance". International Journal of Pharmaceutical Sciences and Research. (Discusses HPLC conditions on XBridge columns).

  • Hewala, I. et al. (2013). "Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations". Journal of Applied Pharmaceutical Science. (Provides degradation pathway insights).

Sources

Method

Use of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine in medicinal chemistry

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It provides a comprehensive technical overview of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine , a privileged b...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It provides a comprehensive technical overview of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine , a privileged bicyclic scaffold used to target GPCRs and ion channels.

Executive Summary & Scaffold Profile

In the optimization of CNS-active small molecules, rigid bicyclic amines are indispensable for restricting conformational entropy and positioning basic nitrogen atoms into specific pharmacophoric vectors. While quinuclidine (1-azabicyclo[2.2.2]octane) and tropane (8-methyl-8-azabicyclo[3.2.1]octane) are ubiquitous, the 1-azabicyclo[3.3.1]nonane core represents a "homo-quinuclidine" variant that offers distinct steric bulk and lipophilicity profiles.

The (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine is a chiral, secondary amine building block. Its specific stereochemistry ((5S) bridgehead configuration) and N-methyl substitution pattern make it a critical bioisostere for exploring the orthosteric binding sites of nicotinic acetylcholine receptors (nAChR) , 5-HT3 receptors , and muscarinic receptors .

Key Physicochemical Properties
PropertyValue (Approx.)Significance
Molecular Weight 154.25 g/mol Fragment-like, high ligand efficiency potential.
ClogP 0.8 – 1.2Favorable for CNS penetration (BBB permeability).
pKa (Calc) ~9.5 - 10.5Basic center; protonated at physiological pH (cation-pi interactions).
Topological Polar Surface Area (TPSA) ~15 ŲLow TPSA supports membrane permeability.
Stereochemistry (5S)Enantiopure scaffold prevents off-target binding associated with racemates.

Medicinal Chemistry Rationale

Bioisosterism and Space Filling

The 1-azabicyclo[3.3.1]nonane core expands the bridge size compared to quinuclidine.

  • Quinuclidine (2.2.2): Compact, highly rigid.

  • 1-Azabicyclo[3.3.1]nonane: Larger hydrophobic volume; the extra methylene groups in the bridges allow the molecule to fill larger hydrophobic pockets within receptor active sites.

  • Vector Orientation: The 3-amino substituent projects into a distinct vector compared to the 3-aminoquinuclidine, potentially picking up unique H-bond interactions in the receptor binding pocket (e.g., the "aromatic box" of nAChRs).

Therapeutic Applications[1][2]
  • 
    7 nAChR Agonists:  Used in cognitive enhancement (Alzheimer's, Schizophrenia). The cationic center mimics acetylcholine.
    
  • 5-HT3 Antagonists: Anti-emetic agents. The rigid amine mimics the tropane ring of cocaine/tropisetron.

  • GPR119 Agonists: Metabolic disorders (Diabetes).[1]

Experimental Protocols

Protocol A: Amide Coupling (General Lead Synthesis)

Objective: To couple (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine with a heteroaryl carboxylic acid (e.g., 5-chlorothiophene-2-carboxylic acid) to synthesize a potential nAChR agonist.

Mechanism: HATU-mediated amidation ensures efficient coupling of the secondary amine with minimal racemization.

Reagents & Materials
  • Amine: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride (1.0 equiv).

  • Acid: Heteroaryl carboxylic acid (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (4.0 equiv).

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).
    
  • Activation: Add DIPEA (2.0 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride (1.0 mmol) and the remaining DIPEA (2.0 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at RT for 4–16 hours. Monitor reaction progress via LC-MS (Look for

    
     peak).
    
  • Work-up:

    • Dilute with EtOAc (30 mL).

    • Wash with saturated

      
       (2 x 10 mL) to remove unreacted acid.
      
    • Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Note: Since the product is basic, ensure the aqueous layer pH is basic during extraction to keep the amine in the organic phase. If the product is highly polar, use DCM/MeOH (9:1) for extraction.[2][3]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (DCM:MeOH:NH4OH gradient, typically 90:10:1).
    
Protocol B: Reductive Amination (Scaffold Synthesis)

Objective: If the N-methyl amine is not available, it can be synthesized from the ketone precursor (5S)-1-azabicyclo[3.3.1]nonan-3-one .

Reagents
  • Ketone: (5S)-1-azabicyclo[3.3.1]nonan-3-one.

  • Amine Source: Methylamine (2M in THF).

  • Reductant: Sodium triacetoxyborohydride (

    
    , 
    
    
    
    ).
  • Acid Catalyst: Acetic acid (glacial).

Methodology
  • Dissolve the ketone (1.0 equiv) in anhydrous DCE (Dichloroethane) or THF.

  • Add Methylamine solution (1.5 equiv) and Acetic acid (1.0 equiv). Stir for 30 mins to form the imine/iminium species.

  • Add

    
     (1.5 equiv) portion-wise.
    
  • Stir at RT overnight.

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM. The product is the secondary amine.

    • Critical Step: To ensure the stereochemistry (5S) is maintained or to select for the endo/exo isomer at position 3, careful chromatographic separation might be required if the reduction is not stereoselective. However,

      
       reduction often favors the thermodynamically stable isomer.
      

Visualizations

Diagram 1: Scaffold Comparison & Logic

This diagram illustrates the structural relationship between the standard Quinuclidine scaffold and the 1-Azabicyclo[3.3.1]nonane scaffold, highlighting the "Homo" expansion.

ScaffoldComparison Quinuclidine Quinuclidine (1-azabicyclo[2.2.2]octane) Rigid, Compact HomoExpansion Bridge Expansion (+1 CH2) Quinuclidine->HomoExpansion AzaNonane (5S)-1-azabicyclo[3.3.1]nonane (Homo-Quinuclidine) Increased Hydrophobic Volume HomoExpansion->AzaNonane Target Target Receptors (nAChR, 5-HT3) Improved Selectivity? AzaNonane->Target Bioisostere

Caption: Structural evolution from Quinuclidine to 1-Azabicyclo[3.3.1]nonane.

Diagram 2: Synthetic Workflow (Protocol A)

Logical flow for the amide coupling protocol.

SynthesisFlow Amine Amine Scaffold (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine Activation Activation (HATU + DIPEA) In Situ Active Ester Coupling Amide Coupling (Nucleophilic Attack) Amine->Coupling Acid Heteroaryl Acid (Warhead) Acid->Activation Step 1 Activation->Coupling Step 2: Add Amine Product Final Ligand (nAChR Agonist/Antagonist) Coupling->Product Workup & Purification

Caption: Step-wise workflow for HATU-mediated amide coupling.

Safety & Handling

  • Hazards: As a secondary amine, the compound is likely corrosive and an irritant . Handle with gloves and eye protection.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Amines can absorb

    
     from the air to form carbamates; keep tightly sealed.
    
  • Stereochemical Integrity: Avoid strong bases or high heat for prolonged periods to prevent potential epimerization at the bridgehead or C3 position.

References

  • PubChem. (2025).[4] 1-Azabicyclo[3.3.1]nonane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kozikowski, A. P., et al. (2000). Synthesis of 1-azabicyclo[3.3.1]nonane derivatives as nAChR ligands. Journal of Medicinal Chemistry.

(Note: Specific CAS 1423043-77-9 is a catalog item found in specialized building block databases like BLD Pharm and ChemBook, confirming its availability for research use.)

Sources

Application

Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate analogs

Application Note: Strategic Synthesis and Stereochemical Control of N-Substituted 9-azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs ) Receptor Ligands, Granatane Scaffolds Executive Summary This application note det...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis and Stereochemical Control of N-Substituted 9-azabicyclo[3.3.1]nonan-3α-yl Phenylcarbamate Analogs


) Receptor Ligands, Granatane Scaffolds

Executive Summary

This application note details the optimized synthetic protocols for generating N-substituted 9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamates. Structurally related to the granatane class of alkaloids, these scaffolds have emerged as high-affinity ligands for the sigma-2 (


) receptor, showing potential as PET imaging agents and chemosensitizers in oncology [1].

The critical synthetic challenge lies in the stereoselective reduction of the bicyclic ketone to the endo-alcohol (3


-isomer), which is required for optimal biological activity. This guide provides a self-validating workflow for the de novo construction of the bicyclic core, stereochemical control, and late-stage N-diversification.

Retrosynthetic Analysis & Strategy

The synthesis is designed for modularity. Rather than building the N-substituent early, we utilize a benzyl-protected precursor. This allows for the bulk synthesis of the core scaffold, followed by divergent synthesis to generate libraries of N-substituted analogs.

Key Strategic Disconnections:

  • Carbamate Linkage: Formed via isocyanate coupling to the secondary alcohol.

  • N-Substituent: Introduced via alkylation after hydrogenolytic debenzylation.

  • Bicyclic Core: Formed via a double Mannich condensation (Robinson-Schöpf reaction).

Retrosynthesis Target Target: N-Substituted 9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate Carbamate Carbamate Formation (Isocyanate Coupling) Target->Carbamate Late-Stage N-Alkylation Alcohol Intermediate: 9-Benzyl-9-azabicyclo[3.3.1] nonan-3-ol (Endo) Carbamate->Alcohol Carbamoylation Ketone Scaffold: 9-Benzyl-9-azabicyclo[3.3.1] nonan-3-one Alcohol->Ketone Stereoselective Reduction (NaBH4) Precursors Precursors: Glutaraldehyde + Benzylamine + Acetonedicarboxylic Acid Ketone->Precursors Robinson-Schöpf Condensation

Figure 1: Retrosynthetic strategy prioritizing stereochemical control and late-stage diversity.

Detailed Protocols

Phase 1: Scaffold Construction (Robinson-Schöpf Condensation)

This classic double Mannich reaction constructs the 9-azabicyclo[3.3.1]nonane skeleton in a single step.

Reagents:

  • Glutaraldehyde (50% aq.[1] solution)

  • Benzylamine[1][2]

  • 1,3-Acetonedicarboxylic acid

  • Sodium acetate buffer

Protocol:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring is insufficient due to precipitate formation), dissolve benzylamine (1.0 eq) in water/methanol (10:1 v/v).

  • Acidification: Cool to 0°C and slowly add 1,3-acetonedicarboxylic acid (1.1 eq). Adjust pH to ~4.0 using saturated aqueous NaOAc.

  • Cyclization: Dropwise add glutaraldehyde (1.1 eq) over 30 minutes while maintaining temperature <5°C.

  • Incubation: Allow the mixture to stir at room temperature for 48 hours. Evolution of CO₂ indicates decarboxylation is proceeding.

  • Workup: Basify the mixture to pH 10 with NaOH (4 M). Extract with CH₂Cl₂ (3x).[2][3][4][5] Dry organics over MgSO₄ and concentrate.

  • Purification: Recrystallize from Et₂O/Hexanes or purify via flash chromatography (SiO₂, Hex:EtOAc 8:2) to yield 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a pale solid.[2][3][4]

Critical Checkpoint:

  • Validation: ¹H NMR should show the absence of vinylic protons. The bridgehead protons (H-1, H-5) typically appear around 3.0–3.2 ppm.

Phase 2: Stereoselective Reduction (The "Endo" Switch)

Biological activity for sigma-2 ligands often depends on the endo (3


) configuration [2].
  • Kinetic Control (NaBH₄): Yields >90% endo-alcohol (axial OH).

  • Thermodynamic Control (Na/Pentanol): Yields exo-alcohol (equatorial OH).

Protocol (Targeting Endo-3


): 
  • Dissolve 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (10 mmol) in dry Methanol (50 mL).

  • Cool to -78°C (dry ice/acetone bath). Note: Lower temperatures enhance diastereoselectivity.

  • Add NaBH₄ (1.5 eq) portion-wise over 15 minutes.

  • Stir at -78°C for 2 hours, then allow to warm slowly to 0°C.

  • Quench: Add acetone (5 mL) to destroy excess hydride, followed by water (20 mL).

  • Extraction: Remove MeOH under vacuum. Extract aqueous residue with CHCl₃.[2][3][4]

  • Isomer Separation: Although highly selective, trace exo isomer can be removed via chromatography (SiO₂, CHCl₃:MeOH:NH₄OH 95:4:1).

Data Summary: Stereochemical Outcomes

Reducing AgentConditionsMajor IsomerConfigurationYield
NaBH₄ MeOH, -78°CEndo (3

)
Axial-OH92%
Na (metal) n-Pentanol, refluxExo (3

)
Equatorial-OH85%
L-Selectride THF, -78°CEndo (3

)
Axial-OH96%
Phase 3: Carbamoylation (The Warhead Installation)

This step installs the phenylcarbamate moiety. Moisture control is critical to prevent urea byproduct formation.

Reagents:

  • Substituted Phenyl Isocyanate (e.g., 2-methoxy-5-methylphenyl isocyanate)[5]

  • Catalyst: Dibutyltin dilaurate (DBTL) or Dibutyltin diacetate (1-2 drops)

Protocol:

  • In a flame-dried flask under Argon, dissolve endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol (1.0 eq) in anhydrous CH₂Cl₂.

  • Add the isocyanate (1.2 eq).

  • Add DBTL (catalytic, ~1 mol%).

  • Stir at room temperature for 12–18 hours. Monitor by TLC (disappearance of alcohol).

  • Workup: Quench with MeOH (1 mL). Concentrate and purify via column chromatography (EtOAc/Hexanes).

Phase 4: N-Diversification (Library Generation)

To vary the N-substituent (e.g., for SAR studies), the benzyl group is removed and replaced.

Step A: Debenzylation

  • Conditions: H₂ (50 psi), Pd(OH)₂/C (Pearlman's catalyst), EtOH, catalytic HCl.

  • Result: Quantitative conversion to the secondary amine hydrochloride salt.

Step B: N-Alkylation

  • Suspend the secondary amine salt in CH₃CN.

  • Add K₂CO₃ (3.0 eq) and the appropriate Alkyl Halide (1.1 eq).

  • Heat to 60°C for 4–8 hours.

  • Filter inorganic salts and concentrate.

Pathway Visualization

The following diagram illustrates the stereochemical divergence and the specific pathway to the bioactive endo conformer.

SynthesisWorkflow cluster_reduction Stereoselective Reduction Start Ketone Scaffold (9-Benzyl...) NaBH4 Reagent: NaBH4 (Kinetic Control) Start->NaBH4 NaPent Reagent: Na/Pentanol (Thermodynamic Control) Start->NaPent Endo Endo-Alcohol (3α) (Bioactive Precursor) NaBH4->Endo Major Product Exo Exo-Alcohol (3β) (Inactive/Less Active) NaPent->Exo Major Product Coupling Carbamoylation (Isocyanate + DBTL) Endo->Coupling Final Final Ligand (WC-Series Analogs) Coupling->Final

Figure 2: Stereochemical divergence in the reduction of the 9-azabicyclo[3.3.1]nonan-3-one scaffold.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Step 1 pH drift during acetonedicarboxylic acid addition.Maintain pH 4–5 strictly using acetate buffer; do not let it drop below 3.
Mixed Stereochemistry Reduction temperature too high.Perform NaBH₄ reduction at -78°C; consider using L-Selectride for higher selectivity.
Urea Byproduct Wet solvent in Step 3 (Isocyanate reacts with H₂O).Use freshly distilled CH₂Cl₂ and flame-dry glassware.
Incomplete Alkylation Secondary amine salt solubility issues.Use DMF instead of CH₃CN or add catalytic NaI (Finkelstein condition).

References

  • Mach, R. H., et al. (2006). "New N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs as σ2 receptor ligands: synthesis, in vitro characterization, and evaluation as PET imaging and chemosensitization agents." Bioorganic & Medicinal Chemistry, 14(20), 6988-6997.[6]

  • Organic Syntheses. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Organic Syntheses, 99, 111-128. (Provides validated protocols for the ketone synthesis).

  • Kometani, T., et al. (1991). "Stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives." Chemical & Pharmaceutical Bulletin, 39(6), 1440-1445.

Sources

Method

Application Note: Catalytic Systems for Azabicyclo[3.3.1]nonane Synthesis

[1][2][3][4][5][6][7][8] Executive Summary The azabicyclo[3.3.1]nonane framework represents a privileged scaffold in medicinal chemistry, serving as the core structure for numerous alkaloids (e.g., physostigmine) and syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8]

Executive Summary

The azabicyclo[3.3.1]nonane framework represents a privileged scaffold in medicinal chemistry, serving as the core structure for numerous alkaloids (e.g., physostigmine) and synthetic therapeutics (e.g., granisetron, varenicline analogs). Its unique bridged geometry imposes rigid stereochemical constraints, making it an ideal pharmacophore for GPCR ligands (muscarinic, opioid) and ion channel modulators.

This Application Note provides a technical guide to synthesizing this scaffold using three distinct catalytic paradigms: Acid-Base Organocatalysis (Robinson-Schöpf), Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost), and Gold(I)-Catalyzed Cycloisomerization . Emphasis is placed on reaction causality, scalability, and self-validating protocols.

Strategic Disconnections & Mechanistic Logic

The construction of the [3.3.1] bridged system requires overcoming significant entropic barriers and transannular strain (pre-organization). We categorize the synthesis into two primary strategic disconnections:

  • Double Mannich Condensation (Thermodynamic Control): Exploits the reversibility of imine formation to assemble the bridge from acyclic or monocyclic precursors.

  • Transition Metal Cyclization (Kinetic Control): Utilizes late transition metals (Pd, Au) to activate

    
    -systems for intramolecular nucleophilic attack, building the bridge onto a pre-existing ring.[1]
    
Visualization: Retrosynthetic Analysis

Caption: Strategic disconnections showing the thermodynamic assembly (Mannich) versus kinetic cyclization (Pd-Catalysis).

Protocol A: The Robinson-Schöpf Reaction (Double Mannich)

Methodology: Organocatalytic Multi-Component Condensation Application: Large-scale synthesis of 3-azabicyclo[3.3.1]nonan-9-ones.

Mechanistic Insight

This reaction relies on the in situ formation of an iminium ion from the amine and aldehyde, which undergoes Mannich addition to the enol of the ketone. The "biomimetic" nature of this reaction allows it to proceed under mild aqueous conditions, often buffered to pH 5-6 to maximize the concentration of both the enol (acid-catalyzed) and the free amine (base-required).

Detailed Protocol

Target: 3-Methyl-3-azabicyclo[3.3.1]nonan-9-one Scale: 50 mmol

Reagents:

  • Cyclohexanone (1.0 equiv)[2]

  • Paraformaldehyde (2.2 equiv)

  • Methylamine hydrochloride (1.1 equiv)

  • Acetic acid (glacial) / Sodium Acetate (Buffer)

Step-by-Step Workflow:

  • Buffer Preparation: In a 250 mL round-bottom flask, prepare a buffer solution of glacial acetic acid (50 mL) and water (5 mL). Add sodium acetate (anhydrous) until pH ~5.5 is confirmed.

    • Why: This pH represents the "sweet spot" where iminium formation is fast, but the enol concentration of cyclohexanone is sufficient.

  • Reactant Addition: Add paraformaldehyde (3.30 g, 110 mmol) and methylamine hydrochloride (3.71 g, 55 mmol). Heat gently to 50°C until the solution is clear (depolymerization of paraformaldehyde).

  • Substrate Introduction: Add cyclohexanone (4.90 g, 50 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to 90°C for 4 hours.

    • Monitoring: TLC (10% MeOH in DCM, stain with Dragendorff’s reagent). Look for the disappearance of cyclohexanone.

  • Work-up (Critical Step):

    • Cool to room temperature.[3]

    • Basify the solution to pH >10 using 6M NaOH (exothermic – use an ice bath).

    • Observation: The product often oils out or precipitates as a tan solid.

    • Extract with CH₂Cl₂ (3 x 50 mL).

  • Purification: Dry organics over MgSO₄ and concentrate. The crude oil can be distilled (bp ~110°C @ 15 mmHg) or recrystallized from hexane if solid.

Validation Checkpoint:

  • ¹H NMR (CDCl₃): Diagnostic bridgehead protons appear as multiplets around 2.5–2.6 ppm. The N-Me singlet resonates at ~2.3 ppm.

Protocol B: Pd-Catalyzed "Diverted" Tsuji-Trost Cyclization

Methodology: Transition Metal-Catalyzed Asymmetric Allylic Alkylation (AAA) Application: Stereoselective formation of functionalized 2-azabicyclo[3.3.1]nonanes.

Mechanistic Insight

Unlike standard allylic alkylations, this protocol utilizes a "diverted" mechanism where an acid-assisted C-N bond cleavage generates a


-allyl palladium intermediate, followed by an intramolecular cyclization.[1] This is particularly powerful for converting vinyl aziridines or pyrroles into bridged systems.
Visualization: Catalytic Cycle

Caption: Pd(0)-catalyzed cycle proceeding via π-allyl intermediate and intramolecular amine capture.

Detailed Protocol

Target: N-Tosyl-2-azabicyclo[3.3.1]non-7-ene Scale: 1.0 mmol

Reagents:

  • Substrate: 1-(N-Tosylamino)-4-acetoxycyclohex-2-ene (Precursor)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5.0 mol%)

  • Solvent: THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Activation (Inert Atmosphere): In a glovebox or under Argon, charge a Schlenk tube with Pd₂(dba)₃ (23 mg, 0.025 mmol) and dppf (28 mg, 0.05 mmol).[1] Add anhydrous THF (2 mL) and stir for 15 minutes at RT.

    • Visual Cue: Solution changes from dark purple to orange/red, indicating ligation.

  • Substrate Addition: Dissolve the substrate (1.0 mmol) in THF (3 mL) and add via syringe to the catalyst mixture.

  • Reaction: Heat to 60°C for 12 hours.

    • Causality: Heating promotes the ionization of the acetate leaving group to form the

      
      -allyl species.
      
  • Quench & Purification:

    • Filter through a pad of Celite to remove Pd black.

    • Concentrate filtrate.[3]

    • Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

Self-Validating System:

  • If the reaction stalls, add 10 mol% tetrabutylammonium chloride (TBAC). Chloride ions stabilize the cationic Pd-allyl intermediate, preventing aggregation and accelerating the turnover.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureRobinson-Schöpf (Mannich)Pd-Catalyzed (Tsuji-Trost)Gold(I) Cycloisomerization
Atom Economy High (Water byproduct)Moderate (Leaving group loss)Excellent (100%)
Stereocontrol Thermodynamic (Chair-Chair)Ligand ControlledSubstrate Controlled
Substrate Cost Low (Commodity chemicals)High (Pre-functionalized)High (Alkynes/Allenes)
Scalability Kg-scale readyg-scale (Cost limiting)mg to g-scale
Key Risk Polymerization of aldehydesCatalyst poisoning (O₂)Protodeauration
Troubleshooting Guide

Scenario 1: Low Yield in Mannich Reaction

  • Cause: pH drift. If the solution becomes too acidic, the amine is fully protonated (non-nucleophilic). If too basic, the enol does not form.

  • Fix: Monitor pH hourly. Use a stronger buffer system (Citrate/Phosphate) if scaling up.

Scenario 2: Beta-Hydride Elimination in Pd-Catalysis

  • Cause: Formation of dienes instead of the bicyclic product.[4]

  • Fix: Switch to a bidentate ligand with a larger bite angle (e.g., Xantphos) or lower the temperature to disfavor the elimination pathway.

Scenario 3: Product Inhibition

  • Observation: Conversion stops at 50%.

  • Fix: The basic amine product may coordinate to the metal center. Add a Lewis Acid additive (e.g., B(C₆F₅)₃) or use the N-protected (Tosyl/Boc) variant to reduce Lewis basicity.

References

  • Barker, G. et al. (2020). Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process. Chemistry – A European Journal. Retrieved from [Link]

  • Jeyaraman, R. & Avila, S. (1981). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews, 81(2), 149–174. Retrieved from [Link]

  • Zhong, C-Z. et al. (2017).[5] Gold-Catalyzed Stereoselective Synthesis of Bicyclic Lactams and Ketones from N-Tosylynamidomethyl-Tethered Cyclohexenes. The Journal of Organic Chemistry, 82(1), 481-501.[5] Retrieved from [Link]

  • Apeiron Synthesis. (2025).[6] Ruthenium-Catalyzed Ring-Closing Metathesis: Recent Advances. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Steric Amide Coupling

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Topic: Overcoming Steric Hindrance in Amide Bond Formation

Diagnostic & Strategy Module

User: "My standard EDC/NHS or HBTU coupling failed. The amine is secondary and bulky (e.g., N-tert-butyl, N-trityl), or the carboxylic acid is


-tetrasubstituted. What is my next move?"

Dr. Vance: Do not simply increase temperature; this often leads to decomposition or epimerization. Use the decision matrix below to select the correct reagent class based on your substrate's specific constraints.

SubstrateAssessment Start START: Substrate Analysis AcidSensitive Is the substrate Acid Sensitive? Start->AcidSensitive ChiralCenter Is there an epimerizable alpha-chiral center? AcidSensitive->ChiralCenter No Ghosez PROTOCOL A: Ghosez's Reagent (Neutral Acid Chloride) AcidSensitive->Ghosez Yes (Avoid Lewis Acids) ExtremeSterics Extreme Sterics? (e.g. Aib-Aib, N-tBu) ChiralCenter->ExtremeSterics Low Risk/Stable T3P PROTOCOL B: T3P + Pyridine (Low Epimerization) ChiralCenter->T3P High Risk HATU PROTOCOL C: HATU / COMU (The Gold Standard) ExtremeSterics->HATU Moderate Hindrance TFFH PROTOCOL D: TFFH (Acyl Fluoride) ExtremeSterics->TFFH Yes (Very High Hindrance)

Figure 1: Strategic decision tree for selecting coupling reagents based on substrate stability and steric demand.

The Protocols

Protocol C: The "Gold Standard" (HATU/COMU)

Best For: Moderate-to-high steric hindrance where epimerization is a manageable risk. The Science: HATU works superiorly to HBTU due to the HOAt effect .[1] The pyridine nitrogen in the 7-position of the benzotriazole ring forms a hydrogen bond with the incoming amine, acting as a general base and directing the nucleophile to the active ester.

Reagents:

  • Coupling Agent: HATU (or COMU for a safer, non-explosive alternative).[2][3]

  • Base: DIPEA (Hünig's Base) or TMP (2,4,6-Collidine) for highly chiral substrates.

  • Solvent: DMF or NMP (Polar aprotic is required for charge separation).

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M concentration).

  • Add DIPEA (2.0 equiv). Stir for 2 mins.

  • Add HATU (1.1 equiv).

    • Critical Checkpoint: The solution should turn yellow/orange. Stir for 10–15 minutes to ensure formation of the O-At active ester.

  • Add the Hindered Amine (1.2 equiv).

  • Stir at RT for 2–4 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, do not heat. Switch to Protocol D (Acyl Fluoride).

Protocol B: Stereochemical Preservation (T3P)

Best For: Coupling epimerization-prone amino acids (e.g., Phenylglycine, Cysteine derivatives). The Science: Propylphosphonic anhydride (T3P) forms a cyclic mixed anhydride. It is less reactive towards oxazolone formation (the primary pathway for racemization) compared to uronium reagents.

Reagents:

  • Agent: T3P (50% w/w in EtOAc or DMF).

  • Base: Pyridine (Essential—acts as both base and nucleophilic catalyst).

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Step-by-Step:

  • Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF.

  • Cool to 0 °C.

  • Add Pyridine (3.0 equiv).

  • Add T3P solution (1.5 – 2.0 equiv) dropwise.

  • Allow to warm to RT and stir overnight.

    • Workup Advantage:[4] T3P byproducts are water-soluble.[4][5] Simply wash the organic layer with water, 1M HCl, and NaHCO3.

Protocol D: The "Nuclear Option" (Acyl Fluorides via TFFH)

Best For: Extreme hindrance (e.g., Aib-Aib couplings, N-tert-butyl amines) where HATU fails. The Science: Acyl fluorides are unique; they are highly reactive toward amines but surprisingly stable to water and weak bases. They are smaller than O-At esters (HATU), allowing them to penetrate the steric shield of bulky amines.

Reagents:

  • Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[6]

  • Base: DIPEA.[3][6][7]

  • Solvent: DCM (preferred) or DMF.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir for 30–60 minutes to generate the Acid Fluoride in situ.

    • Verification: You can monitor the formation of the acid fluoride by IR (characteristic band ~1840 cm⁻¹).[6]

  • Add the Hindered Amine (1.2 – 1.5 equiv).

  • Stir at RT.[3][6][8][9] If necessary, this reaction can be gently heated (40 °C) more safely than HATU reactions.

Mechanism of Action: The HOAt Effect

Why does HATU work when HBTU fails? The diagram below illustrates the "Neighboring Group Participation" that accelerates the rate-limiting step.

HOAt_Mechanism ActiveEster Activated O-At Ester (Sterically Crowded) TransitionState 7-Membered Cyclic Transition State ActiveEster->TransitionState Amine Attack Product Amide Bond Formation TransitionState->Product Collapse PyridineN Pyridine Nitrogen (Lone Pair) AmineH Incoming Amine (Proton) PyridineN->AmineH Hydrogen Bond (Pre-organization)

Figure 2: The HOAt moiety (in HATU) pre-organizes the incoming amine via hydrogen bonding, lowering the activation energy for nucleophilic attack.

Troubleshooting & FAQ

Q: I am using HATU and observing significant epimerization (D/L scrambling).

  • Diagnosis: You are likely using too much base or allowing the pre-activation time to run too long.

  • Fix:

    • Switch base from DIPEA to 2,4,6-Collidine (TMP) . It is non-nucleophilic and weaker, reducing proton abstraction from the

      
      -carbon.
      
    • Add the amine simultaneously with the HATU. Do not pre-activate for more than 1 minute.

    • Switch to Protocol B (T3P).

Q: My reaction turns black/tarry with Ghosez's Reagent.

  • Diagnosis: Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is highly moisture sensitive and reacts violently with wet solvents.

  • Fix: Ensure solvents are dried over molecular sieves. Perform the reaction under strict Argon/Nitrogen atmosphere.

Q: Can I use EDC for hindered amines if I add HOAt?

  • Answer: Technically yes, but it is kinetically inferior. The local concentration of the "Active Ester" generated by HATU (which is essentially an ionic salt form) is higher and more reactive than the transient ester formed by EDC/HOAt. For hindered substrates, do not compromise—use HATU or TFFH.

Reagent Comparison Table

ReagentActivation SpeciesSteric ToleranceEpimerization RiskSafety Profile
HATU O-At EsterHighModerateAllergen (Sensitizer)
COMU O-Oxyma EsterHighLowSafer (Non-explosive)
T3P Mixed AnhydrideModerateVery LowExcellent (Green)
TFFH Acyl FluorideVery HighLowCorrosive
Ghosez Acid ChlorideHighHigh (if basic)Moisture Sensitive

References

  • HATU Mechanism & Efficacy: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3][10] An efficient peptide coupling additive.[1][6][7][8] Journal of the American Chemical Society, 115(10), 4397–4398.

  • COMU vs HATU: El-Faham, A., & Albericio, F. (2010). COMU: A safer and more effective oxyma-based coupling reagent. Chemical Reviews, 111(11), 6557–6602.

  • T3P for Low Epimerization: Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.

  • TFFH/Acyl Fluorides: Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Convenient Reagent for the Synthesis of Acid Fluorides.[6] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Ghosez's Reagent: Ghosez, L., et al. (1969).[9] Synthesis of α-chloroenamines. Angewandte Chemie International Edition, 8(6), 454–455.

Sources

Optimization

Granisetron Synthesis Technical Support Center

[1] Topic: Troubleshooting Side Reactions & Impurity Control in Granisetron API Synthesis Audience: Process Chemists, Medicinal Chemists, and CMC Regulatory Professionals Status: Active | Version: 2.4 Introduction: The G...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting Side Reactions & Impurity Control in Granisetron API Synthesis Audience: Process Chemists, Medicinal Chemists, and CMC Regulatory Professionals Status: Active | Version: 2.4

Introduction: The Granisetron Challenge

Welcome to the technical support hub for Granisetron hydrochloride synthesis. As a potent 5-HT3 receptor antagonist, the efficacy of Granisetron relies on the precise structural configuration of its 1-methylindazole core and the endo-configuration of its azabicyclic amine.

In my experience scaling this from bench to pilot plant, the two "process killers" are invariably Regioselectivity (N1 vs. N2 methylation) and Stereochemical Purity (Endo vs. Exo). This guide deconstructs these failure modes into actionable troubleshooting protocols.

Module 1: The Regioselectivity Crisis (N1 vs. N2)

The Issue

You are methylating 1H-indazole-3-carboxylic acid (or its ester), but HPLC reveals a persistent impurity at RRT ~0.8-0.9. This is likely Impurity A (EP/USP), the N2-methyl isomer.

Mechanism of Failure

The indazole ring exhibits annular tautomerism.[1] While the N1-H tautomer is thermodynamically more stable, the N2 position is often more nucleophilic under kinetic conditions.

  • Pathway A (Desired): Methylation at N1

    
     Granisetron precursor.
    
  • Pathway B (Parasitic): Methylation at N2

    
     2-Methyl-indazole-3-carboxylic acid (Impurity A).[2]
    
Visualizing the Branching Ratio

IndazoleMethylation Start Indazole-3-carboxylic Acid (Tautomeric Mixture) Base Deprotonation (Base/Solvent Dependent) Start->Base Anion Indazole Anion (Delocalized Charge) Base->Anion N1_Path N1 Attack (Thermodynamic) Anion->N1_Path Strong Base / High Temp N2_Path N2 Attack (Kinetic/Steric) Anion->N2_Path Weak Base / Low Temp Product 1-Methyl-Indazole (Desired Intermediate) N1_Path->Product Impurity 2-Methyl-Indazole (Impurity A) N2_Path->Impurity

Figure 1: Mechanistic bifurcation in indazole methylation. N1 is favored by thermodynamic control; N2 by kinetic control.[2]

Troubleshooting & Optimization

Q: My N1:N2 ratio is stuck at 85:15. How do I push this >98:2?

A: You are likely operating under kinetic control.[2] Switch to Thermodynamic Control .

ParameterRecommendationScientific Rationale
Base NaH (Sodium Hydride) or KOtBu Strong bases ensure complete deprotonation.[2] The sodium cation coordinates tightly, often shielding N2 or favoring the N1-sodio species stability.
Solvent THF or Toluene Avoid polar aprotic solvents like DMF if N2 is high; DMF can solvate cations too well, leaving the "naked" anion to react at the most nucleophilic site (N2) rather than the most stable one.
Temperature Reflux (60-70°C) Higher temperatures overcome the activation energy barrier for the thermodynamic product (N1) and allow equilibration.
Reagent Dimethyl Sulfate (DMS) DMS often yields better N1 selectivity than Methyl Iodide (MeI) due to "Hard/Soft" acid-base matching, though MeI is usable with NaH.

Module 2: The Stereochemical Trap (Endo vs. Exo)

The Issue

The coupling reaction failed to produce crystalline Granisetron HCl, or the melting point is depressed. NMR shows split peaks for the bridgehead protons.[2] You likely have the Exo-isomer .[2]

Mechanism of Failure

Granisetron requires the endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.[2]

  • Source: This amine is typically synthesized by reducing the corresponding ketone (granatanone).

  • Risk: Catalytic hydrogenation often gives a mixture.[2] If the exo-amine is present in the starting material, it will couple, forming the Exo-Granisetron impurity.

Critical Control Point (CCP)

Validate your Amine Intermediate BEFORE Coupling.

  • Method: GC-MS or H-NMR.[2]

  • Specification: Endo:Exo ratio must be >99:1.[2]

  • Purification: If Exo is present, recrystallize the amine hydrochloride salt from Ethanol/Ether before proceeding.[2] The endo salt crystallizes preferentially.[2]

Module 3: Coupling & Degradation Pathways

The Issue

During the final coupling of 1-methylindazole-3-carbonyl chloride with the amine, you observe Impurity B (Desmethyl) or Impurity D (Hydrolysis).

Experimental Workflow & Side Reactions

CouplingReactions Acid 1-Methylindazole-3-COOH AcidChl Acid Chloride Intermediate (Highly Reactive) Acid->AcidChl Activation Agent Activation Agent (SOCl2 or Oxalyl Chloride) Agent->AcidChl Coupling Amide Coupling (TEA / DCM) AcidChl->Coupling Hydrolysis Impurity D (Reverted Acid) AcidChl->Hydrolysis Moisture Ingress Amine Endo-Granatanine Amine->Coupling Granisetron Granisetron Free Base Coupling->Granisetron Desmethyl Impurity B (Desmethyl Granisetron) Granisetron->Desmethyl High Temp / Acidic Stress Oxidation N-Oxide Impurity (Storage/Stress) Granisetron->Oxidation Peroxides / Air

Figure 2: Coupling workflow and potential degradation pathways (Impurities B, D, and N-Oxide).

Troubleshooting Guide

Q: I see a 5% increase in Impurity D (Acid) after workup. A: This is hydrolysis of the acid chloride or the final amide.

  • Fix: Ensure the acid chloride formation is complete (clear solution) and excess SOCl2 is removed completely via azeotropic distillation with Toluene. Residual SOCl2 generates HCl during quench, hydrolyzing your product.[2]

Q: Impurity B (Desmethyl) is appearing during scale-up. A: This often happens if the methylation was done after coupling (an older route) or if the N-methyl group on the indazole is labile under extreme acidic workups.

  • Fix: Ensure the pH during salt formation (HCl addition) does not drop below 1.0 for extended periods.

Standardized Experimental Protocol

Objective: Synthesis of Granisetron HCl with minimized Impurity A and E.

Step 1: Optimized Methylation (Thermodynamic Control)

  • Suspend NaH (60% dispersion, 1.2 eq) in anhydrous THF under Nitrogen.

  • Add Indazole-3-carboxylic acid (1.0 eq) portion-wise at 0°C. Stir 30 min.

  • Add Methyl Iodide (1.1 eq) dropwise.[2]

  • Critical: Warm to Reflux (66°C) and hold for 4 hours. Rationale: High temp favors N1.[2]

  • Quench with water, evaporate THF, acidify to pH 3. Filter the solid.[2][3]

  • QC Check: HPLC. If N2 isomer > 0.5%, recrystallize from Methanol.[2]

Step 2: Acid Chloride Formation

  • Dissolve 1-methylindazole-3-carboxylic acid in Thionyl Chloride (5 vol) .

  • Reflux for 2 hours until gas evolution ceases.

  • Distill off Thionyl Chloride.[2] Add Toluene and distill again (2x) to remove traces. Rationale: Prevents acid hydrolysis later.[2]

Step 3: Coupling

  • Dissolve the residue in dry DCM .

  • Add Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) and Triethylamine (2.5 eq) .

  • Stir at RT for 12 hours.

  • Wash with saturated NaHCO3 (removes unreacted acid).[2]

  • Isolate organic layer, dry over MgSO4, and treat with HCl/Isopropanol to precipitate Granisetron HCl.

References

  • Bermudez, J., et al. (1990).[2] "Indazole esters and amides as selective 5-HT3 receptor antagonists."[2] Journal of Medicinal Chemistry, 33(7), 1924–1929.

  • European Pharmacopoeia (Ph.[2][4] Eur.) 10.0. "Granisetron Hydrochloride Monograph."[2] (Defines Impurities A, B, C, D, E).

  • Flanagan, S. R., et al. (1994).[2] "Process for the preparation of Granisetron." U.S. Patent 5,344,932.[2] (Describes the acid chloride coupling route).

  • Luo, G., et al. (2002).[2] "Regioselective alkylation of indazoles." Journal of Organic Chemistry, 67(9), 2953-2959. (Mechanistic insight on N1 vs N2 selectivity).

Sources

Troubleshooting

Technical Support Center: Purification of Azabicyclo Compounds

Topic: Troubleshooting Isolation & Purification Workflows Introduction: The "Sticky Amine" Paradox Azabicyclo compounds (e.g., quinuclidines, tropanes, azabicyclo[3.1.0]hexanes) represent a unique challenge in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Isolation & Purification Workflows

Introduction: The "Sticky Amine" Paradox

Azabicyclo compounds (e.g., quinuclidines, tropanes, azabicyclo[3.1.0]hexanes) represent a unique challenge in medicinal chemistry. Their rigid bicyclic frameworks often result in high basicity (


 10–11) and significant polarity.

The Core Problem: On standard silica gel, these compounds function less like analytes and more like ion-exchange ligands. The basic nitrogen interacts potently with acidic silanols (


), resulting in:
  • Catastrophic Tailing: Bands that stretch across the entire column.

  • Irreversible Adsorption: Loss of mass on the baseline.

  • Co-elution: Impurities "hiding" in the tail of your product.

This guide moves beyond standard textbook advice to provide field-tested protocols for salvaging your yield.

Module 1: Chromatography Troubleshooting

Q: My compound streaks from the baseline to the solvent front on TLC and Flash. How do I fix this?

A: You must suppress silanol ionization or switch the stationary phase. [1]

Standard silica is acidic (


). When a basic azabicycle touches it, it forms a salt and sticks. You have three tiers of intervention.
Tier 1: The Modifier Method (Standard Silica)

Add a basic modifier to your mobile phase to compete for silanol sites.

  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to both the weak and strong solvents.
    
  • The "Pre-Wash" Trick: Before loading your sample, flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier. This saturates the silica surface before your compound arrives.

  • Warning: TEA is difficult to remove (high boiling point).

    
     is volatile but requires methanol to stay miscible in DCM.
    
Tier 2: The "Amine-Silica" Switch

If Tier 1 fails, stop using acidic silica. Use Amine-Functionalized Silica (


-Silica) .
  • Why: The surface is already basic. It repels your basic amine, resulting in sharp, symmetrical peaks without mobile phase modifiers.

  • Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH. Do not add TEA.

Tier 3: High pH Reverse Phase (C18)

For highly polar azabicycles (logP < 1), normal phase may fail regardless of modifiers.

  • Protocol: Use a C18 column with a 10mM Ammonium Bicarbonate (pH 10) buffer.

  • Mechanism: High pH keeps the amine neutral (unprotonated), increasing its retention on the lipophilic C18 chain.

Decision Matrix: Selecting the Right Method

ChromatographyLogic Start START: Compound Streaking? CheckLogP Check Polarity (LogP) Start->CheckLogP NormalPhase Normal Phase (Silica) CheckLogP->NormalPhase LogP > 1 (Lipophilic) ReversePhase Reverse Phase (C18) CheckLogP->ReversePhase LogP < 1 (Polar) AddModifier Add 1% TEA or NH4OH to Mobile Phase NormalPhase->AddModifier Tier 1: Standard Fix HighPH C18 with pH 10 Buffer (NH4HCO3) ReversePhase->HighPH Keep Amine Neutral AmineSilica Switch to Amine-Functionalized Silica (No Modifier) AddModifier->AmineSilica Still Streaking?

Figure 1: Decision matrix for selecting the appropriate stationary phase based on compound polarity and streaking severity.

Module 2: Extraction & Workup (The Yield Killer)

Q: I see my product on LCMS, but I recover <10% after extraction. Where did it go?

A: It is likely trapped in the aqueous layer as a water-soluble salt.

Azabicyclo compounds are "hard" bases. If your aqueous workup is neutral (pH 7), the compound is largely protonated (


) and remains in water.
The "pH Switch" Protocol

To force the compound into the organic layer, you must exceed its


 by at least 2 units.[2]
ParameterSpecificationReason
Target pH 12 - 13 Ensures >99% of amine is free-based (Neutral).
Base Choice 2M NaOH or KOHSaturated

(pH 9) is insufficient for quinuclidines (

11).
Solvent DCM / Isopropanol (3:1)Pure DCM may not extract highly polar amines. The alcohol helps solvate the polar core.
Salt Effect Saturate aq. layer with NaCl"Salting out" reduces the solubility of the organic amine in water.

Step-by-Step Workflow:

  • Cool the aqueous reaction mixture to 0°C.

  • Slowly add 2M NaOH until pH > 12 (Check with pH paper, not just calculation).

  • Add NaCl until saturated.

  • Extract 3x with DCM:IPA (3:1) . Note: Avoid Ethyl Acetate if your molecule has a primary amine (risk of acetylation).

  • Dry organic layer over

    
     (Magnesium sulfate is slightly acidic and can bind amines).
    

Module 3: Detection (The "Invisible" Compound)

Q: My compound has no UV activity. How do I track fractions?

A: Use specific alkaloid stains. UV at 254nm is useless for aliphatic azabicycles.

Recommended Stains
Stain ReagentVisual ResultSpecificityPreparation
Dragendorff’s Reagent Orange spots on yellow backgroundHighly specific for tertiary amines and alkaloids.Mix Bismuth subnitrate + Potassium Iodide in Acetic Acid.
Iodine (

) Chamber
Brown/Yellow spotsGeneral organic compounds. Reversible.Place silica plate in jar with solid iodine crystals.
Ninhydrin Pink/Purple spotsPrimary/Secondary amines only. Will NOT stain tertiary azabicycles. 1.5g Ninhydrin in 100mL n-Butanol + 3mL AcOH. Heat required.
KMnO4 Yellow spots on purpleOxidizable nitrogens (N-oxides).Basic Potassium Permanganate solution.

Pro-Tip: If using Flash Chromatography with an automated collector, use ELSD (Evaporative Light Scattering Detection) or MS (Mass Spec) triggering. If limited to UV, monitor at 210-220 nm , but be aware that TEA/DCM absorbs heavily here, creating baseline noise.

Module 4: Stability & Storage

Q: My pure compound turned into a brown gum overnight. What happened?

A: Azabicyclo amines are prone to N-Oxidation and Hygroscopicity.

  • The DCM Hazard: Dichloromethane can slowly react with secondary amines to form aminals or chloromethyl derivatives upon prolonged standing. Evaporate DCM immediately after purification.

  • N-Oxidation: The lone pair on the bridgehead nitrogen is highly nucleophilic. Exposure to air on high-surface-area silica can accelerate oxidation to the N-Oxide.

    • Fix: Store under Argon/Nitrogen.

    • Fix: Convert to a salt (HCl or Fumarate) immediately. Salts are crystalline and stable.

Salt Formation Protocol (Stabilization)
  • Dissolve free base in minimal diethyl ether or EtOH.

  • Add 1M HCl in Ether (or solution of Fumaric acid) dropwise.

  • Precipitate forms immediately. Filter and dry.

  • Result: A stable, non-hygroscopic solid.

References

  • Teledyne ISCO. (2012).[3] Purification of Primary Amines using RediSep C-18 Reversed Phase Columns. Application Note AN54. Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog. Link

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica.[4] Department of Chemistry. Link

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Technical Resources.[3][5][6] Link

  • Reach Devices. (n.d.). TLC Stains: Recipes and Protocols.Link

Sources

Optimization

Improving yield in (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine synthesis

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine . This response is structured as a specialized support center resourc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the yield optimization and troubleshooting for the synthesis of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine . This response is structured as a specialized support center resource for medicinal chemists and process development scientists.[1]

Case ID: OPT-YIELD-1AZA-331 Subject: Yield Improvement & Process Optimization Target Molecule: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine (CAS: 1423043-77-9)[1]

Executive Summary & Structural Analysis

The synthesis of 1-azabicyclo[3.3.1]nonane derivatives presents unique challenges compared to their more common 9-aza isomers (Granatanine derivatives).[1] The bridgehead nitrogen at position 1 introduces significant ring strain during cyclization and alters the basicity of the system.[1]

Critical Yield Bottlenecks:

  • Cyclization Efficiency: Formation of the bicyclic core often competes with intermolecular polymerization, necessitating high-dilution techniques.[1]

  • Stereochemical Integrity: The (5S) configuration at the bridgehead is induced by the chirality at C3 (or vice versa depending on the precursor).[1] Loss of optical purity often occurs during harsh workups or non-selective reduction steps.[1]

  • Product Isolation: As a highly polar, water-soluble diamine, significant mass is often lost during aqueous extraction.[1]

Process Optimization Guide

Phase 1: Core Scaffold Synthesis (The Cyclization)

Most synthetic routes rely on the intramolecular alkylation of 3-(3-halopropyl)piperidine or a Dieckmann condensation of a piperidine diester.[1]

The Problem: Low yield in the ring-closing step due to oligomerization. The Solution: Pseudo-High Dilution Technique. [1]

Instead of simply adding reagents to a dilute pot, use a simultaneous slow addition protocol.

  • Protocol: Dissolve the precursor (e.g., 3-(3-chloropropyl)piperidine hydrochloride) in a minimal volume of solvent. Separately, prepare the base (e.g., K2CO3 or NaH) suspension.[1]

  • Optimization: Dosing the precursor into the refluxing base solution over 4–6 hours ensures the stationary concentration of the reactive intermediate remains low, favoring intramolecular cyclization (k_intra) over intermolecular polymerization (k_inter).[1]

  • Solvent Choice: Switch from DMF to Acetonitrile (ACN) or 2-Butanone (MEK) with catalytic NaI (Finkelstein conditions) to accelerate the leaving group displacement at lower temperatures, reducing thermal degradation.[1]

Phase 2: Functionalization (Reductive Amination)

Converting the intermediate 1-azabicyclo[3.3.1]nonan-3-one to the N-methyl amine.[1]

The Problem: Incomplete conversion and formation of secondary alcohol byproducts.[1] The Solution: Titanium(IV) Isopropoxide Scavenging. [1]

Standard reductive amination (Methylamine + NaBH(OAc)3) is often sluggish with sterically hindered bicyclic ketones.[1]

  • Step 1 (Imine Formation): Pre-mix the ketone and Methylamine (2.0 eq, THF solution) with Titanium(IV) isopropoxide (1.5 eq) .[1] Stir neat or in minimal THF for 6–12 hours. The Ti(OiPr)4 acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine/iminium species.[1]

  • Step 2 (Reduction): Dilute with methanol and add NaBH4 (not NaBH(OAc)3) at 0°C. The titanium complex activates the imine for reduction, often improving diastereoselectivity for the desired isomer.[1]

Phase 3: Purification & Isolation

The Problem: Product loss into the aqueous phase during extraction.[1] The Solution: "Salting Out" and Continuous Extraction. [1]

  • pH Adjustment: Ensure the aqueous layer is pH > 12 using 50% NaOH. The high ionic strength helps, but is often insufficient.[1]

  • Solvent System: Do not use pure Dichloromethane (DCM). Use CHCl3:IPA (3:1) or DCM:MeOH (9:1) . The alcohol component disrupts hydrogen bonding with water.[1]

  • Solid Phase Extraction (SPE): For smaller scales (<5g), avoid liquid-liquid extraction. Adsorb the crude reaction mixture (after solvent removal) onto C18 reverse-phase silica or use a strong cation exchange (SCX) cartridge.[1]

    • Load: In MeOH/Water.[1][2][3]

    • Wash: MeOH.[1][2][3][4]

    • Elute: 2M NH3 in MeOH.[1]

Troubleshooting & FAQs

Q1: I am observing a 50/50 mixture of diastereomers at the amine position. How do I favor the desired isomer?

  • Diagnosis: Thermodynamic control vs. Kinetic control.

  • Fix: If the (5S) configuration requires a specific relative stereochemistry (e.g., endo vs exo relative to the bridge), changing the reducing agent is key.[1]

    • L-Selectride: Bulky hydride attacks from the less hindered face (Kinetic control), often favoring the endo alcohol/amine.[1]

    • H2 / PtO2: Heterogeneous hydrogenation often favors the product where the amine is on the same side as the catalyst adsorption (steric approach control).[1]

    • Thermodynamic Equilibration: If the wrong isomer is formed, heating the intermediate imine longer before reduction can sometimes equilibrate the mixture to the more stable conformer.[1]

Q2: My final product is colored and unstable. Why?

  • Diagnosis: Oxidation of the bridgehead nitrogen (N-oxide formation) or trace Titanium residues.[1]

  • Fix:

    • N-Oxides: 1-azabicyclo compounds are prone to N-oxidation.[1] Store the free base under Argon at -20°C. If an N-oxide forms, treat with mild reducing agents like PPh3 or Zn/AcOH.[1]

    • Ti Removal: If Ti(OiPr)4 was used, ensure a quench with Rochelle's salt (Sodium potassium tartrate) saturated solution and vigorous stirring for 2 hours to solubilize titanium salts before separation.[1]

Q3: The optical rotation of my product is lower than the literature value.

  • Diagnosis: Partial racemization during the ketone formation step or resolution failure.[1]

  • Fix:

    • If using a chiral pool precursor (e.g., L-proline derivatives or chiral nipecotates), ensure the cyclization conditions (strong base) do not racemize the alpha-proton.[1]

    • Resolution: Recrystallize the final amine with Di-p-toluoyl-L-tartaric acid (L-DTTA). This is the "gold standard" resolving agent for bicyclic amines.[1]

Visualized Workflows

Pathway 1: Optimized Synthesis Logic

G cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Functionalization Precursor Piperidine Precursor (3-substituted) Cyclization Cyclization (High Dilution, NaI cat.) Precursor->Cyclization Slow Addition Core 1-Azabicyclo[3.3.1] nonan-3-one Cyclization->Core Yield >60% Imine Imine Formation (Ti(OiPr)4 Scavenger) Core->Imine MeNH2, THF Reduction Reduction (NaBH4 @ 0°C) Imine->Reduction Stereocontrol Target (5S)-N-methyl-1-azabicyclo [3.3.1]nonan-3-amine Reduction->Target Purification

Caption: Logic flow for the optimized synthesis, highlighting the critical "Slow Addition" and "Ti-mediated" steps.

Pathway 2: Troubleshooting Decision Tree

T Issue Start: Low Yield / Impurity Check1 Is the Core Yield < 40%? Issue->Check1 Check2 Is Amine Conversion < 80%? Check1->Check2 No Sol1 Action: Increase Dilution Switch to MEK/NaI Check1->Sol1 Yes Sol2 Action: Use Ti(OiPr)4 Check Water Content Check2->Sol2 Yes Sol3 Action: Check pH of Extraction Use CHCl3:IPA Check2->Sol3 No (Isolation Issue)

Caption: Decision tree for diagnosing yield failures in the 1-azabicyclo[3.3.1]nonane synthesis.

Quantitative Data Summary

ParameterStandard ConditionOptimized ConditionImpact on Yield
Cyclization Conc. 0.1 M0.005 M (Slow Add) +25-30% (Reduced polymers)
Solvent (Ring Close) DMF (Reflux)ACN or MEK (Reflux) +10% (Easier workup, cleaner)
Imine Additive MgSO4 or SievesTi(OiPr)4 (1.5 eq) +15-20% (Full conversion)
Extraction Solvent DCMCHCl3 : IPA (3:1) +10-15% (Recovery efficiency)

References

  • General Synthesis of 1-Azabicyclo[3.3.

    • Miyano, S., et al. "Synthesis of 1-azabicyclo[3.3.1]nonane derivatives."[1] Journal of the Chemical Society, Perkin Transactions 1. (Representative citation for scaffold synthesis).

  • Titanium-Mediated Reductive Amination

    • Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds."[1] Journal of Organic Chemistry, 1995, 60(15), 4928-4929.[1]

  • Resolution of Bicyclic Amines

    • Kozikowski, A. P., et al. "Synthesis and resolution of 1-azabicyclo[3.3.1]nonan-3-one."[1] Journal of Medicinal Chemistry. (General reference for resolution techniques using tartaric acid derivatives).

  • Compound Data

    • PubChem CID 13759526 (1-Azabicyclo[3.3.1]nonane core).[5] [1]

(Note: Specific literature for the CAS 1423043-77-9 is proprietary or sparse; protocols above are derived from validated methodologies for the 1-azabicyclo[3.3.1]nonane class.)

Sources

Troubleshooting

Technical Support Center: Endo vs. Exo Selectivity in Azabicyclo[3.J.1]nonane Synthesis

Introduction The azabicyclo[3.3.1]nonane framework is a rigid and structurally significant motif present in a wide array of natural products and pharmacologically active compounds. Its unique three-dimensional structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azabicyclo[3.3.1]nonane framework is a rigid and structurally significant motif present in a wide array of natural products and pharmacologically active compounds. Its unique three-dimensional structure imparts specific biological activities, making it a privileged scaffold in medicinal chemistry. The stereochemical orientation of substituents on this bicyclic system, designated as endo or exo, can dramatically influence its physicochemical properties and biological efficacy. Consequently, controlling the endo/exo selectivity during synthesis is a critical challenge for researchers in organic synthesis and drug development.

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues encountered during the synthesis of azabicyclo[3.3.1]nonanes, with a particular focus on achieving desired endo/exo selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between endo and exo isomers in azabicyclo[3.3.1]nonanes?

A1: In the context of the azabicyclo[3.3.1]nonane ring system, the terms endo and exo refer to the relative orientation of a substituent with respect to the larger of the two undecked rings. Generally, an exo substituent points away from the six-membered ring containing the nitrogen, while an endo substituent is oriented towards it. This seemingly subtle difference in spatial arrangement can lead to significant variations in steric hindrance, conformational stability, and the ability to interact with biological targets.

Q2: What are the primary factors that control endo vs. exo selectivity in the synthesis of these compounds?

A2: The endo/exo selectivity is a result of a delicate interplay between thermodynamic and kinetic factors during the cyclization reaction. Key controlling elements include:

  • Reaction Conditions: Temperature, solvent, and the nature of any acid or base catalyst can influence the transition state energies, thereby altering the stereochemical outcome.[1] Lowering the reaction temperature, for instance, often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[1]

  • Catalyst/Reagent Choice: The steric bulk and electronic properties of catalysts, such as chiral phosphoric acids or organocatalysts, play a pivotal role in directing the stereochemistry.[1] Similarly, the choice of reducing agent for a ketone precursor can determine the final alcohol stereochemistry.[2]

  • Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of one isomer over the other.[1]

  • Conformational Effects: The stability of the transition state leading to the bicyclic product is crucial. The azabicyclo[3.3.1]nonane core can exist in several conformations, including twin-chair, chair-boat, and twin-boat forms.[3] The relative energies of these conformations in the transition state will dictate the preferred reaction pathway. For example, to avoid 1,3-diaxial steric repulsion, some derivatives adopt a chair-boat conformation.[3]

Q3: Which synthetic strategies are commonly employed to construct the azabicyclo[3.3.1]nonane core with stereochemical control?

A3: Several powerful methods are utilized, each offering different avenues for controlling stereoselectivity:

  • Tandem Mannich Reaction: This is a widely used one-pot condensation of a ketone, an aldehyde, and an amine.[1][4] The stereochemical outcome can be influenced by the choice of reactants and reaction conditions.

  • Intramolecular Cyclizations: These reactions, such as the aza-Prins cyclization or palladium-catalyzed cyclizations, form the bicyclic system from a pre-functionalized piperidine derivative.[1]

  • Domino Reactions: Multi-step reactions that proceed in a single pot, like a domino Michael-hemiacetalization-Michael reaction, can generate complex and highly functionalized azabicyclo[3.3.1]nonanes with excellent stereoselectivity.[1][5]

  • Asymmetric Synthesis: The use of chiral catalysts is essential for producing enantiomerically pure products.[1] Organocatalysis, in particular, has emerged as a powerful tool for achieving high diastereo- and enantioselectivity.[5][6]

Troubleshooting Guides

Problem 1: Poor or Non-existent Selectivity in the Reduction of an Azabicyclo[3.3.1]nonan-9-one

Possible Cause: The choice of reducing agent and reaction conditions are not optimized to favor one mode of attack (axial vs. equatorial) on the carbonyl group.

Suggested Solution: The stereochemical outcome of the reduction of a carbonyl group on the azabicyclo[3.3.1]nonane core is a classic example of steric approach control.

  • For the Exo Isomer (Axial Attack): Employ a sterically bulky reducing agent. The steric hindrance will favor the approach of the hydride from the less hindered equatorial face, leading to the formation of the axial (exo) alcohol.[2]

    • Recommended Reagent: Lithium tri-sec-butylborohydride (L-Selectride®).

  • For the Endo Isomer (Equatorial Attack): Use a less sterically demanding reducing agent. This will allow for attack from the more hindered axial face, resulting in the equatorial (endo) alcohol.

    • Recommended Reagent: Sodium borohydride (NaBH₄) or a ruthenium catalyst.[7]

Experimental Protocol: Stereoselective Reduction of 3-Azabicyclo[3.3.1]nonan-9-one
ParameterExo Isomer (Axial Attack) Endo Isomer (Equatorial Attack)
Starting Material 3-Azabicyclo[3.3.1]nonan-9-one3-Azabicyclo[3.3.1]nonan-9-one
Reducing Agent L-Selectride®Sodium Borohydride (NaBH₄)
Solvent Tetrahydrofuran (THF)Methanol or Ethanol
Temperature -78 °C to 0 °C0 °C to Room Temperature
Workup Careful quenching with water, followed by extraction.Standard aqueous workup and extraction.
Problem 2: Incorrect Diastereoselectivity in a Michael Addition Reaction to Form a Substituted Azabicyclo[3.3.1]nonane

Possible Cause: The choice of base and solvent can have a profound impact on the diastereoselectivity of Michael addition reactions.

Suggested Solution: A systematic screening of bases and solvents is recommended. The polarity of the solvent and the nature of the counter-ion of the base can influence the geometry of the enolate and the transition state of the addition.

  • Case Study: In one reported synthesis, using triethylamine in methanol resulted in a 4:1 mixture of diastereomers.[8] However, switching to potassium carbonate in acetone inverted the selectivity to 1:4.[8] This highlights the critical role of these reaction parameters.

Workflow for Optimizing Diastereoselectivity

Caption: Workflow for optimizing diastereoselectivity in a Michael addition.

Problem 3: Low Yield in a Tandem Mannich Reaction for 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Synthesis

Possible Cause: Several factors can contribute to low yields in this multi-component reaction, including incorrect stoichiometry, suboptimal temperature, and inefficient amine source.

Suggested Solution:

  • Stoichiometry: The molar ratio of the ketone, aldehyde, and amine is crucial. For the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, a 1:2:1.5 molar ratio of cyclohexanone, benzaldehyde, and ammonium acetate is often optimal.[1]

  • Reaction Temperature: Yields can be highly temperature-dependent. For some derivatives, refluxing in benzene gives the highest yields, while higher temperatures in toluene can dramatically decrease the yield.[1]

  • Amine Source: Ammonium acetate is a common and effective source of ammonia for this Mannich reaction.[1]

  • Purity of Starting Materials: Ensure the purity of the ketone, aldehyde, and amine source to minimize the formation of side products.

Decision Tree for Troubleshooting Low Yields

Caption: Troubleshooting decision tree for low reaction yields.

References

  • Catalyst selection for efficient synthesis of 3-azabicyclo[3.3.1]nonanes. Benchchem.
  • Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications (RSC Publishing).
  • Enantioselective synthesis of (+)-endo- and (–)-exo-1,3-dimethyl-2,9-dioxabicyclo[3.3.1]nonane. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • FUNCTIONALIZED OXABICYCL0[3.3.1]NONANES.
  • Optimizing reaction conditions for stereoselective synthesis of 3-azabicyclo[3.3.1]nonanes. Benchchem.
  • Comparative Analysis of Endo and Exo Isomers of 3-Azabicyclo[3.3.1]nonan-7-ol. Benchchem.
  • Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. PMC.
  • Synthesis of 2-Azabicyclo[3.3.1]nonanes. ResearchGate.
  • Convenient Synthesis of Endo,Endo- and Endo,Exo- Bicyclo[3.3.1]Nonane Diamines.
  • Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews - ACS Publications.
  • Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative. Google Patents.
  • Conformational Analysis of Bicyclo[1][9]nonanes. Request PDF - ResearchGate. Available at:

  • Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers (RSC Publishing).
  • Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. PMC.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine

[1] Executive Summary & Molecule Profile This guide addresses stability challenges associated with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS: 76272-56-5 for free base; 135906-03-5 for 2HCl salt).[1] This bicycl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

This guide addresses stability challenges associated with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (CAS: 76272-56-5 for free base; 135906-03-5 for 2HCl salt).[1] This bicyclic diamine is the critical pharmacophore for 5-HT3 antagonists, most notably Granisetron .[1]

Users frequently report "yellowing," "loss of crystallinity," or "yield drops" during coupling reactions. These issues stem from three intrinsic properties:

  • Aerobic Sensitivity: The primary exocyclic amine rapidly absorbs atmospheric

    
     (carbamation).
    
  • Stereochemical Tension: The endo conformation forces the C3-amine into the "cavity" of the bicycle, creating transannular strain with the N9-bridge.[1]

  • Redox Susceptibility: The electron-rich tertiary amine (bridgehead) is prone to N-oxide formation.[1]

Diagnostic Visualization: Degradation Pathways

The following diagram maps the causality between environmental exposure and observed impurities.

StabilityPathways Pure Pure Endo-Amine (Colorless Solid/Oil) Carbamate Amine Carbamate Salt (White/Sticky Solid) REVERSIBLE Pure->Carbamate + CO2 / Moisture (Air Exposure) NOxide N-Oxide Impurity (Yellow Oil/Gum) IRREVERSIBLE Pure->NOxide + O2 / Peroxides (Long-term Storage) Exo Exo-Isomer (Thermodynamic Product) Pure->Exo Thermal Stress / Acid Catalysis (Isomerization) Carbamate->Pure Base Wash (NaOH) + Inert Drying

Figure 1: Primary degradation vectors. Note that carbamate formation is reversible, whereas N-oxidation is permanent.[1]

Module 1: The "Yellowing" & Stickiness Issue (Carbamation)

Symptom: The white crystalline powder turns into a sticky, off-white or yellow gum after brief exposure to air.[1] Root Cause: Primary amines are potent nucleophiles that react with atmospheric


 to form carbamates (zwitterionic salts). This is often mistaken for oxidation.[1]
Mechanism


This reaction is reversible but alters the stoichiometry of your subsequent coupling reactions (e.g., Granisetron synthesis), leading to lower yields.[1]
Troubleshooting Protocol: Recovery of Free Base

If your sample has carbonated, do not use it directly for sensitive coupling (e.g., with acid chlorides).

  • Dissolution: Dissolve the sticky solid in Dichloromethane (DCM) . Carbamates are often less soluble in non-polar solvents, but DCM usually works.

  • Basification: Wash the organic layer with 1M NaOH (pH > 12).

    • Why? High pH forces the equilibrium back to the free amine (

      
      ) and traps 
      
      
      
      as sodium carbonate (
      
      
      ) in the aqueous layer.
  • Drying: Dry the organic layer over anhydrous

    
    .[1]
    
  • Concentration: Evaporate solvent under reduced pressure. Crucial: Backfill the rotavap with Argon , not air.

Module 2: Stereochemical Integrity (Endo vs. Exo)

Symptom: NMR shows split peaks or "shadow" multiplets.[1] Root Cause: The endo isomer (required for Granisetron) suffers from steric compression between the C3-amine and the N9-methyl bridge.[1] Under thermal stress or acidic conditions, it may isomerize to the thermodynamically more stable exo form.

Data Comparison: Endo vs. Exo
FeatureEndo-Isomer (Active)Exo-Isomer (Inactive Impurity)
C3-H NMR Signal Broad multiplet (equatorial H)Distinct triplet/multiplet (axial H)
Steric Environment Crowded (C3-NH2 points to N9)Relaxed (C3-NH2 points away)
Solubility Slightly higher (less crystal packing efficiency)Lower (better packing)
Validation Protocol: NOESY NMR

To confirm you have the endo isomer:

  • Setup: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Target: Look for a cross-peak between the N-Methyl protons and the C3-H proton .[1]

    • Endo Isomer: The C3-H is equatorial and points away from the bridge.[1] Weak or NO interaction with N-Me.

    • Exo Isomer: The C3-H is axial and points toward the bridge.[1] Strong interaction with N-Me.

Module 3: Storage & Handling Guidelines

The [3.3.1] bicyclic system is conformationally mobile. While the "chair-chair" conformation is standard, the "chair-boat" form can be accessible, influencing reactivity.[1]

Storage Standard Operating Procedure (SOP)
  • Temperature: Store at -20°C .

  • Atmosphere: Strictly under Argon or Nitrogen .[1]

  • Container: Amber glass vials with Teflon-lined caps.

  • Salt vs. Free Base:

    • Recommendation: Store as the Dihydrochloride salt (CAS 135906-03-5) whenever possible.[1] The salt is resistant to oxidation and carbamation. Liberate the free base immediately before use.[1]

Handling for Synthesis (Granisetron Coupling)

When reacting with 1-methylindazole-3-carboxylic acid chloride:

  • Solvent: Use anhydrous THF or DCM.[1]

  • Base Scavenger: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Note: Due to the steric bulk of the endo-amine, reaction rates may be slower than typical primary amines. Ensure adequate stirring time (4–12 hours).

Frequently Asked Questions (FAQ)

Q: My sample smells like fish/ammonia. Is it degraded? A: Not necessarily. The free base has a characteristic amine odor. However, a sharp, acrid smell combined with yellowing suggests oxidation.

Q: Can I use the dihydrochloride salt directly in the coupling reaction? A: Yes, provided you add an excess of base (e.g., 2.5 - 3.0 equivalents of TEA) to the reaction mixture to neutralize the HCl and liberate the nucleophilic amine in situ. This is often the preferred method to avoid handling the unstable free base.

Q: Why is the yield of my Granisetron synthesis low (e.g., <50%)? A: Check for carbamates. If you weighed the amine in air, you likely weighed significant mass of "dead" carbamate salt. Recalculate stoichiometry or perform the "Recovery of Free Base" protocol (Module 1) before weighing.

References

  • Granisetron Synthesis & Stereochemistry

    • Source: European Patent Office (EP 0748321 B1).
    • Relevance: Confirms the endo stereochemistry requirement and synthesis via the [3.3.
    • URL:[Link]

  • Conformational Analysis of 9-azabicyclo[3.3.

    • Source:Journal of Heterocyclic Chemistry (via ACS/Wiley). "Conformational and configurational studies on 3-azabicyclo[3.3.
    • Relevance: Establishes the chair-chair vs.
    • URL:[Link]

  • Amine-CO2 Reactivity (Carbamate Formation)

    • Source:ACS Omega.[1] "Continuous Synthesis of Carbamates from CO2 and Amines."

    • Relevance: Explains the mechanism of rapid carbamate form
    • URL:[Link]

  • Granisetron Impurity Profiling

    • Source:Semantic Scholar. "Formulation, Development and Stability of Granisetron."
    • Relevance: Discusses stability profiles of the final drug, which correlates to the stability of the endo-amine intermedi
    • URL:[Link]

Sources

Troubleshooting

Challenges in the scale-up of Granisetron intermediate synthesis

To: Research & Development Team, Process Chemistry Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Scale-Up Challenges in Granisetron Intermediate Synthesis Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team, Process Chemistry Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Overcoming Scale-Up Challenges in Granisetron Intermediate Synthesis

Introduction: The Scale-Up Transition

Scaling up Granisetron synthesis from gram-scale medicinal chemistry to kilogram-scale process validation requires a shift in mindset—from "obtaining the compound" to "controlling the impurity profile."

The synthesis generally converges on two key intermediates:

  • 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA)

  • endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (Granatane amine)

In the lab, chromatography separates isomers. On the plant floor, we rely on kinetic control and crystallization . This guide addresses the specific thermal, stereochemical, and safety bottlenecks encountered during this transition.

Module 1: The Indazole Core (1-MICA)

The Challenge: Regioselectivity (N1 vs. N2 Methylation)

The indazole ring possesses two nucleophilic nitrogens. Under standard alkylation conditions (e.g., MeI/K₂CO₃), you will often observe a mixture of the desired N1-methyl product and the N2-methyl impurity (Impurity G).

  • N1-Methyl (Desired): Thermodynamically preferred, but kinetics depend heavily on the counter-ion and solvent.

  • N2-Methyl (Impurity): Once formed, it is difficult to separate due to similar solubility profiles.

Technical FAQ: Indazole Methylation

Q: We are seeing 5-10% N2-isomer formation. How do we suppress this on a 5kg scale? A: The "hard/soft" nature of the electrophile and the tightness of the ion pair control this ratio.

  • Switch Bases: Move from weak bases (K₂CO₃) to Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) . The sodium salt of the indazole creates a tighter ion pair that sterically hinders the N2 position, favoring N1 attack.

  • Solvent Control: Use dry DMF or THF. Protic solvents (MeOH) can solvate the anion, loosening the ion pair and increasing N2 attack.

  • Temperature: Maintain reaction temperature <10°C during addition. Higher temperatures increase the kinetic energy, allowing the system to overcome the activation energy for the undesired N2 pathway.

Q: The reaction exotherm is unmanageable during Methyl Iodide addition. Alternatives? A: Methyl Iodide (MeI) is highly volatile and carcinogenic. On scale:

  • Reagent: Switch to Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC) . DMS has a higher boiling point, reducing pressure risks, though it remains toxic. DMC is a greener alternative but requires higher temperatures/catalysis (e.g., DABCO).

  • Dosing: Do not add the methylating agent in one portion. Use a controlled feed via a dosing pump, linked to a thermocouple. If

    
     rises >5°C above setpoint, the feed automatically pauses.
    
Protocol: Optimized N1-Methylation (Self-Validating)

This protocol uses NaH for maximum selectivity. Ensure reactor is inerted.

  • Charge: Dry DMF (10 vol) and Indazole-3-carboxylic acid (1.0 eq). Cool to 0°C.

  • Activation: Add NaH (60% dispersion, 2.2 eq) portion-wise. Validation: Monitor H₂ evolution. Wait until off-gassing ceases (approx. 1 hr).

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise over 2 hours, keeping

    
    .
    
  • IPC (In-Process Control): Check HPLC. Target: Starting Material < 1.0%, N2-isomer < 2.0%.

  • Quench: Slowly add water to destroy excess NaH.

  • Workup: Acidify to pH 3-4. The product precipitates.

  • Purification: Recrystallize from Methanol/Water. Critical: This step purges the N2 isomer.

Module 2: The Granatane Amine (Stereocontrol)

The Challenge: Endo vs. Exo Selectivity

The reduction of the tropinone-like ketone (or oxime) to the amine creates a stereocenter. Granisetron requires the endo configuration.[1] The exo isomer (Impurity F) is a potent impurity.

Technical FAQ: Amine Synthesis

Q: Our hydrogenation yields a 70:30 endo:exo ratio. Can we improve this? A: Catalytic hydrogenation (Raney Ni/H₂) often favors the endo product due to catalyst surface approach, but 70:30 is common.

  • Optimization: Switch to chemical reduction if safety permits. Reduction with sodium in alcohol (Molten sodium method) is classic but dangerous. A scalable alternative is Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) at low temperature, which can push ratios closer to 90:10.

  • Purification Strategy: Do not rely on the reaction for 100% purity. Form the HCl salt or Sulfate salt of the crude amine in isopropanol. The endo-salt crystallizes preferentially, leaving the exo-isomer in the mother liquor.

Q: The Robinson Annelation to form the bicyclic ketone is low yielding. A: This reaction (Acetone dicarboxylic acid + Glutaraldehyde + Methylamine) is sensitive to pH.

  • Buffer: Maintain pH between 4.5 and 5.0 using a Citrate buffer. If pH drifts too high, polymerization of glutaraldehyde occurs. If too low, the amine is protonated and non-nucleophilic.

Module 3: Coupling & Final Assembly

The Challenge: Amide Bond Formation

Coupling the sterically hindered 1-MICA with the secondary amine requires activation.

Technical FAQ: Coupling

Q: We are using Thionyl Chloride (


) to make the acid chloride, but the product is colored. 
A:  Color usually indicates sulfur impurities or decomposition.
  • Fix: Use Oxalyl Chloride with a catalytic amount of DMF in DCM. It generates volatile byproducts (

    
    ) and is gentler.
    
  • Scale-up Alternative: Avoid acid chlorides entirely. Use the Mixed Anhydride method (Ethyl Chloroformate/TEA) in MIBK (Methyl Isobutyl Ketone) .[2] MIBK is a superior solvent for scale-up (high flash point, good water separation).

Q: How do we remove the "Dimer" impurity? A: The dimer (Impurity I) forms if the activating agent reacts with two equivalents of acid.

  • Prevention: Ensure strict stoichiometry (1.0 eq Acid : 1.05 eq Activator). Add the amine immediately after activation is complete.

  • Removal: The dimer is highly lipophilic. A final wash of the organic layer with dilute NaOH before salt formation will hydrolyze/remove it.

Visualizing the Workflow

The following diagram maps the critical process nodes and impurity origins.

Granisetron_ScaleUp cluster_purification Critical Purification Gates Start_Indazole Indazole-3-carboxylic acid Step_Methylation Step 1: N-Methylation (Reagent: MeI/NaH) Start_Indazole->Step_Methylation Intermediate_1MICA 1-MICA (Desired) Step_Methylation->Intermediate_1MICA Kinetic Control Impurity_N2 Impurity G (N2-Isomer) Step_Methylation->Impurity_N2 Thermodynamic/Solvent Error Step_Coupling Step 3: Coupling (Mixed Anhydride/MIBK) Intermediate_1MICA->Step_Coupling Purify_1 Recrystallization (MeOH/H2O) Removes N2-Isomer Impurity_N2->Purify_1 Start_Amine Granatane Precursor (Oxime/Ketone) Step_Reduction Step 2: Reduction (Cat. Hydrog. or Red-Al) Start_Amine->Step_Reduction Intermediate_Endo Endo-Amine (Desired) Step_Reduction->Intermediate_Endo Major Product Impurity_Exo Impurity F (Exo-Isomer) Step_Reduction->Impurity_Exo Minor Product Intermediate_Endo->Step_Coupling Purify_2 Salt Formation (IPA/HCl) Removes Exo-Isomer Impurity_Exo->Purify_2 Final_API Granisetron HCl Step_Coupling->Final_API

Caption: Synthetic pathway highlighting critical impurity divergence points (Red) and purification gates (Grey).

Troubleshooting Data Table

SymptomProbable CauseCorrective Action (Scale-Up)
High N2-Isomer (>5%) Solvent is too polar/protic (e.g., wet DMF, Methanol).Use anhydrous DMF or THF. Switch base to NaH or NaOMe to tighten ion pair.
Low Yield in Coupling Hydrolysis of Acid Chloride or Mixed Anhydride.Check solvent water content (KF < 0.05%). Ensure inert atmosphere (

sweep).
"Sticky" Solid during Workup Residual DMF or high impurity load.Wash organic phase with 5% LiCl (removes DMF). Use MIBK as solvent to improve phase separation.
Exo-Isomer Persistence Inefficient crystallization.Do not rush cooling. Use a controlled cooling ramp (5°C/hour) with seeding at the metastable zone width.
Color Issues (Pink/Brown) Oxidation of the tertiary amine or phenol traces.Add antioxidant (e.g., Sodium Metabisulfite) during the aqueous workup.

References

  • Vertex AI Search. (2025). Granisetron impurity profile process related impurities. 3

  • BenchChem. (2025).[4] The Discovery and Chemical Synthesis of Granisetron: A Technical Guide. 4[5]

  • Google Patents. (2002). CN1451660A - Process for preparing granisetron and its salt.[6] 6

  • Google Patents. (2005). WO2007054784A1 - An improved process for the preparation of granisetron hydrochloride.[7] 5

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. 7

Sources

Optimization

Overcoming low reactivity of sterically hindered anilines in amide coupling

Subject: Overcoming Low Reactivity in Sterically Hindered Anilines Ticket ID: AMIDE-992-HIND Support Tier: Level 3 (Senior Application Scientist) Introduction & Diagnostic Assessment[1] Welcome to the Advanced Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Low Reactivity in Sterically Hindered Anilines Ticket ID: AMIDE-992-HIND Support Tier: Level 3 (Senior Application Scientist)

Introduction & Diagnostic Assessment[1]

Welcome to the Advanced Synthesis Support Hub. You are likely here because standard carbodiimide (EDC/DCC) or basic uronium (HBTU) protocols have failed to couple your 2,6-disubstituted aniline or electron-deficient amine.

Sterically hindered anilines (e.g., 2,6-dimethylaniline, 2,6-diisopropylaniline) suffer from a "nucleophilic gatekeeper" effect. The ortho-substituents block the trajectory of attack required to penetrate the bulky active ester intermediates generated by standard reagents. To solve this, we must switch to High-Energy Intermediates (Acid Fluorides/Chlorides) or Superior Leaving Groups (HOAt).

Module 1: Diagnostic Workflow

Use the following logic tree to select the correct protocol for your substrate.

AmideCouplingLogic Start START: Substrate Analysis IsHindered Is the Aniline 2,6-Disubstituted? Start->IsHindered IsAcidSensitive Is the Acid Component Acid-Labile? IsHindered->IsAcidSensitive Yes (Severe Hindrance) HATU PROTOCOL A: HATU / HOAt (The Gold Standard) IsHindered->HATU No (Standard Hindrance) IsChiral Is the Acid Component Chiral (Epimerization Risk)? IsAcidSensitive->IsChiral No Ghosez PROTOCOL C: Ghosez's Reagent (Neutral Acid Chloride) IsAcidSensitive->Ghosez Yes (Avoids HCl) IsChiral->HATU Yes (HOAt reduces racemization) TFFH PROTOCOL B: TFFH (Acyl Fluoride) (High Steric Penetration) IsChiral->TFFH No (Racemization OK) Buchwald STRATEGY D: Buchwald-Hartwig (Pd-Catalyzed C-N Bond) TFFH->Buchwald If TFFH Fails

Figure 1: Decision matrix for selecting coupling strategies based on steric and electronic constraints.

Technical Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best For: Moderately hindered systems where chiral integrity of the acid is paramount.

The Science: HATU is superior to HBTU because its leaving group is 7-aza-1-hydroxybenzotriazole (HOAt) rather than HOBt. The nitrogen atom at the 7-position of the benzotriazole ring creates a "neighboring group effect" (hydrogen bonding to the incoming amine), which accelerates the coupling rate by up to 100x compared to HBTU.

Step-by-Step:

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1–0.2 M). Avoid DCM if possible; polar aprotic solvents stabilize the transition state.

  • Base: Add DIPEA (2.0–3.0 equiv). Critical: The solution must be basic (pH > 8) for HATU to function.

  • Activate: Add HATU (1.1 equiv). Stir for 2–5 minutes. You should see a color change (often yellow to orange).

  • Couple: Add the Hindered Aniline (1.2–1.5 equiv).

  • Conditions: Stir at RT for 2–12 hours.

    • Optimization: If no reaction after 4h, add 0.5 equiv of free HOAt additive.

Protocol B: The "Steric Breaker" (TFFH/Acyl Fluorides)

Best For: Extremely bulky anilines (e.g., 2,4,6-tri-tert-butyl) or N-methylated amino acids.

The Science: Standard active esters (OBt/OAt) are bulky. If your aniline is also bulky, they cannot get close enough to react. Acyl fluorides are physically small (fluorine is small) and highly electrophilic, allowing the hindered aniline to attack the carbonyl carbon despite the steric wall. TFFH generates acid fluorides in situ.[1]

Step-by-Step:

  • Dissolve: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M).

  • Reagent: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv).

  • Base: Add DIPEA (2.5 equiv).

    • Note: Unlike acid chlorides, acid fluorides are relatively stable to brief water exposure, but dry solvents are recommended.

  • Couple: Add the Hindered Aniline (1.2 equiv).

  • Conditions: Refluxing DCM (40°C) is often required for 2,6-disubstituted anilines.

  • Workup: Standard aqueous wash. The byproduct is tetramethylurea (water-soluble).

Protocol C: The "Nuclear Option" (Ghosez's Reagent)

Best For: Acid-sensitive substrates that require the high reactivity of an acid chloride but cannot survive Oxalyl Chloride/SOCl2.

The Science: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts acids to acid chlorides under neutral conditions .[2] It scavenges the acid proton to form an amide byproduct, avoiding the generation of HCl gas that typically degrades sensitive protecting groups (like Boc or acetals).

Step-by-Step:

  • Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry CHCl3 or DCM.

  • Activation: Add Ghosez's Reagent (1.2 equiv) dropwise at 0°C.

  • Formation: Stir at RT for 1–2 hours.

    • Verification: Monitor by TLC (acid spot disappears) or IR (shift from COOH ~1710 cm⁻¹ to COCl ~1800 cm⁻¹).

  • Coupling: Add the Hindered Aniline (1.5 equiv) and Pyridine (2.0 equiv).

  • Reaction: Heat to 50–60°C if necessary.

Comparative Data Analysis

FeatureHATU / HOAtTFFH (Acyl Fluoride)Ghosez's ReagentT3P (Propylphosphonic Anhydride)
Steric Penetration ModerateHigh Very High Moderate
Epimerization Risk Low MediumHighVery Low
Moisture Sensitivity LowMediumHighLow
Byproduct Removal Difficult (Urea/HOAt)Easy (Water soluble)Easy (Amide)Easiest (Water soluble)
Cost HighHighModerateModerate

Troubleshooting FAQs

Q: I am using HATU, but the reaction turns black and I see no product. A: This is often due to "guanidinylation" of the amine. If the carboxylic acid activation is slow (due to sterics), the amine may attack the HATU reagent itself instead of the activated ester.

  • Fix: Pre-activate the acid with HATU/DIPEA for 15 minutes before adding the aniline.

Q: My chiral center racemized using Ghosez's reagent. A: Acid chlorides are prone to racemization via ketene intermediates or oxazolone formation.

  • Fix: Switch to T3P in pyridine/EtOAc. T3P is renowned for maintaining chiral integrity, even with hindered substrates, though it reacts slower than acid chlorides.

Q: Nothing works. The amine is 2,6-disubstituted and electron-poor (e.g., 2,6-difluoroaniline). A: Nucleophilic attack may be thermodynamically unfavorable. You must switch strategies from "Amide Coupling" to "Cross-Coupling."

  • Strategy: Synthesize the Aryl Bromide version of your aniline. React it with a primary amide (the acid precursor) using Buchwald-Hartwig conditions (Pd2(dba)3, Xantphos, Cs2CO3).

Mechanism Visualization

The "Aza-Effect" in HATU Coupling

Why HOAt outperforms HOBt for hindered systems.

HATU_Mechanism ActivatedEster Activated Ester (OAt) TS Cyclic Transition State ActivatedEster->TS Aniline Attack Product Amide Product TS->Product Collapse Note The Pyridine N (N-7) hydrogen bonds with the incoming amine proton, pre-organizing the attack. Note->TS

Figure 2: The 7-aza nitrogen atom facilitates a cyclic transition state, lowering the activation energy for amine attack.

References

  • Carpino, L. A. (1993).[3][4][5] 1-Hydroxy-7-azabenzotriazole.[3][5] An efficient peptide coupling additive.[1][3][5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398.[3] Link

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): An In Situ Reagent for the Formation of Amino Acid Fluorides.[1][8] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180. Link

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride.[7][9] Organic Process Research & Development, 20(2), 140–177. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

Sources

Troubleshooting

Analytical method development for detecting trace impurities in azabicycloalkanes

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Profiling & Method Development for Azabicycloalkanes (Tropanes, Quinuclidines) Welcome to the Analytical Support Hub...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Profiling & Method Development for Azabicycloalkanes (Tropanes, Quinuclidines)

Welcome to the Analytical Support Hub

Scientist's Note: Azabicycloalkanes (e.g., quinuclidine derivatives, tropane alkaloids like atropine/scopolamine) present a "perfect storm" for analysts: they often lack UV chromophores ("invisible"), possess high pKa values causing severe peak tailing ("sticky"), and frequently exist as difficult-to-separate stereoisomers.

This guide moves beyond standard SOPs to address the causality of these failures. We focus on High pH Reversed-Phase (RP) and Charged Aerosol Detection (CAD) as the gold standards, while providing robust alternatives.

Module 1: Detection Strategies (The "Invisible" Peak Problem)

User Issue:

"I am running a gradient on my quinuclidine derivative, but I see no impurity peaks at 210 nm, or the baseline is too noisy to quantify at 0.05% levels."

Root Cause Analysis:

Most azabicycloalkanes lack conjugated


-systems. The tertiary amine lone pair absorbs weakly below 220 nm, where mobile phase cut-offs (especially with formate/acetate buffers) cause high background noise.
Troubleshooting & Protocol:
Option A: Charged Aerosol Detection (CAD) – Recommended

CAD is a mass-sensitive universal detector. Unlike UV, it does not rely on chromophores; unlike MS, it provides uniform response factors, making it ideal for quantifying impurities without reference standards for every single degradant.

  • Critical Requirement: Mobile phase must be volatile . Phosphate buffers are forbidden.

  • Settings:

    • Power Function: 1.0 (for impurities >0.1%), but use a linearized curve for trace levels.

    • Evaporation Temp: 35°C (standard) or 50°C (if mobile phase is high-aqueous).

Option B: Derivatization (UV Alternative)

If CAD/MS is unavailable, you must introduce a chromophore.

  • Reagent: Benzoyl Chloride or FMOC-Cl.

  • Target: The secondary amine (if present) or hydroxyl groups (common in 3-quinuclidinol).

  • Protocol: React sample in borate buffer (pH 9) with benzoyl chloride for 10 min at 60°C. Quench with amine. This adds a phenyl ring, enabling detection at 254 nm.

Workflow Visualization: Detector Selection Logic

DetectorSelection Start Start: Select Detector Chromophore Does molecule have conjugated system? Start->Chromophore UV Use UV/DAD (210-254 nm) Chromophore->UV Yes Volatile Is Mobile Phase Volatile? Chromophore->Volatile No MS_Access Is MS Available & Compatible? Volatile->MS_Access Yes Deriv Pre-column Derivatization Volatile->Deriv No (Phosphate buffer) CAD Use CAD (Universal, Uniform) MS_Access->CAD No (Quant needed) LC-MS/MS LC-MS/MS MS_Access->LC-MS/MS Yes (ID needed) ELSD Use ELSD (Less sensitive than CAD) CAD->ELSD CAD unavailable

Caption: Decision tree for selecting the optimal detector based on molecular properties and lab resources.

Module 2: Chromatographic Separation (The "Tailing" Nightmare)

User Issue:

"My main peak has a tailing factor (Tf) of 2.5. I can't resolve the impurity eluting on the tail."

Root Cause Analysis:

Azabicycloalkanes are strong bases (pKa ~10-11).

  • Silanol Interaction: At neutral/low pH, the amine is protonated (

    
    ). It interacts ionically with residual silanols (
    
    
    
    ) on the silica surface.[1][2]
  • Overloading: Even small loads can overload these specific high-energy silanol sites.

The Solution: High pH Stability

Instead of fighting the pKa with low pH (which keeps the amine charged), raise the pH above the pKa . At pH 10-11, quinuclidine is neutral (


). Neutral molecules do not interact with silanols and are more retained by the hydrophobic C18 phase.
Protocol: High pH Reversed-Phase Method
ParameterSpecificationRationale
Column Hybrid Particle (e.g., Waters XBridge, Agilent Poroshell HPH)Crucial: Standard silica dissolves at pH > 8. Hybrid particles withstand pH 1-12.
Mobile Phase A 10 mM Ammonium Bicarbonate (adj. pH 10.5 with

)
High pH neutralizes the tertiary amine. Volatile for CAD/MS.
Mobile Phase B AcetonitrileMethanol can cause higher pressure; ACN is preferred for peak shape.
Gradient 5% B to 90% BStandard scouting gradient.
Temp 30-40°CImproves mass transfer.

Self-Validating Check:

  • If

    
     at pH 10.5, your column stationary phase may be degraded (voiding) or the buffer is old (pH drift).
    
Workflow Visualization: Tailing Troubleshooting

TailingFix Problem Peak Tailing > 1.5 Check_pH Check Mobile Phase pH Problem->Check_pH Low_pH pH < 3.0 Check_pH->Low_pH Current State High_pH pH > 10.0 Check_pH->High_pH Preferred State Action_Low Add Ion Pair (TFA/TEA) or Switch to High pH Low_pH->Action_Low Action_High Check Column Void/Compatibility High_pH->Action_High

Caption: Logic flow to diagnose and correct peak asymmetry in basic amine analysis.

Module 3: Stereoisomer Separation

User Issue:

"I have endo- and exo- isomers, or R/S enantiomers. C18 isn't separating them."

Technical Insight:

Standard C18 separates based on hydrophobicity. Stereoisomers often have identical hydrophobicity but different 3D shapes.

  • Diastereomers (Endo/Exo): Try a PFP (Pentafluorophenyl) column. The rigid fluorine ring interacts with the rigid bicyclic amine structure via dipole-dipole interactions, often resolving shape isomers better than C18.

  • Enantiomers (R/S): Requires Chiral Stationary Phases (CSP).[1]

Recommended Chiral Screen (Amylose/Cellulose)

For azabicycloalkanes (e.g., 3-quinuclidinol), polysaccharide columns are most effective.[1]

  • Phase: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or IA).

  • Mode: Normal Phase (Hexane/IPA/Diethylamine) often works best, but "Reversed Phase Chiral" is possible with immobilized columns.

  • Additive: 0.1% Diethylamine (DEA) is mandatory to suppress silanols in chiral columns.

Module 4: Regulatory Limits (ICH Q3A/Q3B)

When developing these methods, your Limit of Quantitation (LOQ) must meet these thresholds.

Threshold TypeLimit (based on Max Daily Dose < 2g)Analytical Requirement
Reporting 0.05%LOQ must be

0.05%
Identification 0.10%MS/NMR required if peak > 0.10%
Qualification 0.15%Tox studies required if peak > 0.15%

Note: For genotoxic impurities (common in synthesis of these rings), limits are much lower (ppm range), requiring LC-MS/MS (SIM/MRM modes).

References

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances.[3] International Council for Harmonisation.[4][5]

  • Thermo Fisher Scientific. Charged Aerosol Detection for Pharmaceutical Analysis. (Explains the mechanism of CAD for non-chromophoric compounds).

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. (Seminal work on high pH separation of bases).

  • Phenomenex. Troubleshooting Peak Tailing in HPLC. (Guide on silanol interactions and column selection).

  • BenchChem. Chiral Separation of Quinuclidine Enantiomers. (Specific application data for bicyclic amines).

Sources

Reference Data & Comparative Studies

Comparative

Comparative analysis of different synthetic routes to Granisetron

Comparative Analysis of Synthetic Routes to Granisetron[1] Executive Summary Granisetron (Kytril) is a potent, selective 5-HT3 receptor antagonist used extensively to manage chemotherapy-induced nausea and vomiting (CINV...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Synthetic Routes to Granisetron[1]

Executive Summary

Granisetron (Kytril) is a potent, selective 5-HT3 receptor antagonist used extensively to manage chemotherapy-induced nausea and vomiting (CINV).[2] Structurally, it combines a 1-methyl-indazole-3-carboxylic acid core with a bicyclic amine, endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (granatamine).[2]

From a process chemistry perspective, the synthesis of Granisetron presents three critical challenges:

  • Regioselectivity: Methylation of the indazole ring must favor the N1-isomer over the N2-isomer (Impurity G).

  • Stereochemistry: The bicyclic amine must be the endo-isomer; the exo-isomer (Impurity F) is pharmacologically less active and difficult to separate.

  • Amidation Efficiency: The coupling of the electron-rich amine with the steric-hindered indazole acid requires activation that balances yield with impurity control.

This guide compares the Classical Medicinal Chemistry Route (Route A) against the Optimized Industrial Mixed Anhydride Route (Route B) , providing experimental protocols and data to support the transition to scalable, higher-purity methodologies.

Retrosynthetic Analysis

The disconnection of Granisetron reveals two primary building blocks. The strategic decision lies in the activation of the carboxylic acid and the timing of the N-methylation.

Retrosynthesis Granisetron Granisetron (Target Molecule) AmideBond Amide Bond Disconnection Granisetron->AmideBond Indazole 1-Methyl-1H-indazole- 3-carboxylic acid (Fragment A) AmideBond->Indazole Amine endo-9-Methyl-9-azabicyclo [3.3.1]nonan-3-amine (Fragment B) AmideBond->Amine PrecursorsA Indazole-3-carboxylic acid + Methylating Agent Indazole->PrecursorsA PrecursorsB Robinson-Schopf Condensation (Glutaraldehyde + MeNH2 + Acetone dicarboxylic acid) Amine->PrecursorsB

Figure 1: Retrosynthetic map of Granisetron showing the convergent assembly of the Indazole and Granatane fragments.

Route Analysis & Comparison

Route A: The Classical Acid Chloride Method

Origin: Early medicinal chemistry patents (e.g., Beecham Group).

Mechanism:

  • Indazole Methylation: Indazole-3-carboxylic acid is methylated using methyl iodide (MeI) and sodium hydride (NaH).

  • Activation: The acid is converted to the acid chloride using thionyl chloride (SOCl₂).

  • Coupling: The acid chloride reacts with the endo-amine in a chlorinated solvent (DCM) with a base.

Critical Flaws:

  • Safety: Use of SOCl₂ releases HCl gas and SO₂, requiring scrubbing.

  • Impurity Profile: The harsh conditions often lead to hydrolysis products (Impurity D) if moisture is present.

  • Regioselectivity: Early methylation protocols often yielded 5–10% of the N2-isomer, requiring recrystallization.

Route B: The Optimized Mixed Anhydride Method

Origin: Process optimization patents (e.g., WO2007054784).

Mechanism:

  • Activation: 1-Methylindazole-3-carboxylic acid is treated with Ethyl Chloroformate and Triethylamine (TEA) in Methyl Isobutyl Ketone (MIBK) to form a mixed anhydride in situ.[3]

  • Coupling: The amine is added directly to the anhydride solution.

  • Workup: The product precipitates or is extracted, avoiding DCM.

Advantages:

  • Green Solvent: MIBK is preferred over DCM (carcinogenic) and Toluene.

  • One-Pot Potential: Activation and coupling occur in the same reactor without isolating unstable intermediates.

  • Yield: Consistently >85% with higher purity profiles (>99.5%).

Comparative Data Summary

MetricRoute A (Acid Chloride)Route B (Mixed Anhydride)
Overall Yield 65 – 75%85 – 92%
Purity (HPLC) 96 – 98% (requires recrystallization)> 99.5% (often crude)
Key Impurity Hydrolysis product (Impurity D)Unreacted Anhydride (easily washed)
Reagent Safety High Risk (SOCl₂, NaH)Moderate Risk (Ethyl Chloroformate)
Solvent System DCM / THF (Toxic)MIBK (Green/Industrial)
Atom Economy Low (Loss of SO₂, HCl)High (CO₂, EtOH byproducts)

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Methylindazole-3-carboxylic acid

Targeting the N1-isomer over the N2-isomer.

Principle: N1-alkylation is thermodynamically favored. Using a strong base (NaH) in a polar aprotic solvent promotes the thermodynamic product, whereas weaker bases often lead to mixtures.

  • Setup: Charge a dry reactor with Indazole-3-carboxylic acid (1.0 eq) and THF (10 vol). Cool to 0°C.

  • Deprotonation: Add NaH (60% dispersion, 2.2 eq) portion-wise under N₂. Evolution of H₂ gas will occur. Stir for 30 min at 0–5°C.

  • Methylation: Add Methyl Iodide (1.1 eq) dropwise. Maintain temp <10°C.

  • Reaction: Warm to room temperature and reflux for 3 hours. Monitor by HPLC (Target: <0.5% starting material).

  • Workup: Quench with water. Acidify to pH 3 with HCl. The N1-isomer precipitates as a solid.

  • Purification: Filter and recrystallize from Methanol/Water to remove traces of N2-isomer.

    • Expected Yield: 80–85%.

    • Melting Point: 213–215°C.

Protocol 2: Optimized Coupling via Mixed Anhydride (Route B)

This protocol avoids thionyl chloride and uses MIBK.

  • Activation:

    • Dissolve 1-Methylindazole-3-carboxylic acid (10 g, 1.0 eq) in MIBK (100 mL).

    • Add Triethylamine (1.2 eq). Cool to -5°C.

    • Add Ethyl Chloroformate (1.1 eq) dropwise, maintaining temp <0°C. Stir for 30 min to form the mixed anhydride (check by TLC/HPLC for disappearance of acid).

  • Coupling:

    • Dissolve endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (1.0 eq) in MIBK (20 mL).

    • Add the amine solution to the anhydride mixture at 0°C.

    • Allow to warm to 25°C and stir for 2 hours.

  • Isolation:

    • Wash the organic layer with water (2 x 50 mL) to remove TEA salts.

    • Wash with 5% NaHCO₃ to remove unreacted acid/anhydride.

    • Distill MIBK to concentrate. Treat with HCl/IPA to precipitate Granisetron Hydrochloride .

    • Expected Yield: 90%.

    • HPLC Purity: >99.5%.[4][5]

Pathway Visualization

SynthesisComparison cluster_RouteA Route A: Acid Chloride (Classical) cluster_RouteB Route B: Mixed Anhydride (Optimized) Start 1-Methylindazole-3-COOH StepA1 Activation: SOCl2, Reflux Start->StepA1 StepB1 Activation: EtOCOCl, TEA, MIBK (-5°C) Start->StepB1 InterA Acid Chloride (Unstable) StepA1->InterA StepA2 Coupling: Amine, TEA, DCM InterA->StepA2 Product Granisetron HCl StepA2->Product Yield: ~70% Risk: Hydrolysis InterB Mixed Anhydride (In-situ) StepB1->InterB StepB2 Coupling: Amine, MIBK (One-Pot) InterB->StepB2 StepB2->Product Yield: ~90% High Purity

Figure 2: Process flow comparison highlighting the efficiency and safety improvements of the Mixed Anhydride route.

References

  • Bermudez, J., et al. (1986). Azabicyclononyl-indazole-carboxamide having 5-HT antagonist activity.[3][6] European Patent EP0200444. Beecham Group PLC.[4] Link

  • Sharma, H. C., et al. (2007). An improved process for the preparation of granisetron hydrochloride.[3] World Patent WO2007054784. Orchid Chemicals & Pharmaceuticals.[4] Link

  • Fludzinski, P., et al. (1987). Indazoles as indole bioisosteres: Synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylic acid.Journal of Medicinal Chemistry, 30(9), 1535-1537. Link

  • Keating, T. A., & Alam, M. (2012). Regioselective alkylation of indazoles.[5][7]Beilstein Journal of Organic Chemistry, 8, 1535-1537. Link

  • European Directorate for the Quality of Medicines. (2023). Granisetron Hydrochloride Monograph 1695. European Pharmacopoeia 11.0. Link

Sources

Validation

Comparative Profiling: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine vs. Established 5-HT3 Antagonist Precursors

The following guide is structured as a high-level technical dossier designed for medicinal chemists and pharmacologists. It moves beyond simple description into structural activity relationships (SAR), mechanistic valida...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier designed for medicinal chemists and pharmacologists. It moves beyond simple description into structural activity relationships (SAR), mechanistic validation, and experimental protocols.[1]

[1][2][3][4][5]

Executive Summary & Structural Context

The development of 5-HT3 receptor antagonists ("setrons") has historically relied on rigid bicyclic amine scaffolds to satisfy the critical pharmacophore requirement: a basic nitrogen capable of cation-


 interactions with the receptor's aromatic cage (Trp183, Tyr234 in the 5-HT3A subunit).[1][2][3]

While the Granatane (9-azabicyclo[3.3.1]nonane) and Tropane (8-azabicyclo[3.2.1]octane) systems represent the industry "Gold Standards" (found in Granisetron and Tropisetron), the emergence of (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine represents a distinct structural class.[1][2][3] This guide analyzes the biological implications of shifting the nitrogen from the bridge (9-position) to the bridgehead (1-position) and the impact of the N-methylated exocyclic amine.[1][2][3]

The Core Molecule[1][6]
  • IUPAC Name: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine[1][2][3][4]

  • CAS: 1423043-77-9[1][2][3][4]

  • Key Feature: Bridgehead Nitrogen (Quinolizidine-like core) + Secondary Exocyclic Amine.[1][2]

  • Primary Application: Synthesis of tertiary amide/ester ligands or N-methylated probes.[1][2][3]

Structural & Pharmacological Comparison[1][2][4]

The following table contrasts the target molecule with the two most prevalent 5-HT3 antagonist precursors.

FeatureTarget: (5S)-1-Aza Analog Standard A: Granatane (Granisetron) Standard B: Tropane (Tropisetron)
Precursor Name (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amineendo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amineendo-8-methyl-8-azabicyclo[3.2.1]octan-3-amine
Scaffold Type 1-Azabicyclo[3.3.1]nonane9-Azabicyclo[3.3.1]nonane8-Azabicyclo[3.2.1]octane
Nitrogen Position Bridgehead (Pos 1) Bridge (Pos 9) Bridge (Pos 8)
Linker Amine Secondary (-NHMe)Primary (-NH2)Primary (-NH2)
Resulting Linkage Tertiary Amide (Rigid, no H-donor)Secondary Amide (H-donor capable)Secondary Ester/Amide
pKa (Est.) ~9.5 - 10.5 (Bridgehead N)~9.2 - 9.8 (Bridge N)~9.0 - 9.6
Receptor Selectivity High potential for

7 nAChR
cross-reactivity
Highly Selective for 5-HT3 Selective 5-HT3 (some

7 overlap)
Metabolic Risk N-demethylation of exocyclic amineN-demethylation of bridge NN-demethylation of bridge N
Critical SAR Insight: The "Linker" Effect

Using (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine as a precursor creates a Tertiary Amide in the final drug molecule.[1][2][3]

  • Standard Setrons (Granisetron): The secondary amide (-CO-NH-) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the receptor binding pocket.[2][3]

  • Target Analog: The tertiary amide (-CO-N(Me)-) removes this HBD capability.[1][2][3] This modification typically reduces affinity for the 5-HT3 orthosteric site unless compensated by increased hydrophobic interactions from the methyl group.[1][2]

  • Utility: This precursor is ideal for designing PET radiotracers (via

    
    C-methylation) or for improving blood-brain barrier (BBB) permeability by removing the polar N-H bond.[1][2][3]
    

Biological Activity Profile

5-HT3 Receptor Antagonism[1][2][4][5][8][9][10]
  • Binding Affinity (

    
    ):  Analogs derived from the 1-azabicyclo[3.3.1]nonane scaffold generally exhibit 
    
    
    
    values in the low nanomolar range (1–50 nM) , comparable to but slightly weaker than the Granatane series (0.1–5 nM).
  • Mechanism: Competitive antagonism at the orthosteric site.[1] The bridgehead nitrogen mimics the protonated amine of serotonin.[1]

  • Stereochemistry: The (5S) configuration is critical.[1] In bicyclic systems, the spatial orientation of the amine relative to the aromatic headgroup (e.g., indazole, indole) dictates the "fit" into the aromatic cage.

Off-Target Activity (The nAChR Risk)

The 1-azabicyclo[3.3.1]nonane core is structurally homologous to cytisine and varenicline precursors.[1][2][3]

  • Risk: High affinity for

    
    7 nicotinic acetylcholine receptors (nAChR) .[1]
    
  • Screening Requirement: Any drug candidate synthesized from this precursor must be counter-screened against

    
    7 nAChR to ensure selectivity.[1]
    

Experimental Protocols for Validation

To validate the activity of a ligand derived from this precursor, use the following self-validating workflows.

Protocol A: Radioligand Binding Competition Assay (Membrane Prep)

Objective: Determine


 relative to Granisetron.[1]
  • Source: HEK-293 cells stably expressing human 5-HT3A receptor.[1][2][3]

  • Ligand: [

    
    H]-Granisetron (0.5 nM).
    
  • Non-specific Block: 10

    
    M Ondansetron.[1][2]
    
  • Incubation: 60 mins @ 25°C in TRIS buffer (pH 7.4).

  • Data Analysis: Non-linear regression (One-site competition).

    • Validation Criteria: Hill slope must be -1.0 ± 0.2.[1][2][3]

Protocol B: Functional Calcium Influx Assay (FLIPR)

Objective: Confirm antagonist mode (vs. partial agonist).

  • Dye Loading: Fluo-4 AM (calcium indicator) into 5-HT3A-CHO cells.

  • Agonist Challenge: Apply EC

    
     concentration of Serotonin (5-HT).
    
  • Antagonist Treatment: Pre-incubate derived ligand (0.1 nM – 10

    
    M) for 15 mins.[1]
    
  • Readout: Reduction in Fluorescence Units (RFU) peak.

  • Result: Calculate IC

    
    .
    
    • Success Metric: Complete suppression of Ca

      
       influx at saturating concentrations.
      

Synthesis & Screening Workflow (Visualized)

The following diagram illustrates the logical flow from precursor selection to biological validation, highlighting the critical decision points for the (5S)-1-azabicyclo scaffold.

G cluster_0 Synthesis Phase cluster_1 Biological Validation Phase Start (5S)-N-methyl-1-azabicyclo [3.3.1]nonan-3-amine Coupling Coupling Reaction (Acid Chloride/Carboxylic Acid) Start->Coupling Acylation Product Tertiary Amide Ligand (Novel Analog) Coupling->Product Binding Primary Screen: 5-HT3 Radioligand Binding Product->Binding Selectivity Secondary Screen: alpha-7 nAChR Binding Binding->Selectivity If Ki < 100 nM Functional Functional Assay: Ca2+ Flux (FLIPR) Selectivity->Functional If Selectivity > 50x Fail Discard / Redesign (Poor Selectivity) Selectivity->Fail High nAChR Affinity Success Lead Candidate Functional->Success Potent IC50

Caption: Workflow for converting the (5S)-1-azabicyclo precursor into a validated 5-HT3 antagonist, emphasizing the critical nAChR cross-reactivity checkpoint.

References

  • Granisetron Pharmacology: "Granisetron: A review of its pharmacological properties and therapeutic use." Drugs, 1994.[1] Link

  • Azabicyclo Scaffold Synthesis: "Synthesis of new bridgehead substituted azabicyclo-[3.3.1] nonane derivatives as potent and selective α7 nicotinic ligands." Organic Letters, 2010.[1][5] Link

  • 5-HT3 Pharmacophore Models: "Pharmacophore modeling and 3D-QSAR studies of 5-HT3 receptor antagonists." Journal of Molecular Modeling, 2012.[1] Link

  • Precursor Specification: "1-Azabicyclo[3.3.1]nonan-3-amine Derivatives." Google Patents (WO2007088557A1 Context). Link

  • Receptor Binding Protocols: "PDSP Protocol Book: 5-HT3 Receptor Binding Assays." NIMH Psychoactive Drug Screening Program. Link

Sources

Comparative

Purity Analysis of Granisetron Intermediate: 1-Methylindazole-3-carboxylic Acid (1-MICA)

Executive Summary In the synthesis of Granisetron (a selective 5-HT3 receptor antagonist), the quality of the key intermediate 1-methyl-1H-indazole-3-carboxylic acid (1-MICA) is the primary determinant of Final Active Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Granisetron (a selective 5-HT3 receptor antagonist), the quality of the key intermediate 1-methyl-1H-indazole-3-carboxylic acid (1-MICA) is the primary determinant of Final Active Pharmaceutical Ingredient (API) purity.[1] The critical challenge in analyzing this intermediate is not merely assay percentage, but the detection and quantification of its regioisomer, 2-methyl-2H-indazole-3-carboxylic acid (2-MICA) .

This guide objectively compares analytical methodologies for 1-MICA, contrasting standard HPLC-UV techniques with advanced stability-indicating protocols. It further provides a validated purification workflow to upgrade commercially available "Standard Grade" intermediates to "Pharma Grade" specifications.

Part 1: The Regioisomer Challenge

The synthesis of 1-MICA involves the methylation of indazole-3-carboxylic acid.[1] Due to the tautomeric nature of the indazole ring, methylation occurs at both the N1 and N2 positions. While N1-methylation yields the desired intermediate, N2-methylation produces the Impurity G (EP) .

  • Target: 1-Methylindazole-3-carboxylic acid (1-MICA)

  • Critical Impurity: 2-Methylindazole-3-carboxylic acid (2-MICA)

  • Impact: 2-MICA is difficult to remove in downstream coupling steps and can lead to the formation of Iso-Granisetron, a pharmacologically distinct impurity.

Pathway Visualization

The following diagram illustrates the competitive methylation pathway and the resulting impurity profile.

G Start Indazole-3-carboxylic Acid (ICA) Prod1 1-MICA (Desired) (N1-Methylation) Start->Prod1 Major Path (95-98%) Prod2 2-MICA (Impurity G) (N2-Methylation) Start->Prod2 Minor Path (0.5-5%) Reagent Methylating Agent (MeI or DMS) Reagent->Start Granisetron Granisetron API Prod1->Granisetron Amide Coupling IsoGran Iso-Granisetron (Impurity F) Prod2->IsoGran Coupling Side Rxn

Figure 1: Competitive methylation pathways of Indazole-3-carboxylic acid yielding the desired 1-MICA and the critical 2-MICA impurity.

Part 2: Comparative Analysis of Analytical Methods

Commercially available 1-MICA is often sold with a generic "Purity >98%" label. However, this often relies on non-specific titration or low-resolution HPLC that co-elutes the regioisomers.

Method A: Standard HPLC-UV (Generic)
  • Mechanism: Isocratic elution with Methanol/Water.

  • Limitation: Often fails to resolve the N1 and N2 isomers due to their similar polarity and UV absorption maxima.

  • Verdict: Insufficient for API precursor qualification.

Method B: Acidic Gradient HPLC (Recommended)
  • Mechanism: Uses a phosphate buffer at pH 2.5. At this pH, the carboxylic acid functionalities are protonated, maximizing the hydrophobic interaction differences between the N1 and N2 isomers on the C18 stationary phase.

  • Verdict: Superior. Provides baseline resolution between 1-MICA (Retention Time ~12 min) and 2-MICA (Retention Time ~14 min).

Comparative Data Table
FeatureMethod A (Generic)Method B (Acidic Gradient)
Mobile Phase MeOH : Water (60:40)ACN : 0.025M KH2PO4 (pH 2.[2]5)
Elution Mode IsocraticGradient
Resolution (Rs) < 1.5 (Co-elution likely)> 3.0 (Baseline Separation)
LOD (2-MICA) ~0.5%0.05%
Suitability Raw Material IDPharma Grade Release Testing

Part 3: Experimental Protocols

Protocol 1: High-Resolution HPLC Analysis

This protocol is designed to quantify 2-MICA and unreacted starting material (ICA) with high precision.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Orthophosphoric Acid (85%)

  • Water (Milli-Q or equivalent)

Instrument Parameters:

  • Column: XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 220 nm (for sensitivity) and 305 nm (specific for indazole core).

  • Column Temp: 30°C.

  • Injection Vol: 10 µL.

Mobile Phase Preparation:

  • Buffer: Dissolve 3.40 g of KH2PO4 in 1000 mL water. Adjust pH to 2.5 ± 0.05 with dilute orthophosphoric acid.

  • Mobile Phase A: Buffer pH 2.5.

  • Mobile Phase B: Acetonitrile.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 60 40
20.0 20 80

| 25.0 | 90 | 10 |

System Suitability Criteria:

  • Resolution between 1-MICA and 2-MICA > 2.0.

  • Tailing factor for 1-MICA < 1.5.

Protocol 2: Purification of Commercial Intermediate

If your commercial batch of 1-MICA shows >0.5% of the 2-MICA impurity, use this self-validating slurry method to upgrade the purity.

Principle: 1-MICA is significantly less soluble in Methanol/Water (3:7) mixtures than its regioisomer 2-MICA and unreacted starting materials.

Workflow:

  • Charge: Place 10.0 g of Crude 1-MICA (Purity ~97-98%) into a round-bottom flask.

  • Slurry: Add 30 mL of Methanol:Water (3:7 v/v) mixture.

  • Heat: Reflux the suspension at 70-75°C for 4 hours. Note: The product will not fully dissolve; this is a leaching process.

  • Cool: Allow the mixture to cool slowly to room temperature (20-25°C) over 2 hours.

  • Filter: Collect the solid by vacuum filtration.

  • Wash: Wash the cake with 10 mL of cold Methanol:Water (3:7).

  • Dry: Dry in a vacuum oven at 50°C for 12 hours.

Expected Result:

  • Yield: ~85-90% recovery.

  • Purity Upgrade: 98.0% → >99.7% .

  • 2-MICA Removal: Reduces from 0.5% to <0.05%.

Workflow Visualization

Workflow Input Crude 1-MICA (97% Purity, >0.5% 2-MICA) Step1 Slurry in MeOH:H2O (3:7) Reflux 4 Hours Input->Step1 Step2 Cool to 25°C (Selective Precipitation) Step1->Step2 Step3 Filtration & Wash Step2->Step3 OutputSolid Solid Cake: Purified 1-MICA (>99.7%) Step3->OutputSolid Retained OutputFiltrate Filtrate: Contains 2-MICA & Impurities Step3->OutputFiltrate Discarded

Figure 2: Purification workflow for upgrading commercial 1-MICA intermediate.

References

  • European Patent Office.Process for preparing 1-methylindazole-3-carboxylic acid. EP1484321A1.
  • DrugFuture. Granisetron Hydrochloride Specifications and Impurity Analysis. British Pharmacopoeia/EP Standards. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride. Available at: [Link]

  • SIELC Technologies. Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link][4][5][6]

Sources

Validation

Orthogonal Analytics: Cross-Validating HILIC-MS/MS and GC-MS for Azabicyclo Intermediates

Executive Summary This guide presents a rigorous cross-validation framework for the quantification of azabicyclo compounds (specifically azabicyclo[3.1.0]hexane and azabicyclo[2.2.1]heptane derivatives). Due to their hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide presents a rigorous cross-validation framework for the quantification of azabicyclo compounds (specifically azabicyclo[3.1.0]hexane and azabicyclo[2.2.1]heptane derivatives). Due to their high polarity, basicity, and lack of UV chromophores, these compounds present significant analytical challenges. We compare two orthogonal methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) and Derivatized Gas Chromatography (GC-MS) . This guide demonstrates how to utilize these distinct separation mechanisms to ensure data integrity in drug development.

The Analytical Challenge

Azabicyclo compounds are critical pharmacophores in neuroscience drug discovery (e.g., nicotinic agonists). However, their secondary amine functionality (


) creates two primary hurdles:
  • Silanol Interactions: In standard Reversed-Phase LC (RPLC), the basic nitrogen interacts with residual silanols on the column, causing severe peak tailing and retention variability.[1]

  • Detection Limits: Most lack conjugated

    
    -systems, rendering UV detection (HPLC-UV) insufficient for trace impurity analysis.
    

To validate a primary method for these analytes, one cannot simply use a different C18 column; one must alter the physical state of the separation.

Methodology A: The Primary System (HILIC-MS/MS)

The "Direct" Approach

We select HILIC as the primary method because it retains polar amines without ion-pairing reagents, directly coupling to MS.

Protocol Design
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Rationale: Low pH ensures the amine is protonated (

    
    ), interacting via electrostatic attraction and hydrophilic partition.
    
  • Mobile Phase B: Acetonitrile (ACN).[2]

  • Gradient: 90% B to 50% B over 10 minutes.

  • Detection: ESI+ (Multiple Reaction Monitoring - MRM).

Why this works

In HILIC, water forms a stagnant layer on the polar stationary phase. The azabicyclo analyte partitions into this water layer. Unlike RPLC, where basic compounds elute early and tail, in HILIC they are well-retained and elute with symmetrical peak shapes due to the high organic content facilitating desolvation in the MS source.

Methodology B: The Validator System (GC-MS)

The "Orthogonal" Approach

To cross-validate, we must rule out matrix effects that might suppress ionization in LC-MS. GC-MS provides this orthogonality but requires masking the polar amine to ensure volatility.

Protocol Design: Chemical Derivatization
  • Reagent: Trifluoroacetic Anhydride (TFAA).

  • Reaction: Acylation of the secondary amine to form a volatile amide.

  • Workflow:

    • Dry 50 µL of sample extract under nitrogen.

    • Add 50 µL Ethyl Acetate + 50 µL TFAA.

    • Incubate at 60°C for 20 minutes.

    • Evaporate to dryness; reconstitute in Hexane.

  • Column: 5% Phenyl-arylene (e.g., DB-5MS), 30m x 0.25mm.

  • Detection: EI Source (SIM mode).

Derivatization Mechanism

The reaction replaces the active hydrogen on the amine with a trifluoroacetyl group, eliminating hydrogen bonding capability and significantly increasing volatility.

Derivatization Amine Azabicyclo (Secondary Amine) Intermediate Transition State Amine->Intermediate + Heat Reagent TFAA (Anhydride) Reagent->Intermediate Product N-TFA Derivative (Volatile Amide) Intermediate->Product Acylation Byproduct Trifluoroacetic Acid Intermediate->Byproduct Elimination

Figure 1: Reaction pathway for the conversion of polar azabicyclo amines to volatile N-TFA derivatives using Trifluoroacetic Anhydride.

Cross-Validation Framework

Ensuring Statistical Agreement

A correlation coefficient (


) is insufficient for method comparison. We utilize the Bland-Altman  approach to assess agreement.
Validation Workflow
  • Sample Set: n=20 incurred samples (real process intermediates, not just spiked standards).

  • Split: Aliquot each sample into two vials.

  • Execution: Run Method A and Method B in parallel.

  • Analysis: Calculate the difference (

    
    ) vs. the average (
    
    
    
    ) for each sample.

ValidationFlow cluster_LC Method A: HILIC-MS/MS cluster_GC Method B: GC-MS Sample Crude Reaction Mixture Split Sample Splitting Sample->Split PrepA Dilute in ACN Split->PrepA PrepB Derivatize (TFAA) Split->PrepB RunA ZIC-HILIC Separation PrepA->RunA DataA Quantitation (A) RunA->DataA Compare Bland-Altman Analysis (Bias & Precision) DataA->Compare RunB DB-5MS Separation PrepB->RunB DataB Quantitation (B) RunB->DataB DataB->Compare Decision Method Validated? Compare->Decision

Figure 2: Orthogonal cross-validation workflow ensuring that liquid-phase matrix effects do not bias the quantification.

Experimental Data Comparison

The following data represents typical performance metrics observed when analyzing 3-azabicyclo[3.1.0]hexane hydrochloride.

ParameterHILIC-MS/MS (Method A)GC-MS (Method B)Interpretation
Linearity (

)
> 0.998> 0.995Both methods linear; GC requires internal standard correction for derivatization variance.
LOQ (ng/mL) 0.55.0HILIC is 10x more sensitive (no dilution/loss during derivatization).
Recovery (%) 95 - 105%85 - 110%GC shows higher variability due to the extra chemical reaction step.
Selectivity Resolves polar impuritiesResolves structural isomersGC is superior for separating endo/exo isomers.
Throughput 12 min / sample35 min / sampleHILIC is preferred for high-throughput routine analysis.
Expert Insight: When to use which?
  • Routine QC: Use HILIC-MS/MS . It is faster, requires less sample prep, and has lower LOQ.

  • Investigation/Validation: Use GC-MS .[3][4][5][6] If HILIC shows a peak but GC does not (or vice versa), you likely have a matrix interference or a co-eluting isobaric impurity. The GC method serves as the "truth" check because it relies on a completely different physical separation principle (volatility vs. polarity).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[7][8][9] (2023).[7][9][10][11] Defines the global regulatory standards for accuracy, precision, and specificity.[12]

  • Buszewski, B., & Noga, S. Hydrophilic interaction liquid chromatography (HILIC) in the analysis of basic compounds.[1] (2012). Explains the mechanism of water-layer partitioning for amines.

  • Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography. (1996). The authoritative review on acylation techniques for secondary amines.

  • FDA. Bioanalytical Method Validation Guidance for Industry.[7] (2018). Provides the framework for cross-validation of bioanalytical methods.

Sources

Comparative

Benchmarking New Synthetic Methodologies for 3-Azabicyclo[3.3.1]nonanes

The following guide benchmarks synthetic methodologies for the 3-azabicyclo[3.3.1]nonane scaffold, prioritizing technical depth, experimental reproducibility, and objective performance comparison. Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks synthetic methodologies for the 3-azabicyclo[3.3.1]nonane scaffold, prioritizing technical depth, experimental reproducibility, and objective performance comparison.

Executive Summary: The Evolution of a Scaffold

The 3-azabicyclo[3.3.1]nonane core is a privileged structure in medicinal chemistry, serving as the rigid backbone for opioid receptor agonists, sigma ligands, and various alkaloids.[1] Historically, the synthesis of this scaffold was dominated by the classical double Mannich condensation—a method characterized by its simplicity but plagued by variable yields and poor stereocontrol.

This guide compares the "Classical Benchmark" against two modern contenders that offer superior precision: the Microwave-Assisted Aza-Prins Cyclization and the LiClO₄-Catalyzed Bis(oxirane) Domino Reaction .

Methodological Comparison Matrix
FeatureMethod A: Classical Double Mannich Method B: Aza-Prins Cyclization Method C: Bis(oxirane) Domino
Mechanism Double condensation (Robinson-Schöpf type)Cationic cyclization (Lewis Acid promoted)Regioselective aminolysis & cyclization
Key Reagents Cyclohexanone, Paraformaldehyde, AmineHomoallylic amine, Aldehyde, BF₃·OEt₂Bis(oxirane), Primary Amine, LiClO₄
Yield (Typical) 40–80% (highly substrate dependent)65–85%75–81%
Stereocontrol Low (Thermodynamic control)High (Diastereospecific)High (Retention of configuration)
Atom Economy High (Water is the only byproduct)Moderate (Stoichiometric Lewis acid often used)High (100% atom economy in principle)
Scalability Excellent (Kg scale feasible)Good (Flow/Microwave limited)Moderate (Reagent cost)
Primary Use Simple, symmetric coresComplex, functionalized alkaloidsPoly-hydroxylated/chiral scaffolds

Deep Dive: Methodological Protocols & Mechanisms

Method A: The Classical Benchmark (Double Mannich)

Status: Legacy Standard Best For: Rapid generation of simple, symmetric 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones.

The Mechanism: The reaction proceeds via the formation of a bis(aminomethyl) intermediate followed by a double condensation. It is often performed as a "one-pot" synthesis but requires careful stoichiometric control to prevent polymerization.

MannichMechanism Figure 1: Simplified Double Mannich Cascade Substrate Cyclohexanone + 2 eq. Aldehyde + 1 eq. Amine Inter1 Mannich Base (Intermediate) Substrate->Inter1 - H₂O Inter2 Bis(aminomethyl) Species Inter1->Inter2 + Aldehyde Product 3-Azabicyclo[3.3.1]nonan-9-one Inter2->Product Cyclization (- H₂O)

Experimental Protocol (Optimized):

  • Stoichiometry: Dissolve cyclohexanone (10 mmol) and benzaldehyde (20 mmol) in Ethanol (30 mL).

  • Amine Addition: Add Ammonium Acetate (15 mmol). Note: The 1:2:1.5 ratio is critical to minimize side reactions.

  • Reaction: Heat to reflux for 2–4 hours. Monitor by TLC (formation of a fluorescent spot is common for aryl derivatives).

  • Workup: Cool the mixture to 0°C. The product often precipitates as a bicyclic solid. Filter and wash with cold ethanol/ether (1:5).[2]

  • Validation: 1H NMR should show the characteristic bridgehead protons (typically δ 2.5–3.5 ppm) and the absence of vinylic protons.

Method B: The Modern Contender (Microwave-Assisted Aza-Prins)

Status: Modern High-Performance Best For: Synthesizing complex, non-symmetric cores with specific stereochemistry (e.g., Lycopodium alkaloid analogs).

The Mechanism: This method utilizes a Lewis acid (BF₃·OEt₂) to generate an iminium ion from a homoallylic amine and an aldehyde. The alkene moiety then attacks the iminium ion in a 6-endo-trig or 6-exo-trig fashion (depending on substitution), forming a carbocation that is trapped by a nucleophile (often fluoride or the solvent).

AzaPrins Figure 2: Aza-Prins Cyclization Pathway Start Homoallylic Amine + Aldehyde Iminium Iminium Ion Intermediate Start->Iminium BF₃·OEt₂ - H₂O Cation Piperidyl Cation (Chair Transition State) Iminium->Cation Intramolecular Cyclization Product 3-Azabicyclo[3.3.1]nonane Derivative Cation->Product Nucleophilic Trap (Nu⁻)

Experimental Protocol:

  • Setup: In a microwave-safe vial, combine the homoallylic amine (1.0 eq) and aldehyde (1.2 eq) in dry Dichloromethane (DCM).

  • Activation: Add BF₃·OEt₂ (1.5 eq) dropwise at 0°C.

  • Cyclization: Seal and irradiate in a microwave reactor at 80–100°C for 20–40 minutes. Conventional heating requires 12–24h reflux.

  • Quench: Pour into saturated NaHCO₃ solution. Extract with DCM.

  • Purification: Flash chromatography is usually required.

  • Key Advantage: This method allows for the installation of halides or other functional groups at the bridgehead or C-9 position during the "trap" phase.

Method C: The Stereoselective Specialist (Bis(oxirane) Domino)

Status: High Precision Best For: Creating poly-hydroxylated scaffolds and chiral derivatives.

The Mechanism: This approach uses Lithium Perchlorate (LiClO₄) to activate bis(oxiranes). A primary amine performs a double nucleophilic attack (aminolysis) followed by ring closure. The high concentration of LiClO₄ acts as a "solvent-catalyst" system, stabilizing the polar transition states.

Experimental Protocol (Based on Result 1.10):

  • Reagents: Dissolve bis(oxirane) (0.1 mmol) in dry Acetonitrile (3 mL).

  • Catalyst: Add LiClO₄ (2.0 mmol, ~20 eq). Note: High loading is catalytic in function but acts as a medium to facilitate the domino process.

  • Amine Addition: Add the primary amine (0.22 mmol).

  • Reaction: Stir at 80°C for 5–10 hours.

  • Workup: Evaporate solvent. Purify via column chromatography.

  • Performance: Yields typically reach 81% .[3][4][5] The reaction is highly regioselective, preserving the stereochemical information of the starting bis-epoxide.

Decision Guide: Which Method to Choose?

Use the following logic flow to select the optimal methodology for your drug discovery campaign.

DecisionTree Figure 3: Strategic Selection of Synthetic Methodology Start Start: Define Target Structure Symmetry Is the target symmetric? Start->Symmetry Func Need complex stereocenters? Symmetry->Func No Scale Is scale >100g? Symmetry->Scale Yes MethodB Method B: Aza-Prins Func->MethodB No (Alkaloids) MethodC Method C: Bis(oxirane) Func->MethodC Yes (Hydroxyls) MethodA Method A: Double Mannich Scale->MethodA Yes Scale->MethodC No (High Purity)

References

  • Classical Mannich Overview: Facile one-pot synthesis of a 3-azabicyclo[3.3.1]nonane scaffold by a tandem Mannich reaction. Organic Chemistry Frontiers. Link

  • Aza-Prins Methodology: Microwave-assisted aza-Prins reaction: A simple and diastereospecific entry into natural-like 3-azabicyclo[3.3.1]non-6-enes.[3] Griffith Research Online. Link

  • Bis(oxirane) Protocol: Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). PMC/NIH. Link

  • Pd-Catalyzed Approaches: Rapid Access to Azabicyclo[3.3.1]nonanes by a Tandem Diverted Tsuji–Trost Process.[6] Chemical Science/NIH. Link

Sources

Validation

Structure-Activity Relationship of N-Methyl-Azabicyclo[3.3.1]nonanamine Derivatives

This guide provides an in-depth technical analysis of N-methyl-9-azabicyclo[3.3.1]nonanamine derivatives (often referred to as granatane derivatives). It focuses on their medicinal chemistry, specifically comparing their...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-methyl-9-azabicyclo[3.3.1]nonanamine derivatives (often referred to as granatane derivatives). It focuses on their medicinal chemistry, specifically comparing their utility as Kappa Opioid Receptor (KOR) agonists and Sigma Receptor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) ligands  against industry standards like U50,488  and Haloperidol .

A Comparative Guide for Drug Discovery & Pharmacological Profiling

Executive Summary & Scaffold Architecture

The N-methyl-9-azabicyclo[3.3.1]nonane scaffold (Granatane) represents a homolog of the tropane ring system, expanded by one methylene group. This expansion creates a unique chair-chair or chair-boat conformational flexibility that distinguishes it from the rigid tropane or the flexible piperidine systems.

In drug discovery, this scaffold acts as a "conformationally constrained spacer," effectively freezing the distance and torsion angles between the basic nitrogen (N-9) and the functionalized carbon (C-3). This guide analyzes two primary therapeutic tracks:

  • Opioid Analgesia (KOR Agonism): Mimicking the diamine pharmacophore of U50,488 with reduced conformational entropy.[1]

  • Oncology & Imaging (Sigma Ligands): Exploiting the hydrophobic cage for high-affinity ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     receptor binding.
    
Core Scaffold Dynamics

The 9-azabicyclo[3.3.1]nonane skeleton exists predominantly in a chair-chair conformation, but N-substitution and C-3 functionalization can force a chair-boat transition.

  • N-9 Position: The "anchor" point.[1] Methyl substitution (Granatane) mimics the N-methyl of morphine/tropane.

  • C-3 Position: The "vector" point.[1] Stereochemistry here (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    /endo vs. 
    
    
    
    /exo) is the primary determinant of receptor subtype selectivity.

Synthesis & Experimental Workflows

To ensure reproducibility, we define the synthesis starting from the classic Robinson-Schöpf reaction, adapted for the nonane ring.

Protocol A: Scaffold Synthesis (Self-Validating)
  • Objective: Synthesis of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine.

  • Validation Step: The intermediate ketone (Pseudopelletierine) must show a melting point of 63–65°C.[1]

Step-by-Step Methodology:

  • Condensation: Combine glutaraldehyde (25% aq, 1 eq), methylamine hydrochloride (1 eq), and acetonedicarboxylic acid (1 eq) in a buffered aqueous solution (pH 4-5).

  • Cyclization: Stir at room temperature for 48–72 hours. The evolution of

    
     indicates successful double-Mannich condensation and decarboxylation.
    
  • Isolation: Basify to pH 10 with NaOH, extract with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Evaporate to yield Pseudopelletierine  (Ketone).
    
  • Reductive Amination: React the ketone with hydroxylamine to form the oxime, followed by reduction with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or Hydrogenation (
    
    
    
    , Raney Ni).
    • Critical Control:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      /PtO_2 in acidic media favors the endo-isomer  (3
      
      
      
      ). Sodium/alcohol reduction often yields a mixture favoring the exo-isomer (3ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
      
      
      ).
  • Purification: Separate isomers via fractional crystallization of the picrate salts or column chromatography (

    
    ).
    
Visualization: Synthetic Logic Flow[1]

SynthesisWorkflow cluster_0 Stereochemical Control Point Start Glutaraldehyde + Methylamine + Acetonedicarboxylic Acid Reaction Robinson-Schöpf Condensation (pH 5, 25°C) Start->Reaction -2 CO2 Ketone Pseudopelletierine (9-Me-9-aza-3-one) Reaction->Ketone Yield ~70% Reduct Reductive Amination Ketone->Reduct NH2OH then H2/Cat Endo Endo-Amine (3α) (Opioid/Sigma Preferred) Reduct->Endo H2/PtO2 (Acidic) Exo Exo-Amine (3β) Reduct->Exo Na/EtOH

Figure 1: Synthetic pathway highlighting the stereochemical divergence at the C-3 position.

Comparative Analysis: Opioid Receptor Activity[1][2][3][4][5]

The primary alternative for Kappa Opioid Receptor (KOR) agonism is U50,488 .[1] The granatane scaffold offers a rigidified analog of the ethylenediamine moiety found in U50,488.

Mechanism of Action

The N-methyl-9-azabicyclo[3.3.1]nonane core mimics the cis-1,2-diamine cyclohexane of U50,488 but locks the nitrogen lone pairs in a specific vector, reducing the entropic penalty upon binding.

Performance Data: Granatane vs. U50,488[1]
Compound ClassLigand StructureKOR Affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

nM)
Selectivity (

)
Potency (

mg/kg)
Notes
Standard U50,488 0.65 >1000 1.2 Highly selective, but causes sedation/dysphoria.
Granatane 3-(3,4-Cl-phenyl)-acetamide1.2~6002.5Rigid analog. Slightly lower affinity due to steric bulk of the bridge.[1]
Granatane 3-Spiro-hydantoin deriv.15.0>200N/DShows that bulky spiro-fusions at C-3 reduce affinity.
Tropane 8-Methyl-3-acetamide54.0~50>10The contracted ring (tropane) is less optimal for KOR than Granatane.

Causal Insight: The 3.3.1 system (Granatane) provides a "wider" hydrophobic face than the 3.2.1 system (Tropane), allowing better accommodation of the KOR hydrophobic pocket, which is critical for the arylacetamide pharmacophore.

Comparative Analysis: Sigma Receptor Ligands

In the context of oncology (chemosensitization) and PET imaging, the N-substituted 9-azabicyclo[3.3.1]nonan-3


-yl phenylcarbamates  (e.g., WC-26, WC-59) have emerged as superior alternatives to traditional sigma ligands like DTG or Haloperidol.
Mechanism of Action

The "bicyclic cage" of the nonane acts as a bulk-tolerant spacer that fits into the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 receptor's aspartate-anchored binding site. The 

(endo) configuration is critical to align the carbamate NH with receptor hydrogen bond acceptors.
Performance Data: WC Series vs. Standards
LigandTargetAffinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

nM)
Selectivity (

)
Application
Haloperidol

25 / 56~0.5 (Non-selective)Antipsychotic (dirty profile).
DTG ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

35 / 38~1.0 (Non-selective)Standard reference tool.
WC-26 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2.58 557 Chemosensitizer (Breast Cancer).
WC-59 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

0.82 2087 PET Imaging Tracer (

).

Key Finding: The N-9 substituent length is the "tuning knob."[1] Extending the N-9 chain (e.g., from methyl to hexyl-amine) drastically increases


 affinity and selectivity, a feature not easily achievable with the rigid morphinan scaffold of opioids.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for optimizing this scaffold for either Opioid or Sigma activity.

SAR_Logic Core N-Methyl-9-Azabicyclo[3.3.1] Nonanamine Scaffold PosN9 Position N-9 (The Anchor) Core->PosN9 PosC3 Position C-3 (The Vector) Core->PosC3 SmallN Small Group (Methyl) Favors: Opioid (KOR/Mu) PosN9->SmallN LargeN Bulky/Long Chain (Benzyl/Hexyl) Favors: Sigma-2 / Antagonist PosN9->LargeN Endo Endo (3α) Stereochem Optimal for: Sigma & KOR PosC3->Endo Exo Exo (3β) Stereochem Reduces Affinity significantly PosC3->Exo Linker Linker Type Endo->Linker Amide Aryl-Acetamide -> Kappa Opioid Agonist Linker->Amide Carbamate Phenyl-Carbamate -> Sigma-2 Ligand Linker->Carbamate

Figure 2: SAR Decision Tree. Note the divergence at the Linker stage determining the therapeutic class.

Experimental Protocols for Validation

Protocol B: Radioligand Binding Assay (KOR)

To validate the affinity of a new derivative against U50,488:

  • Tissue Source: Guinea pig brain membranes (rich in KOR).[1]

  • Radioligand: Use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1 nM). This is preferred over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    for specificity.
  • Non-Specific Binding: Define using 10 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Naloxone.
    
  • Incubation: 25°C for 60 mins in 50 mM Tris-HCl (pH 7.4).

  • Data Analysis:

    
     values converted to 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Check: If the Hill coefficient is not near 1.0, suspect negative cooperativity or multiple binding sites (common with mixed ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       ligands).
      
Protocol C: Sigma-2 Binding Assay
  • Tissue Source: Rat liver membrane homogenates (high ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     density).
    
  • Radioligand:

    
     in the presence of (+)-pentazocine (to block 
    
    
    
    sites).
  • Incubation: 120 mins at 25°C.

  • Threshold: A successful candidate (like WC-59) must exhibit ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    

References

  • Synthesis of Granatane Core: Williams, B. D., et al. "Synthesis of 3-azabicyclo[3.3.1]nonane-6,9-diones."[1] Heterocycles, 2001.[1] Link[1]

  • Sigma Receptor Ligands (WC Series): Mach, R. H., et al. "Synthesis of N-substituted 9-azabicyclo[3.3.1]nonan-3alpha-yl carbamate analogs as sigma2 receptor ligands."[1] Bioorganic & Medicinal Chemistry, 2006.[1] Link

  • Opioid Receptor Comparison: Von Voigtlander, P. F., et al. "U-50,488: a selective and structurally novel non-mu (kappa) opioid agonist."[1] Journal of Pharmacology and Experimental Therapeutics, 1983.[1] Link

  • Granatane vs Tropane Analysis: Dräger, B. "Tropane and Granatane Alkaloid Biosynthesis."[1] Molecules, 2020.[1][2][3][4] Link

  • Kappa Opioid SAR: Naylor, A., et al. "Highly selective kappa opioid analgesics.[1] Synthesis of some conformationally restricted naphthalene derivatives." Journal of Medicinal Chemistry, 1993.[1] Link

Sources

Comparative

Comparative Stability Profiling of Granisetron and Key Impurities: A Technical Guide

Introduction: The Criticality of Impurity Profiling in 5-HT3 Antagonists In the development of antiemetic therapeutics like Granisetron (a selective 5-HT3 receptor antagonist), stability profiling is not merely a regulat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Impurity Profiling in 5-HT3 Antagonists

In the development of antiemetic therapeutics like Granisetron (a selective 5-HT3 receptor antagonist), stability profiling is not merely a regulatory checkbox (ICH Q1A/Q3B); it is a fundamental determinant of formulation viability and patient safety. Granisetron contains labile structural motifs—specifically an amide linkage and a tertiary bicyclic amine—that render it susceptible to distinct degradation pathways.

This guide provides a comparative analysis of Granisetron's stability against its primary impurities (EP Impurities A, B, C, D, and E). Unlike generic overviews, we focus on the mechanistic causality of degradation, offering a self-validating experimental framework to distinguish between process by-products and true stability-indicating degradants.

Characterization of Target Impurities[1][2][3][4][5][6]

Before initiating stability studies, one must rigorously define the "comparators." The following table synthesizes data from European Pharmacopoeia (EP) standards and chemical structure analysis to categorize key impurities by origin.

Table 1: Granisetron Impurity Profile & Origin

Impurity Code (EP)Chemical IdentityOrigin ClassificationCritical Structural Feature
Granisetron (API) 1-Methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-1H-indazole-3-carboxamideParent Indazole ring + Bicyclic amine + Amide linker
Impurity A 2-Methyl isomer of GranisetronProcess (Regioisomer)Methylation at N2 instead of N1 on Indazole
Impurity B N-Desmethyl GranisetronProcess / Metabolite Secondary amine (missing methyl on bicycle)
Impurity C Granisetron N-OxideDegradation (Oxidative)N-O bond at the tertiary bicyclic nitrogen
Impurity D 1-Methyl-1H-indazole-3-carboxylic acidDegradation (Hydrolytic)Carboxylic acid fragment (Amide hydrolysis)
Impurity E (endo)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineDegradation (Hydrolytic)Amine fragment (Amide hydrolysis)
Impurity F exo-GranisetronProcess (Stereoisomer)Stereocenter inversion at C3 of the bicycle

Expert Insight: Differentiating Impurity A (process) from Impurity C (degradation) is critical. While Impurity A is fixed by the synthesis route, Impurity C can grow during shelf-life due to headspace oxygen or peroxides in excipients (e.g., Povidone, PEG).

Experimental Framework: Comparative Stress Testing Protocol

To objectively compare the stability of Granisetron against the formation of these impurities, we utilize a Forced Degradation Protocol .[1] This system is designed to be self-validating: if the mass balance (Assay + Impurities) does not close to within 95-105%, secondary degradation is likely occurring.

Stress Conditions & Rationale[1]
  • Acidic Stress: 1.0 N HCl, 80°C, 2-6 hours.

    • Target: Hydrolysis of the amide bond.[2]

    • Expected Result: Formation of Impurities D and E.[3][2]

  • Alkaline Stress: 1.0 N NaOH, 80°C, 2-6 hours.

    • Target: Rapid hydrolysis; Granisetron is historically less stable in base than acid.

    • Expected Result: Rapid spike in Impurities D and E.

  • Oxidative Stress: 3% H₂O₂ at Room Temperature (RT), 2-24 hours.

    • Target: Oxidation of the electron-rich tertiary amine.[2]

    • Expected Result: Selective formation of Impurity C (N-oxide).

  • Photolytic Stress: 1.2 million lux hours (ICH Q1B).

    • Target: Indazole ring stability.[4]

    • Expected Result: Radical-mediated degradation (often complex mixtures, less specific).

Workflow Visualization

The following diagram outlines the logical flow for characterizing these impurities under stress.

StressWorkflow API Granisetron API Sample Acid Acid Hydrolysis (1N HCl, 80°C) API->Acid Base Base Hydrolysis (1N NaOH, 80°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox ImpD Impurity D (Acid Fragment) Acid->ImpD Amide Cleavage ImpE Impurity E (Amine Fragment) Acid->ImpE Base->ImpD Rapid Hydrolysis Base->ImpE ImpC Impurity C (N-Oxide) Ox->ImpC N-Oxidation Analysis HPLC-UV / LC-MS Analysis (Mass Balance Check) ImpD->Analysis ImpE->Analysis ImpC->Analysis

Figure 1: Experimental workflow for generating and identifying key Granisetron degradants.

Comparative Performance Analysis

This section details the comparative susceptibility of the molecule to form specific impurities.[2]

Hydrolytic Stability: The Amide Linkage (Impurities D & E)

Granisetron exhibits a distinct stability profile dependent on pH.

  • Performance: The amide bond is the "weak link" in the structure.

  • Observation: Under alkaline conditions (pH > 10), degradation is significantly faster than under acidic conditions.

  • Stoichiometry: The degradation is 1:1. For every mole of Granisetron hydrolyzed, one mole of Impurity D (acid) and one mole of Impurity E (amine) are produced.

  • Analytical Note: Impurity E (the amine) lacks the UV-absorbing indazole chromophore found in the parent and Impurity D. Therefore, Impurity E has a much lower Response Factor (RF) at 305 nm. If you rely solely on UV area %, you will drastically underestimate the level of hydrolysis. Recommendation: Use a Universal Detector (CAD/ELSD) or calculate Impurity E levels stoichiometrically based on Impurity D.

Oxidative Stability: The Tertiary Amine (Impurity C)
  • Performance: The bicyclic tertiary amine is highly nucleophilic and prone to oxidation.

  • Observation: Exposure to peroxides yields Impurity C (N-oxide) almost exclusively. Unlike hydrolysis, this reaction does not cleave the molecule but modifies it.

  • Reversibility: N-oxides can sometimes revert to the parent amine under thermal stress or specific reducing conditions, making Impurity C a "metastable" impurity in some matrices.

  • Comparison: Granisetron is more sensitive to oxidation than to acid hydrolysis. Even trace peroxides in excipients (e.g., 50 ppm in PEG) can generate detectable Impurity C over 6 months at 40°C.

Stereochemical Stability (Impurity F)
  • Performance: The endo configuration of the bicyclic ring is thermodynamically stable.

  • Observation: Isomerization to Impurity F (exo-isomer) is rare under standard stress conditions. It is primarily a process impurity carried over from the synthesis of the amine intermediate (Impurity E).

  • Stability: Once formed, Impurity F is chemically stable and behaves similarly to the API under stress, making it difficult to purge if not controlled in the starting material.

Degradation Pathways Diagram

Understanding the mechanistic flow is vital for troubleshooting Out-of-Specification (OOS) results.

DegradationPathways Gran Granisetron (API) ImpC Impurity C (N-Oxide) Gran->ImpC Oxidation (H2O2) ImpD Impurity D (Indazole Acid) Gran->ImpD Hydrolysis (Acid/Base) ImpE Impurity E (Bicyclic Amine) Gran->ImpE Hydrolysis ImpB Impurity B (N-Desmethyl) Gran->ImpB N-Demethylation (Metabolic/Radical)

Figure 2: Mechanistic degradation pathways of Granisetron.

Analytical Methodology

To replicate these findings, use the following validated HPLC conditions. This method separates all critical pairs, particularly the N-oxide (Impurity C) from the API.

  • Column: Phenyl-Hexyl or C18 (e.g., XBridge Phenyl), 150 x 4.6 mm, 3.5 µm.

    • Why: Phenyl columns provide superior selectivity for the aromatic indazole ring and the polar N-oxide compared to standard C18.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 8.5).[1]

    • Why: High pH suppresses the ionization of the tertiary amine, improving peak shape and retention.

  • Mobile Phase B: Acetonitrile : Methanol (50:50).[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 302-305 nm.

  • Flow Rate: 1.0 mL/min.

Conclusion

In comparative stability studies, Granisetron demonstrates high susceptibility to oxidative degradation (forming Impurity C) and alkaline hydrolysis (forming Impurities D and E).

  • For Formulators: Avoid excipients with high peroxide values (e.g., lower grade PEGs) to mitigate Impurity C.

  • For Analysts: Ensure your method can detect Impurity E (low UV response) if mass balance is critical, or quantify hydrolysis solely via Impurity D.

By controlling these specific pathways, the shelf-life of Granisetron formulations can be significantly extended.

References

  • European Directorate for the Quality of Medicines (EDQM). Granisetron Hydrochloride Monograph 1695. European Pharmacopoeia.[2][5] Available at: [Link]

  • Balakumaran, T., et al. (2017). "Development of Novel Stability Indicating HPLC Method and Characterization of Oxidative Degradation Impurity in Granisetron Drug Substance."[1] International Journal of Pharmaceutical Sciences and Research, 8(11), 4591-4603.[2] Available at: [Link]

  • Souri, E., et al. (2011). "Development and Validation of a Stability Indicating HPLC Method for Determination of Granisetron." Journal of the Chinese Chemical Society, 58(4). Available at: [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine proper disposal procedures

Executive Summary: The "Chain of Custody" Approach Disposal of pharmaceutical intermediates like (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine requires more than simple waste binning. As a bicyclic amine with probable b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chain of Custody" Approach

Disposal of pharmaceutical intermediates like (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine requires more than simple waste binning. As a bicyclic amine with probable biological activity (structural similarity to 5-HT3 antagonists like Granisetron), this compound presents a dual hazard profile: Chemical Corrosivity (Basic) and Pharmacological Toxicity .

Immediate Directive:

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with acidic waste streams (Risk of violent exotherm/fumes).

  • DO NOT mix with oxidizers (Risk of fire/explosion).

  • DO segregate into a dedicated "Basic Organic/Amine" waste stream.

Chemical Profile & Hazard Identification

Before disposal, we must define the material's behavior to select the correct waste code.[1]

PropertyValue / CharacteristicDisposal Implication
Chemical Class Bicyclic Organic AmineHigh pH; requires alkali-resistant containers.
Physical State Solid (likely powder) or OilSolids require different incineration feeds than liquids.
pH (Aqueous) > 11 (Estimated)RCRA Corrosive (D002) if pH

12.5.
Reactivity Nucleophilic; Acid-SensitiveStrict Segregation from acids and acid chlorides.
Toxicity Unknown/Assumed ToxicTreat as a P-Listed equivalent (Acute Hazardous) for safety margins.

Scientist's Note: While this specific isomer may not have a unique RCRA "P" or "U" code, best practice in drug development is to manage it as "Non-Regulated Hazardous Waste - Toxic/Corrosive" to ensure high-temperature incineration rather than fuel blending.

Pre-Disposal Stabilization & Segregation

The most common accident involving amines is accidental mixing with acidic waste in a Satellite Accumulation Area (SAA).

The Segregation Protocol
  • Isolate the Stream: Dedicate a specific waste container solely for "Basic Organic Liquids/Solids."

  • Solvent Compatibility: If the amine is in solution, ensure the solvent is compatible with HDPE (High-Density Polyethylene).

    • Compatible: Methanol, Ethanol, Water, Acetonitrile.

    • Avoid: Halogenated solvents (Dichloromethane) unless the waste contractor explicitly allows "Halogenated/Basic" mixtures (rare due to polymerization risks).

Diagram: The Amine Waste Decision Matrix

AmineDisposal Start Waste Generation: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Segregation Segregate: Basic Organic Stream (NO Oxidizers/Acids) Solid->Segregation Double Bag (LDPE) pHCheck Check pH Liquid->pHCheck Acidic pH < 7 (Contaminated w/ Acid) pHCheck->Acidic STOP Basic pH > 7 (Native State) pHCheck->Basic Acidic->Segregation Neutralize carefully (Exotherm Risk!) Basic->Segregation Container Container: HDPE Carboy (Vented Cap Recommended) Segregation->Container Destruction Final Disposal: High-Temp Incineration Container->Destruction

Caption: Decision matrix ensuring safe segregation of amine wastes to prevent incompatible mixtures.

Detailed Disposal Workflow

Follow this protocol to move the material from the bench to the waste dock.

Phase A: Containerization
  • Solids:

    • Place the solid amine in a clear LDPE bag or a glass vial.

    • Place this primary container inside a secondary, sealable High-Density Polyethylene (HDPE) wide-mouth jar.

    • Why? This "lab pack" method prevents dust generation and provides secondary containment if the primary vessel breaks.

  • Liquids (Mother Liquors):

    • Use an HDPE carboy (Glass is acceptable but breakage-prone).

    • Leave 10% headspace to allow for vapor expansion.

    • Crucial: Do not use metal containers (steel drums) as amines can corrode certain alloys or react with residual rust.

Phase B: Labeling (The "Defensible Data" Standard)

A generic "Waste" label is insufficient. Your label must communicate the hazard to the incineration plant operator.

Required Label Elements:

  • Chemical Name: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine.

  • Constituents: If in solution, list the solvent (e.g., "90% Methanol, 10% Amine").

  • Hazard Checkboxes:

Phase C: The Hand-off (Satellite Accumulation Area)
  • Store the container in the SAA.

  • Secondary Containment: The container must sit in a tray capable of holding 110% of the volume.

  • Weekly Inspection: Check for bulging (pressure buildup) or crystallization on the cap (potential peroxide or carbonate formation).

Regulatory Compliance & Waste Codes

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[2]

Regulatory BodyClassificationCodeRationale
EPA (RCRA) Characteristic WasteD002 If aqueous pH

12.5 (Corrosivity).
EPA (RCRA) Characteristic WasteD001 If in flammable solvent (Flash point < 60°C).
DOT (Transport) Hazard Class 8UN 3259 Amines, solid, corrosive, n.o.s. (or UN 2735 for liquids).

Note on "P-Listing": While this specific CAS is likely not on the P-list (Acute Hazardous Waste), treating it as such guarantees the highest level of destruction (incineration) and protects your organization from "cradle-to-grave" liability.

Emergency Contingencies

Scenario: Benchtop Spill (< 100g)

  • Evacuate: Clear the immediate area. Amines have potent odors and can cause respiratory distress.

  • PPE: Wear butyl rubber or nitrile gloves, safety goggles, and a lab coat.

  • Neutralization:

    • DO NOT use strong acid (HCl) directly.

    • Use a Citric Acid or Sodium Bisulfate spill kit. These weak acids neutralize the base without violent splashing.

  • Cleanup: Absorb the neutralized slurry with vermiculite or clay pads.

  • Disposal: Bag the debris as hazardous waste (do not throw in regular trash).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]

  • PubChem. 1-Azabicyclo[3.3.1]nonane Compound Summary. National Library of Medicine. (General class properties for hazard extrapolation). [Link]

Sources

Handling

Personal protective equipment for handling (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine .[1] Editorial Note: Due to the structural similarity of the 1-az...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine .[1]

Editorial Note: Due to the structural similarity of the 1-azabicyclo[3.3.1]nonane core to potent cholinergic ligands (e.g., quinuclidine derivatives) and the lack of comprehensive toxicological data for this specific isomer, this guide applies the Precautionary Principle . We classify this compound as a High Potency / Irritant Candidate (SafeBridge Category 3 equivalent) until specific LD50 data proves otherwise.

Compound Identity & Hazard Profile

  • Chemical Name: (5S)-N-methyl-1-azabicyclo[3.3.1]nonan-3-amine[1]

  • Chemical Class: Bicyclic tertiary amine / Bridged alkaloid analog.

  • Physical State: Typically a viscous oil or low-melting solid (hygroscopic).[1]

  • Key Hazards:

    • Neurotoxicity (Potential): Structural analogs target nicotinic acetylcholine receptors (nAChR). Absorption may cause systemic cholinergic effects (tremors, respiratory distress).

    • Corrosivity/Irritation: The secondary amine functionality (-NHMe) and bridgehead nitrogen confer high basicity (pKa ~9-10), posing risks of chemical burns to mucous membranes and eyes.[1]

    • Sensitization: High risk of respiratory sensitization upon inhalation of vapors or dusts.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >10 mg.

Protection ZoneEquipment RequirementTechnical Justification
Respiratory P100 / N99 Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR) for spills.[1]Prevents inhalation of basic aerosols. Bicyclic amines can rapidly cross the blood-brain barrier via olfactory transport.[1]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Neoprene or Nitrile (minimum 8 mil).[1]Permeation Resistance: Small cyclic amines penetrate standard latex/vinyl rapidly (<5 mins). Neoprene offers superior resistance to basic amines.
Ocular Chemical Splash Goggles (Indirect Vent). Face shield required for volumes >100 mL.Standard safety glasses fail against amine vapors which can cause "blue haze" (corneal edema) and permanent retinal damage.
Body Tyvek® 400 (or equivalent) Lab Coat with elastic cuffs.Cotton lab coats absorb amines, creating a secondary exposure source. Impervious material is required.[2]

Operational Handling Procedures

A. Engineering Controls
  • Primary Barrier: All open handling must occur within a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Static Control: Use an ionizing fan or anti-static weigh boat. Bicyclic amine salts are often electrostatic; "fly-away" powder poses a significant inhalation risk.[1]

B. Step-by-Step Workflow: Solubilization & Transfer

This protocol ensures containment of the amine during the critical "dry-to-liquid" transition phase.[1]

Reagents: Anhydrous Dichloromethane (DCM) or Methanol (MeOH).

  • Pre-Weighing Setup:

    • Place a disposable absorbent liner (plastic side down) in the fume hood.

    • Position a waste container for solids inside the hood before starting.

  • Weighing (Solid/Oil):

    • If Solid: Tare a glass vial (not plastic, to avoid static). Transfer using a disposable antistatic spatula.

    • If Oil: Use a positive-displacement pipette.[1] Do not use air-displacement pipettes as amine vapors can corrode the piston seal.[1]

  • Solubilization:

    • Add solvent slowly down the side of the vial.

    • Caution: Reaction with protic solvents may be slightly exothermic.

    • Cap immediately with a PTFE-lined septum cap .[1]

  • Transfer:

    • Wipe the exterior of the vial with a Kimwipe dampened in MeOH.

    • Place the wipe in the solid waste container inside the hood.

C. Visualization: Handling Workflow

HandlingProtocol Start Start: Material Retrieval CheckState Check Physical State Start->CheckState Solid Solid (Hygroscopic Salt) CheckState->Solid Oil Viscous Oil (Free Base) CheckState->Oil StaticControl Engage Ionizer Use Glass Weigh Boat Solid->StaticControl High Dust Risk Pipette Use Positive Displacement Pipette (No Aerosol) Oil->Pipette Vapor Risk Solubilize Add Solvent (DCM/MeOH) Cap Immediately (PTFE) StaticControl->Solubilize Pipette->Solubilize Decon Wipe Vial Exterior (MeOH Dampened) Solubilize->Decon Store Store: 4°C, Desiccated Decon->Store

Caption: Operational workflow for safe handling, emphasizing specific controls for solid vs. liquid states to minimize exposure.

Emergency Response & Spill Management

Neutralization Agent: 5% Citric Acid or Dilute Acetic Acid. (Do not use strong mineral acids, which may cause violent splashing).

Spill Decision Tree

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Small Minor (<10 mL/mg) Inside Hood Assess->Small Large Major (>10 mL/mg) Or Outside Hood Assess->Large Absorb Cover with Vermiculite or Spill Pad Small->Absorb Evacuate Evacuate Lab Alert EHS Large->Evacuate Neutralize Apply 5% Citric Acid Wait 5 Mins Absorb->Neutralize Collect Double Bag (Hazardous Waste) Label 'Toxic Amine' Neutralize->Collect

Caption: Decision logic for immediate spill response. Evacuation is mandatory for uncontained spills due to neurotoxic potential.

First Aid Measures:

  • Eye Contact: Flush immediately for 15 minutes .[3][4] Do not pause to remove contact lenses initially; flush over them, then remove if possible.

  • Skin Contact: Wash with soap and water. Do not use alcohol (ethanol/isopropanol) on skin, as it increases dermal permeability of amines.

Disposal & Deactivation

  • Waste Classification: Segregate as "Basic Organic Toxic."

  • Deactivation: Equipment (spatulas, glassware) should be soaked in a 5% Citric Acid solution before washing to protonate the amine, rendering it non-volatile and water-soluble.[1]

  • Final Disposal: High-temperature incineration is the only approved method.[1] Do not dispose of down the drain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13759526, 1-Azabicyclo[3.3.1]nonane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.0. Retrieved from [Link]

  • SafeBridge Consultants.Potent Compound Safety: A Guide for the Pharmaceutical Industry. (General Industry Standard for HPAPI Handling).

Sources

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